molecular formula C7H5F2NO2 B1467705 1,5-Difluoro-3-methyl-2-nitrobenzene CAS No. 1616526-80-7

1,5-Difluoro-3-methyl-2-nitrobenzene

Cat. No.: B1467705
CAS No.: 1616526-80-7
M. Wt: 173.12 g/mol
InChI Key: YEYOQSYKJFWRNK-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Difluoro-3-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Difluoro-3-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-difluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOQSYKJFWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290482
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
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Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-80-7
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS: 1616526-80-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Difluoro-3-methyl-2-nitrobenzene, a key chemical intermediate in the synthesis of complex organic molecules. This document delves into its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its applications, with a particular focus on its role in drug discovery and development.

Compound Overview

1,5-Difluoro-3-methyl-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅F₂NO₂.[1] Its structure, featuring a benzene ring with two fluorine atoms, a methyl group, and a nitro group, makes it a versatile building block in medicinal chemistry and materials science.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Difluoro-3-methyl-2-nitrobenzene is presented in the table below.

PropertyValueSource
CAS Number 1616526-80-7[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Physical Form Solid or semi-solid or lump or liquid
Purity Typically ≥97-98%[3]
InChI Key YEYOQSYKJFWRNK-UHFFFAOYSA-N

Synthesis and Purification

The primary route for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene is the electrophilic aromatic substitution (nitration) of 1,5-difluoro-3-methylbenzene.[2] This reaction involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.[2]

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene. This protocol is based on established methods for the nitration of analogous fluorinated aromatic compounds.

Materials:

  • 1,5-Difluoro-3-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, and with gentle swirling, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-difluoro-3-methylbenzene in a minimal amount of a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the stirred solution of 1,5-difluoro-3-methylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude 1,5-Difluoro-3-methyl-2-nitrobenzene can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to afford the final product in high purity.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Work-up cluster_product Final Product 1,5-Difluoro-3-methylbenzene 1,5-Difluoro-3-methylbenzene Nitration Nitration 1,5-Difluoro-3-methylbenzene->Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Nitration Work-up Work-up Nitration->Work-up Quenching, Extraction, Washing Purification Purification Work-up->Purification Recrystallization 1,5-Difluoro-3-methyl-2-nitrobenzene 1,5-Difluoro-3-methyl-2-nitrobenzene Purification->1,5-Difluoro-3-methyl-2-nitrobenzene

Sources

1,5-Difluoro-3-methyl-2-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Difluoro-3-methyl-2-nitrobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a combination of electron-withdrawing and electron-donating groups, imparts a distinct reactivity profile that makes it a valuable building block for the creation of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, molecular structure, synthesis, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. Furthermore, this document outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of 1,5-Difluoro-3-methyl-2-nitrobenzene are summarized below. These data are critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions.

PropertyValueSource(s)
Molecular Weight 173.12 g/mol [1][2]
Chemical Formula C₇H₅F₂NO₂[2][3][4]
CAS Number 1616526-80-7[1][2][3]
IUPAC Name 1,5-difluoro-3-methyl-2-nitrobenzene[2]
Synonyms 3,5-Difluoro-2-nitrotoluene[2]
Appearance Solid, semi-solid, or lump[3]
Purity Commonly available at ≥97%[3][4]
InChI Key YEYOQSYKJFWRNK-UHFFFAOYSA-N[1][3]

Molecular Structure and Chemical Reactivity

The chemical behavior of 1,5-Difluoro-3-methyl-2-nitrobenzene is a direct consequence of the interplay between its substituents on the benzene ring. The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution.[1] The two fluorine atoms at the 1- and 5-positions also exert a strong electron-withdrawing inductive effect, further enhancing the ring's electrophilicity.[1] In contrast, the methyl group (-CH₃) at the 3-position is an electron-donating group, which provides an interesting electronic balance within the molecule.[1] This unique substitution pattern influences the regioselectivity of its reactions and is a key feature exploited in synthetic chemistry.

Caption: Structure of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Synthesis and Purification

The primary route for synthesizing 1,5-Difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution of 1,5-difluoro-3-methylbenzene.[1] This reaction typically involves a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to ensure the regioselective introduction of the nitro group at the 2-position and to prevent over-nitration or the formation of other isomers.[1]

Post-synthesis, purification is essential to achieve the high purity required for subsequent applications. Standard laboratory techniques such as recrystallization, column chromatography, or distillation under reduced pressure can be employed depending on the scale and the nature of the impurities.

synthesis_workflow start 1,5-Difluoro-3-methylbenzene reaction Electrophilic Aromatic Nitration (Controlled Temperature) start->reaction reagents Nitrating Mixture (HNO₃ + H₂SO₄) reagents->reaction crude Crude Product Mixture reaction->crude purification Purification (e.g., Chromatography, Recrystallization) crude->purification final 1,5-Difluoro-3-methyl-2-nitrobenzene purification->final

Caption: General synthesis workflow for the target compound.

Key Chemical Transformations

1,5-Difluoro-3-methyl-2-nitrobenzene is a versatile intermediate that can undergo several key chemical transformations, providing access to a wide range of derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C).[1] This transformation is fundamental for introducing a nucleophilic amine functionality, which is a common precursor in the synthesis of pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by a variety of nucleophiles under appropriate reaction conditions.[1] This allows for the introduction of diverse functional groups onto the aromatic ring.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.[1] This provides another synthetic handle for further molecular elaboration.

Caption: Key reactions of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Applications in Research and Drug Development

The utility of 1,5-Difluoro-3-methyl-2-nitrobenzene extends across several areas of chemical research and development.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the development of new drug candidates.[1] The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the potency of active pharmaceutical ingredients.[5]

  • Agrochemicals: This compound is also utilized in the synthesis of novel pesticides and herbicides.[1]

  • Materials Science: It can be incorporated into the development of new materials with specific electronic or physical properties.[1]

  • Biochemical Research: Due to its potential to interact with biological systems, it is also used in biochemical research to probe enzyme interactions and cellular signaling pathways.[1]

Analytical Characterization

To ensure the identity and purity of 1,5-Difluoro-3-methyl-2-nitrobenzene, a suite of analytical techniques is typically employed. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure and the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

1,5-Difluoro-3-methyl-2-nitrobenzene is a chemical that requires careful handling in a laboratory setting. It is classified as harmful and an irritant.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

  • Precautionary Measures:

    • Work in a well-ventilated area or under a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

    • Avoid breathing dust, fumes, or vapors.[7][8]

    • Wash hands thoroughly after handling.[7]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7]

In case of exposure, it is crucial to seek medical attention and to have the Safety Data Sheet (SDS) available.[8]

Conclusion

1,5-Difluoro-3-methyl-2-nitrobenzene is a specialty chemical with a unique and valuable substitution pattern. Its well-defined reactivity makes it an important intermediate for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

  • 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem. (URL: )
  • 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem. (URL: [Link])

  • 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem. (URL: [Link])

  • 1,3-Difluoro-2-methyl-4-nitrobenzene | CAS 79562-49-5 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 1,2-DIFLUORO-3-METHYL-4-NITRO-BENZENE - ChemBK. (URL: [Link])

  • 1,5-Difluoro-2-methyl-3-nitro-benzene | CAS#:1188412-98-7 | Chemsrc. (URL: [Link])

  • The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. (URL: [Link])

  • Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). - ResearchGate. (URL: [Link])

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P
  • 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene, a compound of interest in medicinal chemistry and materials science.[1] By integrating advanced spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—with computational modeling, this document outlines a self-validating workflow for unambiguous structure confirmation. This guide is designed to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their analytical endeavors.

Introduction: The Significance of Structural Certainty

1,5-Difluoro-3-methyl-2-nitrobenzene (C₇H₅F₂NO₂) is a substituted aromatic compound with a molecular weight of 173.12 g/mol .[1][2] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates a robust and unequivocal method for confirming its molecular structure.[1] The precise arrangement of the fluoro, methyl, and nitro substituents on the benzene ring dictates the molecule's reactivity, biological activity, and physical properties. Therefore, rigorous structure elucidation is a critical prerequisite for its application in any research or development pipeline.

This guide presents a multi-faceted analytical approach, emphasizing the synergy between different spectroscopic methods and computational validation to achieve a high degree of confidence in the assigned structure.

Strategic Workflow for Structure Elucidation

A logical and systematic approach is paramount for the efficient and accurate determination of a molecular structure. The following workflow is recommended for the elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Computational Validation cluster_conclusion Final Confirmation synthesis Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (EI-MS) synthesis->ms ir Infrared Spectroscopy (FT-IR) synthesis->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation dft DFT Calculations (NMR Prediction) dft->elucidation

Caption: Overall workflow for the structure elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule and for probing the environment of other NMR-active nuclei, such as ¹⁹F. For 1,5-difluoro-3-methyl-2-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated solution is preferable.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR to define the 0 ppm reference point.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for 1,5-Difluoro-3-methyl-2-nitrobenzene

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.0-7.2 ppmMultiplet2HAromatic Protons (H-4, H-6)
~2.3 ppmSinglet3HMethyl Protons (-CH₃)

Rationale: The two aromatic protons are expected to be in a similar chemical environment, giving rise to a multiplet in the aromatic region. The methyl protons are not coupled to any other protons and will therefore appear as a singlet. A chemical vendor suggests a chemical shift of approximately 2.3 ppm for the methyl group.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 1,5-Difluoro-3-methyl-2-nitrobenzene

Predicted Chemical Shift (δ)Assignment
~160-165 ppm (d, J ≈ 250 Hz)C-F (C-1, C-5)
~145-150 ppmC-NO₂ (C-2)
~130-135 ppmC-CH₃ (C-3)
~110-115 ppm (d, J ≈ 20 Hz)C-H (C-4, C-6)
~15-20 ppm-CH₃

Rationale: The carbon atoms directly bonded to fluorine will show large coupling constants (J). The carbon bearing the nitro group will be significantly deshielded. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data for 1,5-Difluoro-3-methyl-2-nitrobenzene

Predicted Chemical Shift (δ)MultiplicityAssignment
-110 to -115 ppmMultipletAromatic Fluorines

Rationale: A chemical vendor suggests a ¹⁹F NMR chemical shift in the range of -110 to -115 ppm for the meta-difluoro arrangement in this molecule.[4] The two fluorine atoms are chemically equivalent and will show a single signal, which will be a multiplet due to coupling with the aromatic protons.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Ionization Method: Electron Ionization (EI) is a suitable method for this relatively volatile and thermally stable compound. For higher accuracy mass determination, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used.[1]

  • Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL).

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (173.12 g/mol ). The fragmentation pattern will be characteristic of a nitroaromatic compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,5-Difluoro-3-methyl-2-nitrobenzene

m/zProposed Fragment
173[M]⁺
156[M - OH]⁺
143[M - NO]⁺
127[M - NO₂]⁺
99[C₆H₂F₂]⁺

Rationale: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[5] The loss of an OH group can also occur through rearrangement. The base peak is likely to be the molecular ion due to the stability of the aromatic ring.

fragmentation_pathway M [M]⁺ m/z = 173 M_minus_OH [M - OH]⁺ m/z = 156 M->M_minus_OH - OH M_minus_NO [M - NO]⁺ m/z = 143 M->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ m/z = 127 M->M_minus_NO2 - NO₂ C6H2F2 [C₆H₂F₂]⁺ m/z = 99 M_minus_NO2->C6H2F2 - CH₃

Caption: Predicted fragmentation pathway for 1,5-difluoro-3-methyl-2-nitrobenzene in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Experimental Protocol: IR Sample Preparation
  • Solid Sample Preparation: As 1,5-difluoro-3-methyl-2-nitrobenzene is a solid or semi-solid at room temperature, it can be prepared as a KBr pellet or a Nujol mull.[6] A thin solid film can also be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Predicted Infrared Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the nitro group and the substituted benzene ring.

Table 5: Predicted Characteristic IR Absorptions for 1,5-Difluoro-3-methyl-2-nitrobenzene

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3000Aromatic C-H StretchMedium
~2950-2850Methyl C-H StretchMedium
~1550-1475Asymmetric NO₂ StretchStrong
~1360-1290Symmetric NO₂ StretchStrong
~1600-1450Aromatic C=C StretchMedium-Strong
~1200-1000C-F StretchStrong

Rationale: The most characteristic and intense bands in the spectrum will be the asymmetric and symmetric stretches of the nitro group.[3] The presence of strong C-F stretching bands and the various C-H and C=C vibrations of the substituted aromatic ring will further support the proposed structure.

Computational Validation: The Power of Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict spectroscopic data, which can then be compared with experimental results for validation.

Protocol for DFT-Based NMR Prediction
  • Structure Optimization: The 3D structure of 1,5-difluoro-3-methyl-2-nitrobenzene should be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS for ¹H and ¹³C).

This computational approach can be particularly useful for assigning specific signals in complex spectra and for confirming the proposed regiochemistry.

Conclusion: A Unified Approach to Structure Elucidation

The unambiguous structure elucidation of 1,5-difluoro-3-methyl-2-nitrobenzene is achieved through the convergence of evidence from multiple, independent analytical techniques. The combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and infrared spectroscopy, when supported by computational predictions, provides a self-validating and robust confirmation of the molecular structure. This integrated approach ensures the scientific integrity of subsequent research and development activities that utilize this important chemical building block.

References

  • Jaoui, M., & Kamens, R. M. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 14(7), 743-753.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.
  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). NMR Sample Preparation. Retrieved January 5, 2026, from [Link]

Sources

1,5-Difluoro-3-methyl-2-nitrobenzene IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene: Synthesis, Properties, and Applications

Introduction

1,5-Difluoro-3-methyl-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a strategic arrangement of electron-withdrawing fluorine and nitro groups alongside an electron-donating methyl group, imparts a distinct reactivity profile. This makes it a versatile synthetic intermediate for the construction of more complex molecular entities. The presence of fluorine atoms is particularly valued in medicinal chemistry for their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The formal identification and key properties of 1,5-Difluoro-3-methyl-2-nitrobenzene are crucial for its use in a research and development setting. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,5-difluoro-3-methyl-2-nitrobenzene [1][2][3]. It is also known by the synonym 3,5-Difluoro-2-nitrotoluene[1].

The strategic placement of its functional groups significantly influences the molecule's chemical behavior. The two fluorine atoms at the 1 and 5 positions exert strong electron-withdrawing effects, while the nitro group at the 2-position further activates the aromatic ring towards nucleophilic attack[4]. The methyl group at position 3 provides a degree of electronic balance and serves as a potential site for further chemical modification[4].

Table 1: Physicochemical Properties of 1,5-Difluoro-3-methyl-2-nitrobenzene

PropertyValueSource
IUPAC Name 1,5-difluoro-3-methyl-2-nitrobenzene[1]
CAS Number 1616526-80-7[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1][4]
Physical Form Solid or semi-solid
Typical Purity ≥97%[2]
InChI Key YEYOQSYKJFWRNK-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC(=C1[O-])F)F[1]
Storage Store sealed in a dry, room-temperature environment

Synthesis Protocol: Electrophilic Aromatic Nitration

The principal route for preparing 1,5-difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution (nitration) of 1,5-difluoro-3-methylbenzene[4]. This well-established reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the potent nitronium ion, which is the active electrophile.

  • Temperature Control: This reaction is highly exothermic. Maintaining a low and controlled temperature is critical to prevent over-nitration (the addition of multiple nitro groups) and the formation of unwanted side products, thereby ensuring regioselective introduction of the nitro group at the desired 2-position[4].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 1,5-Difluoro-3-methylbenzene C Controlled Temperature Reaction (0-5 °C) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Aqueous Workup (Ice Quench & Extraction) C->D Reaction Quench E Purification (Column Chromatography) D->E Crude Product F Product: 1,5-Difluoro-3-methyl-2-nitrobenzene E->F Purified Product

Caption: Synthesis workflow for 1,5-Difluoro-3-methyl-2-nitrobenzene.

Detailed Step-by-Step Methodology

Reagents and Equipment:

  • 1,5-Difluoro-3-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel

  • Separatory funnel

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and place it in an ice/salt bath to maintain a temperature between 0 and 5°C.

  • Charging the Reactor: Add 1,5-difluoro-3-methylbenzene to the flask. Begin stirring and allow it to cool to the target temperature.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This step is highly exothermic and must be performed slowly.

  • Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 1,5-difluoro-3-methylbenzene via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice. This quenches the reaction and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final, high-purity 1,5-difluoro-3-methyl-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The utility of 1,5-difluoro-3-methyl-2-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). This transformation yields 1,5-difluoro-3-methyl-2-aminobenzene, a crucial precursor for forming amides, sulfonamides, and other functionalities common in pharmacologically active molecules[4].

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the potent electron-withdrawing nitro group, are susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates[4]. This allows for the introduction of diverse substituents onto the aromatic ring.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., potassium permanganate). This creates 1,5-difluoro-3-carboxy-2-nitrobenzene, providing another handle for synthetic elaboration, such as ester or amide formation[4].

Reactivity_Diagram cluster_products Key Derivatives Core 1,5-Difluoro-3-methyl- 2-nitrobenzene Amino 1,5-Difluoro-3-methyl- 2-aminobenzene Core->Amino Reduction (e.g., H₂/Pd-C) Carboxy 1,5-Difluoro-3-carboxy- 2-nitrobenzene Core->Carboxy Oxidation (e.g., KMnO₄) Substituted Nucleophilic Substitution Product (e.g., -OR, -NR₂) Core->Substituted SNAr (e.g., NaOR)

Caption: Key chemical transformations of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Applications in Research and Drug Development

1,5-Difluoro-3-methyl-2-nitrobenzene is not typically an end-product but rather a valuable building block. Its applications span several research-intensive industries:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of new drug candidates[4]. The difluoro-nitro-aromatic motif can be elaborated into complex heterocyclic systems or used to introduce fluorine into a target molecule to improve its pharmacokinetic profile (e.g., blocking metabolic oxidation).

  • Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides, where the specific substitution pattern can confer selective toxicity to target organisms[4].

  • Materials Science: It is employed in the synthesis of specialized polymers and organic electronic materials where its electronic properties and stability are advantageous[4][5].

Safety and Handling

Proper handling of 1,5-difluoro-3-methyl-2-nitrobenzene is essential in a laboratory setting. It is classified as a hazardous substance, and all work should be conducted inside a certified chemical fume hood.

Table 2: GHS Hazard Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[6].

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors[6][7].

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases[6].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

References

  • 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQ41TCSeaP7SzxhXDEZgWza_ybwRow5Uoq61mEdEznqO0Xq9rQA0uBTIH6LbLolpMj97iiRR9eRuzDke_7LBgnVxY2qNBtuUi7gCq3Tstb4PqylHPwWGfTeiG8cyHjBqtg-E4_w==]
  • 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58765851]
  • 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f43cc]
  • 1,5-Difluoro-3-methyl-2-nitrobenzene 97% | CAS: 1616526-80-7 | AChemBlock. [URL: https://www.achemblock.com/products/W170313.html]
  • 1,5-difluoro-3-methyl-2-nitrobenzene - C7H5F2NO2 | CSSS00010291800 - Chemspace. [URL: https://chem-space.com/compounds/CSSS00010291800]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC441490050&productDescription=1%2C5-DIFLUORO-2%2C4-DINITROBENZENE&vendorId=VN00032119&countryCode=US&language=en]
  • 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Difluoro-5-methyl-2-nitrobenzene]
  • Buy 1,5-Difluoro-2-methoxy-3-nitrobenzene | 441-31-6 - Smolecule. [URL: https://www.smolecule.com/cas-441-31-6-1-5-difluoro-2-methoxy-3-nitrobenzene.html]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FMSDS%2FUSA%2FEnglish%2FAC205370000.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-documents.html?searchRequest=%7B%22searchString%22%3A%22ACR39734%22%2C%22page%22%3A0%2C%22pageSize%22%3A10%2C%22responseGroup%22%3A%22all%22%7D&dialog=true]

Sources

A Comprehensive Technical Guide to 1,5-Difluoro-3-methyl-2-nitrobenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methyl-2-nitrobenzene is a key aromatic intermediate characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules. Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of target molecules. This guide provides an in-depth exploration of the synonyms, chemical properties, synthesis, reactivity, and applications of this versatile compound, offering field-proven insights for laboratory and industrial applications.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature and chemical identifiers for 1,5-Difluoro-3-methyl-2-nitrobenzene is crucial for accurate sourcing and regulatory compliance.

Synonyms and Alternative Names

This compound is known by several names in chemical literature and commercial catalogs. The most common synonyms include:

  • 3,5-Difluoro-2-nitrotoluene[1]

  • Benzene, 1,5-difluoro-3-methyl-2-nitro-[1]

  • 1,5-difluoro-3-methyl-2-nitro-benzene[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,5-difluoro-3-methyl-2-nitrobenzene .[1]

Key Chemical Identifiers

For unambiguous identification, the following identifiers are essential:

IdentifierValueSource
CAS Number 1616526-80-7[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
InChI 1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3[1]
InChIKey YEYOQSYKJFWRNK-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC(=C1--INVALID-LINK--[O-])F)F[1]

Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

The primary industrial synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene is achieved through the electrophilic aromatic substitution of 1,5-difluoro-3-methylbenzene.[2]

Reaction Principle

The synthesis involves the nitration of the starting material using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The directing effects of the existing substituents on the ring guide the nitro group to the 2-position.

Experimental Protocol: Electrophilic Nitration

Materials:

  • 1,5-Difluoro-3-methylbenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

  • Reaction Flask with magnetic stirrer and dropping funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Nitration Reaction: To the chilled nitrating mixture, add 1,5-difluoro-3-methylbenzene dropwise via a dropping funnel, ensuring the reaction temperature is carefully controlled to remain between 0-5 °C. The regioselective introduction of the nitro group at the 2-position is highly dependent on maintaining this low temperature to prevent over-nitration and the formation of side products.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1,5-Difluoro-3-methyl-2-nitrobenzene can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 1,5-Difluoro-3-methylbenzene C Electrophilic Nitration (0-5 °C) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D 1,5-Difluoro-3-methyl-2-nitrobenzene C->D E Water C->E

Caption: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Key Chemical Reactions and Transformations

The functional groups on 1,5-Difluoro-3-methyl-2-nitrobenzene allow for a variety of chemical transformations, making it a versatile intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 1,5-difluoro-3-methyl-2-aminobenzene. This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[2]

Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

  • 1,5-Difluoro-3-methyl-2-nitrobenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-Difluoro-3-methyl-2-nitrobenzene in ethanol.

  • Addition of Reducing Agent: Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Reaction Conditions: Heat the reaction mixture at reflux (approximately 75 °C) for 5-7 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,5-difluoro-3-methyl-2-aminobenzene. Due to the potential instability of the resulting diamine, it is often recommended for immediate use in subsequent synthetic steps.[2]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring are activated towards nucleophilic attack by the electron-withdrawing nitro group.[2] This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities into the molecule.

Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate or chromic acid. This transformation provides a route to synthesize substituted benzoic acid derivatives.[2]

Reactivity_Diagram cluster_reduction Reduction cluster_snar Nucleophilic Aromatic Substitution cluster_oxidation Oxidation A 1,5-Difluoro-3-methyl-2-nitrobenzene B Reduction (e.g., SnCl₂/HCl) A->B Nitro Group D S N Ar (e.g., R₂NH) A->D Fluorine Atoms F Oxidation (e.g., KMnO₄) A->F Methyl Group C 1,5-Difluoro-3-methyl-2-aminobenzene B->C E Substituted Aniline Derivative D->E G 3,5-Difluoro-2-nitrobenzoic acid F->G

Caption: Key reactions of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Applications in Drug Development and Agrochemicals

The unique structural features of 1,5-Difluoro-3-methyl-2-nitrobenzene make it a valuable precursor in the synthesis of biologically active compounds. The presence of fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. For instance, it is a potential intermediate in the creation of novel anticancer drugs and other therapeutic agents. The ability to undergo nucleophilic aromatic substitution allows for the introduction of various pharmacophores, enabling the generation of libraries of compounds for high-throughput screening.

Agrochemical Applications

In the agrochemical industry, 1,5-Difluoro-3-methyl-2-nitrobenzene is utilized in the synthesis of modern herbicides and fungicides. The resulting fluorinated compounds often exhibit enhanced efficacy and a more favorable environmental profile. For example, it is a potential precursor for the synthesis of certain classes of herbicides that inhibit protoporphyrinogen oxidase.[3]

Safety and Handling

1,5-Difluoro-3-methyl-2-nitrobenzene is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification

According to available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4][5]

  • Causes skin irritation. [4][5]

  • Causes serious eye irritation. [4][5]

  • May cause respiratory irritation. [4][5]

Recommended Safety Precautions

When working with 1,5-Difluoro-3-methyl-2-nitrobenzene, the following safety measures should be strictly adhered to:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[4]

    • If there is a risk of inhalation, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.

Conclusion

1,5-Difluoro-3-methyl-2-nitrobenzene is a strategically important chemical intermediate with a well-defined reactivity profile that makes it invaluable in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, chemical transformations, and handling requirements is essential for its safe and effective utilization in research and development. The methodologies and insights provided in this guide are intended to support scientists and researchers in harnessing the full potential of this versatile building block.

References

An In-depth Technical Guide to 3,5-Difluoro-2-nitrotoluene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Intermediate

The landscape of pharmaceutical and agrochemical research is in constant pursuit of novel molecular scaffolds that can unlock new therapeutic avenues and crop protection strategies. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Within this class of molecules, difluoronitrotoluenes serve as versatile intermediates for the synthesis of a wide array of complex bioactive compounds.

This technical guide focuses on a specific, yet sparsely documented isomer: 3,5-Difluoro-2-nitrotoluene . A comprehensive search of the scientific literature and chemical databases reveals a notable absence of detailed experimental data on its physical and chemical properties. This scarcity of information presents both a challenge and an opportunity. It underscores the novelty of this compound and highlights its potential as an unexplored building block in synthetic chemistry.

This document, therefore, adopts a forward-looking perspective. It is structured not as a retrospective summary of established knowledge, but as a proactive guide for the synthesis, characterization, and potential utilization of 3,5-Difluoro-2-nitrotoluene. By leveraging established principles of organic chemistry and drawing analogies from structurally related compounds, we will provide a robust framework for researchers to approach the synthesis and application of this promising, yet under-explored, chemical entity. Our objective is to empower researchers with the foundational knowledge and practical insights necessary to unlock the potential of 3,5-Difluoro-2-nitrotoluene in their respective fields.

Physicochemical Properties: An Estimation Based on Structural Analogs

Given the absence of experimentally determined physical properties for 3,5-Difluoro-2-nitrotoluene, we can predict its characteristics by examining its structural analogs. Aromatic nitro compounds are typically crystalline solids or high-boiling liquids, with their physical state being influenced by molecular symmetry and intermolecular forces.[1] The presence of the polar nitro group generally leads to higher melting and boiling points compared to their non-nitrated counterparts.[2]

The table below presents the known physical properties of several nitrotoluene isomers. Based on these trends, we can extrapolate the likely properties of 3,5-Difluoro-2-nitrotoluene. The two fluorine atoms are expected to increase the molecular weight and polarity, likely resulting in a solid physical state at room temperature with a melting point in a similar range to other solid isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at 25°CMelting Point (°C)Boiling Point (°C)
2-NitrotolueneC₇H₇NO₂137.14Liquid-9.5221.7[3]
3-NitrotolueneC₇H₇NO₂137.14Liquid16232.6[3]
4-NitrotolueneC₇H₇NO₂137.14Solid51-54238[4][5]
5-Fluoro-2-nitrotolueneC₇H₆FNO₂155.13Crystalline Powder10-12235-238[6]
4,5-Difluoro-2-nitrotolueneC₇H₅F₂NO₂173.12LiquidNot Available224.5 (Predicted)[7]
3,5-Difluoro-2-nitrotoluene C₇H₅F₂NO₂ 173.12 Predicted: Solid Predicted: 30-50 Predicted: ~230

Proposed Synthesis of 3,5-Difluoro-2-nitrotoluene

The most direct and logical synthetic route to 3,5-Difluoro-2-nitrotoluene is the electrophilic nitration of the commercially available precursor, 3,5-difluorotoluene. The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the nitration reaction. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors, albeit deactivating. In this specific case, the positions ortho to the methyl group (positions 2 and 6) and ortho/para to the fluorine atoms will be activated. The steric hindrance from the two fluorine atoms at positions 3 and 5 may influence the final product distribution.

Experimental Protocol: Nitration of 3,5-Difluorotoluene

This protocol is a proposed method based on standard nitration procedures for aromatic compounds.[7]

Materials:

  • 3,5-Difluorotoluene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 3,5-difluorotoluene dropwise through the dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,5-Difluoro-2-nitrotoluene.

Characterization of the Synthesized Product

The identity and purity of the synthesized 3,5-Difluoro-2-nitrotoluene should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the structure of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-F bonds.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the proposed workflow for the synthesis and subsequent characterization of 3,5-Difluoro-2-nitrotoluene.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3,5-Difluorotoluene nitration Nitration (HNO3/H2SO4, 0-10°C) start->nitration workup Aqueous Workup (Ice Quench, Extraction) nitration->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 3,5-Difluoro-2-nitrotoluene purification->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (HPLC/GC) product->purity

Caption: Proposed workflow for the synthesis and characterization of 3,5-Difluoro-2-nitrotoluene.

Potential Applications in Drug Development and Research

Fluorinated nitrotoluenes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atoms can enhance the biological activity and pharmacokinetic properties of the final molecule.

The potential applications of 3,5-Difluoro-2-nitrotoluene are likely to be in the following areas:

  • Synthesis of Novel Kinase Inhibitors: Many kinase inhibitors incorporate a fluorinated aromatic core. The 3,5-difluoro-2-aminotoluene derivative (obtained after reduction of the nitro group) could serve as a key building block for new inhibitors.

  • Development of Anti-infective Agents: The introduction of fluorine atoms can improve the efficacy of anti-bacterial and anti-fungal agents.

  • Agrochemicals: As a precursor to novel herbicides, insecticides, and fungicides.

Logical Relationship of Fluorinated Nitrotoluenes in Synthetic Chemistry

The following diagram illustrates the central role of fluorinated nitrotoluenes as intermediates in the synthesis of more complex molecules.

G intermediate Fluorinated Nitrotoluene (e.g., 3,5-Difluoro-2-nitrotoluene) reduction Reduction of Nitro Group intermediate->reduction amine Fluorinated Aminotoluene reduction->amine functionalization Further Functionalization amine->functionalization api Active Pharmaceutical Ingredients (APIs) functionalization->api agro Agrochemicals functionalization->agro

Caption: The role of fluorinated nitrotoluenes as key synthetic intermediates.

Conclusion

References

  • Environmental Project, No. 941 – Substance flow analysis of 4-nitrotoluene. (n.d.). Retrieved from [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. International Agency for Research on Cancer. Retrieved from [Link]

  • What are the physical properties of nitro compounds? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • 4-Nitrotoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitro Compounds: Types, Synthesis, Properties and Uses. (n.d.). EMBIBE. Retrieved from [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
  • 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • 3-Fluoro-2-nitrotoluene. (n.d.). Chemsrc. Retrieved from [Link]

  • Properties Of Nitro Compounds. (n.d.). Physics Wallah. Retrieved from [Link]

  • Fayet, G., Rotureau, P., Adamo, C., & Joubert, L. (2009). On the use of descriptors arising from the conceptual density functional theory for the prediction of the decomposition enthalpy of nitroaromatic compounds. Chemical Physics Letters, 477(1-3), 154-157.
  • 4,5-DIFLUORO-2-NITROTOLUENE. (n.d.). ChemBK. Retrieved from [Link]

  • 3-Fluoro-6-Nitrotoluene. (n.d.). ChemBK. Retrieved from [Link]

  • 2,3-Difluoro-5-nitrotoluene. (n.d.). Retrieved from [Link]

  • 4-Fluoro-2-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
  • 4,5-Difluoro-2-nitrotoluene. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • 5-Fluoro-2-nitrotoluene: Technical Specifications & Industrial Applications. (n.d.). Retrieved from [Link]

Sources

Spectroscopic data for 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Difluoro-3-methyl-2-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No: 1616526-80-7) is a substituted nitroaromatic compound of significant interest in synthetic chemistry.[1][2] Its structural architecture, featuring a strategically positioned electron-donating methyl group and strongly electron-withdrawing nitro and fluoro groups, makes it a valuable intermediate for the synthesis of complex molecular targets.[3] It serves as a versatile building block in the development of novel pharmaceuticals and agrochemicals, where the fluorine atoms can modulate physicochemical properties such as metabolic stability and binding affinity.[3][4]

A definitive structural confirmation and purity assessment of such an intermediate is paramount for its effective use in multi-step syntheses. This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of 1,5-Difluoro-3-methyl-2-nitrobenzene. We will delve into the principles, experimental workflows, and expected data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document is intended for researchers, chemists, and quality control professionals who require a robust and validated analytical approach to handling this and structurally related compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

  • IUPAC Name: 1,5-difluoro-3-methyl-2-nitrobenzene[1]

  • Molecular Formula: C₇H₅F₂NO₂[1]

  • Molecular Weight: 173.12 g/mol [1]

  • Structure: The molecule consists of a benzene ring substituted with:

    • Two fluorine atoms at positions C1 and C5.

    • A nitro group (-NO₂) at position C2.

    • A methyl group (-CH₃) at position C3.

The interplay of these substituents dictates the electronic environment of the aromatic ring and, consequently, its spectroscopic signature. The nitro and fluoro groups are strongly electron-withdrawing, while the methyl group is electron-donating. This electronic push-pull system is key to its reactivity and spectral characteristics.[3]

PropertyValueSource
CAS Number 1616526-80-7[1][2]
Molecular Formula C₇H₅F₂NO₂[5]
Molecular Weight 173.12 g/mol [6]
Exact Mass 173.02883473 Da[1]
InChIKey YEYOQSYKJFWRNK-UHFFFAOYSA-N[2]

Mass Spectrometry: Molecular Integrity and Fragmentation

1.1 Principle and Rationale

Mass spectrometry is an essential technique for verifying the molecular weight and elemental composition of a synthesized compound. For 1,5-Difluoro-3-methyl-2-nitrobenzene, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming that the correct molecular formula (C₇H₅F₂NO₂) has been achieved. The fragmentation pattern observed, typically under electron ionization (EI), offers corroborative structural evidence by revealing stable fragments resulting from the cleavage of specific bonds.

1.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is recommended.

  • ESI (Positive Mode) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 300 °C

    • Mass Range: m/z 50 - 500

  • Data Acquisition: Acquire the spectrum in full scan mode. The instrument should be calibrated using a known standard to ensure high mass accuracy (<5 ppm).

1.3 Data Interpretation and Discussion

The primary goal is to identify the molecular ion peak. Given the molecular formula C₇H₅F₂NO₂, the expected exact masses for common adducts are presented below.

IonCalculated Exact Mass (m/z)
[M]⁺ (Radical Cation) 173.0288
[M+H]⁺ (Protonated) 174.0366
[M+Na]⁺ (Sodiated) 196.0186

Under EI conditions, fragmentation is expected. Key fragments would arise from the loss of the nitro group or a fluorine atom:

  • [M - NO₂]⁺: m/z 127.0356 (Loss of 46.0055 Da)

  • [M - F]⁺: m/z 154.0329 (Loss of 18.9984 Da)

The presence of these ions provides strong evidence for the assigned structure.

1.4 Experimental Workflow: Mass Spectrometry

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Weigh ~1 mg of 1,5-Difluoro-3-methyl-2-nitrobenzene prep2 Dissolve in 1 mL of Methanol/Acetonitrile prep1->prep2 analysis1 Infuse sample into ESI or EI source prep2->analysis1 analysis2 Ionize Molecules (e.g., [M+H]⁺) analysis1->analysis2 analysis3 Separate ions by m/z in Mass Analyzer (TOF) analysis2->analysis3 analysis4 Detect Ions analysis3->analysis4 data1 Generate Mass Spectrum analysis4->data1 data2 Identify Molecular Ion Peak (e.g., m/z 174.0366) data1->data2 data3 Analyze Fragmentation Pattern data2->data3

Caption: Workflow for HRMS analysis of the target compound.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1 Principle and Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). For 1,5-Difluoro-3-methyl-2-nitrobenzene, IR spectroscopy is used to confirm the presence of the nitro (-NO₂), fluoro (-F), and methyl (-CH₃) groups on the aromatic ring.

2.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean transmittance or absorbance spectrum.

2.3 Data Interpretation and Discussion

The IR spectrum will be dominated by absorptions characteristic of the substituted aromatic ring. Key diagnostic peaks are predicted below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic
~2980 - 2850C-H StretchMethyl (-CH₃)
~1600 - 1580C=C StretchAromatic Ring
~1550 - 1520 N=O Asymmetric Stretch Nitro (-NO₂) (Strong)
~1360 - 1330 N=O Symmetric Stretch Nitro (-NO₂) (Strong)
~1250 - 1100C-F StretchAryl-Fluoride
~880 - 800C-H Bend (out-of-plane)Substituted Aromatic

The two strong, sharp peaks for the nitro group's asymmetric and symmetric stretches are the most telling features and serve as a primary confirmation of successful nitration.[7]

2.4 Experimental Workflow: IR Spectroscopy

G start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample Place Solid Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum (4000-400 cm⁻¹) sample->acquire process Process Data (Background Correction) acquire->process interpret Interpret Spectrum: Identify Key Functional Groups (e.g., -NO₂, C-F) process->interpret end End interpret->end

Caption: Standard operating procedure for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

3.1 Principle and Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a fluorinated compound like this, ¹⁹F NMR is indispensable.[8] The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete and unambiguous assignment of the molecular structure.

3.2 Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: 16 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: 512 or 1024 scans, relaxation delay (d1) of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Key Parameters: 64 scans, relaxation delay (d1) of 2 seconds. Use a certified reference standard if quantitative analysis is needed.[9]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

3.3 Data Interpretation and Discussion

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum will show signals for the methyl group and the two aromatic protons. Due to coupling with the two fluorine atoms, the aromatic signals will appear as complex multiplets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.2t (triplet) or dd1HH-4This proton is coupled to the adjacent fluorine (F-5) and the meta fluorine (F-1). The splitting will likely appear as a triplet or a doublet of doublets.
~6.8 - 7.0t (triplet) or dd1HH-6Similar to H-4, this proton is coupled to the adjacent fluorine (F-1) and the meta fluorine (F-5), resulting in a complex multiplet.
~2.4s3H-CH₃The methyl protons are not coupled to any neighboring protons or fluorines, so they should appear as a singlet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will show 7 distinct signals. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)AssignmentRationale
~160 - 165d, ¹JCF ≈ 250C1, C5Carbons directly attached to fluorine are significantly deshielded and show very large one-bond C-F coupling. They are chemically equivalent due to symmetry.
~145 - 150t, ²JCF ≈ 20C2The carbon bearing the nitro group is deshielded. It will show coupling to both F-1 and F-5.
~115 - 120t, ²JCF ≈ 25C6This carbon is ortho to F-1 and will show a large two-bond C-F coupling.
~110 - 115t, ²JCF ≈ 25C4This carbon is ortho to F-5 and will show a large two-bond C-F coupling.
~125 - 130s or small tC3The carbon attached to the methyl group. Coupling to the meta fluorines will be small.
~15 - 20s-CH₃The methyl carbon appears in the typical aliphatic region.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is highly sensitive to the electronic environment.[4] Since the two fluorine atoms are chemically equivalent, they will produce a single resonance. This signal will be split by the neighboring aromatic protons.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -110 to -115tF-1, F-5Fluorine atoms on an aromatic ring typically appear in this region. The signal will be split into a triplet due to coupling with the two ortho protons (H-6 and H-4, respectively).

3.4 Experimental Workflow: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 Insert sample into NMR Spectrometer prep2->acq1 acq2 Tune and Shim Magnet acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F Spectra acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Reference Spectra (TMS, CFCl₃) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign all peaks based on δ, multiplicity, and J-coupling proc3->proc4

Caption: Comprehensive workflow for multinuclear NMR analysis.

Summary and Conclusion

The structural characterization of 1,5-Difluoro-3-methyl-2-nitrobenzene is reliably achieved through a combination of mass spectrometry, IR spectroscopy, and multinuclear NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy provides clear evidence of the key nitro and fluoro functional groups. Most definitively, ¹H, ¹³C, and ¹⁹F NMR spectroscopy together provide a complete picture of the molecular skeleton, confirming the substitution pattern and electronic structure of the molecule. The protocols and expected data outlined in this guide provide a robust framework for the validation and quality control of this important synthetic intermediate, ensuring its suitability for downstream applications in research and development.

References

  • Supporting Information for a relevant chemical synthesis paper. (n.d.). General information on NMR and GC-MS. Retrieved January 5, 2026, from a representative supporting information document. (Note: A specific URL is not provided as this refers to a general class of documents, but the content is based on standard practices described in sources like the one provided in the search results.)
  • Freitas, A. A., & Williamson, R. T. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7545–7554. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

  • Ghorui, T., et al. (2018). Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 194, 222-229. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

  • Edwards, E. A., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 12(1), 43-52. [Link]

  • NIST. (n.d.). Benzene, 1,5-difluoro-2,4-dinitro-. Retrieved January 5, 2026, from [Link]

  • Freitas, A. A., & Williamson, R. T. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Chemspace. (n.d.). 1,5-difluoro-3-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

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An In-depth Technical Guide to the NMR Spectral Data of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and key coupling constants (J) in Hertz (Hz) for 1,5-Difluoro-3-methyl-2-nitrobenzene. These predictions are based on the analysis of substituent effects and data from similar fluorinated nitroaromatic compounds. The standard reference for ¹H and ¹³C NMR is tetramethylsilane (TMS), and for ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used.[1]

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.4ddd (doublet of doublet of doublets)³J(H-H) ≈ 8-10 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-F) ≈ 2-3 Hz
H-67.0 - 7.2ddd (doublet of doublet of doublets)³J(H-H) ≈ 8-10 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 1-2 Hz
CH₃2.3 - 2.5s (singlet)-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1158 - 162d (doublet)¹J(C-F) ≈ 240-260 Hz
C-2145 - 149d (doublet)²J(C-F) ≈ 20-30 Hz
C-3135 - 139d (doublet)³J(C-F) ≈ 5-10 Hz
C-4120 - 124dd (doublet of doublets)²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz
C-5156 - 160d (doublet)¹J(C-F) ≈ 240-260 Hz
C-6115 - 119d (doublet)²J(C-F) ≈ 20-30 Hz
CH₃15 - 20q (quartet)-

Table 3: Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-1-110 to -115ddd (doublet of doublet of doublets)⁴J(F-F) ≈ 15-25 Hz, ³J(F-H) ≈ 8-10 Hz, ⁴J(F-H) ≈ 2-3 Hz
F-5-115 to -120ddd (doublet of doublet of doublets)⁴J(F-F) ≈ 15-25 Hz, ³J(F-H) ≈ 8-10 Hz, ⁵J(F-H) ≈ 1-2 Hz

Rationale and In-depth Analysis

¹H NMR Spectrum

The proton NMR spectrum is expected to show two signals in the aromatic region and one in the aliphatic region.

  • Aromatic Protons (H-4 and H-6): The strong electron-withdrawing nature of the nitro group and the two fluorine atoms will deshield the aromatic protons, causing their signals to appear downfield, likely in the range of 7.0-7.4 ppm.

    • H-4: This proton is situated between a fluorine atom and a carbon bearing a proton. It will be split by the adjacent H-6 proton (³J, ortho coupling, typically 8-10 Hz), the fluorine at C-5 (⁴J, meta coupling, typically 6-8 Hz), and the fluorine at C-1 (⁴J, meta coupling, typically 2-3 Hz). This will result in a complex multiplet, likely a doublet of doublet of doublets.

    • H-6: This proton is adjacent to the fluorine at C-5 and the proton at H-4. It will exhibit ortho coupling to H-4 (³J ≈ 8-10 Hz) and ortho coupling to the fluorine at C-1 (³J ≈ 8-10 Hz). A smaller five-bond coupling to the fluorine at C-5 (⁵J ≈ 1-2 Hz) may also be observed. This will also result in a doublet of doublet of doublets.

  • Methyl Protons (CH₃): The methyl group at C-3 is not adjacent to any protons, so its signal is expected to be a singlet. Its chemical shift will be in the typical range for an aryl methyl group, around 2.3-2.5 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals, six for the aromatic carbons and one for the methyl carbon. A key feature of the spectrum will be the large one-bond carbon-fluorine couplings (¹J(C-F)) and smaller multi-bond couplings.

  • Carbons bonded to Fluorine (C-1 and C-5): These carbons will appear significantly downfield due to the electronegativity of fluorine and will be split into doublets by the directly attached fluorine atom, with a large coupling constant of approximately 240-260 Hz.[2]

  • Carbon bonded to the Nitro Group (C-2): The nitro group is strongly electron-withdrawing, which will deshield C-2, placing its resonance at a high chemical shift. It will also exhibit a smaller two-bond coupling to the fluorine at C-1 (²J(C-F) ≈ 20-30 Hz).

  • Carbon bonded to the Methyl Group (C-3): The methyl group is electron-donating, which will have a slight shielding effect on C-3 relative to the other substituted carbons. It will show a three-bond coupling to the fluorine at C-1 and C-5.

  • Aromatic CH Carbons (C-4 and C-6): These carbons will be split by both fluorine atoms. C-4 will show two-bond coupling to F-5 and three-bond coupling to F-1, resulting in a doublet of doublets. C-6 will primarily show a two-bond coupling to F-1 and a smaller four-bond coupling to F-5.

  • Methyl Carbon (CH₃): The methyl carbon signal will appear in the aliphatic region (15-20 ppm) and will likely appear as a quartet in a proton-coupled ¹³C spectrum due to coupling with the three attached protons.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] For 1,5-Difluoro-3-methyl-2-nitrobenzene, two distinct fluorine signals are expected.

  • F-1 and F-5: The chemical shifts of aromatic fluorine atoms are highly sensitive to the nature and position of other substituents.[4] The presence of the ortho nitro group to F-1 will likely cause a downfield shift compared to F-5. Both fluorine signals will be split by each other through a four-bond coupling (⁴J(F-F)), which is typically in the range of 15-25 Hz for meta-difluorobenzenes.[5] Each fluorine signal will also be split by the aromatic protons. F-1 will show ortho coupling to H-6 and meta coupling to H-4. F-5 will show ortho coupling to H-4 and a smaller para coupling to H-6. This will result in each fluorine signal appearing as a doublet of doublet of doublets.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following provides a general experimental protocol for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Sample Preparation
  • Solvent Selection: A deuterated solvent that readily dissolves the compound is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] For more polar compounds, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. A higher concentration (20-50 mg) may be necessary for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ or an internal reference can be used.[1]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more, depending on the concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~100 ppm (centered around the expected chemical shifts).

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

Advanced 2D NMR Techniques for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin couplings.[6][7] For 1,5-Difluoro-3-methyl-2-nitrobenzene, a cross-peak between the signals of H-4 and H-6 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations).[8][9] This would allow for the direct assignment of the carbon signals for C-4, C-6, and the methyl group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations).[6][9] This is a powerful tool for establishing the overall carbon framework and assigning quaternary carbons. Key expected HMBC correlations include:

  • Methyl protons to C-2, C-3, and C-4.

  • H-4 to C-2, C-3, C-5, and C-6.

  • H-6 to C-1, C-2, and C-4.

The following Graphviz diagram illustrates the expected key HMBC correlations.

HMBC_Correlations cluster_molecule 1,5-Difluoro-3-methyl-2-nitrobenzene C1 C1-F C2 C2-NO2 C3 C3-CH3 C4 C4-H C5 C5-F C6 C6-H CH3 CH3 CH3->C2 2J, 3J CH3->C3 2J, 3J CH3->C4 2J, 3J H4 H4 H4->C2 2J, 3J H4->C3 2J, 3J H4->C5 2J, 3J H4->C6 2J, 3J H6 H6 H6->C1 2J, 3J H6->C2 2J, 3J H6->C4 2J, 3J

Caption: Predicted HMBC correlations for 1,5-Difluoro-3-methyl-2-nitrobenzene.

Conclusion

This technical guide provides a detailed and predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 1,5-Difluoro-3-methyl-2-nitrobenzene. By understanding the influence of the fluoro, methyl, and nitro substituents on chemical shifts and coupling constants, researchers can confidently interpret experimental data and verify the structure of this important synthetic intermediate. The application of 2D NMR techniques such as COSY, HSQC, and HMBC is essential for the complete and unambiguous assignment of all NMR signals, providing a comprehensive structural characterization that is critical for its application in drug discovery and materials science.

References

  • Bell, N. G. A., & Uhrín, D. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4054–4067. [Link]

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1,5-Difluoro-3-methyl-2-nitrobenzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1,5-Difluoro-3-methyl-2-nitrobenzene

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No. 1616526-80-7). Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document synthesizes critical safety information with practical, field-proven protocols. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

1,5-Difluoro-3-methyl-2-nitrobenzene is a substituted aromatic compound whose properties are significantly influenced by its functional groups: two electron-withdrawing fluorine atoms, an activating nitro group, and a methyl group.[1] This unique substitution pattern dictates its reactivity and necessitates specific handling considerations.[1]

Table 1: Physicochemical Properties of 1,5-Difluoro-3-methyl-2-nitrobenzene

PropertyValueSource
CAS Number 1616526-80-7[2][3]
Molecular Formula C₇H₅F₂NO₂[2][3]
Molecular Weight 173.12 g/mol [3]
Physical Form Solid, semi-solid, lump, or liquid[2]
Storage Temperature Room temperature, sealed in dry conditions[2]
IUPAC Name 1,5-difluoro-3-methyl-2-nitrobenzene[3]

Hazard Identification and Toxicological Profile

The primary hazards associated with 1,5-Difluoro-3-methyl-2-nitrobenzene stem from its classification as a nitroaromatic compound and its GHS hazard statements. While comprehensive toxicological data for this specific molecule is limited, the profile can be inferred from its classification and data on structurally similar compounds.

2.1 GHS Classification

The compound is classified under GHS with the following hazards:

Table 2: GHS Hazard Classification

PictogramSignal WordHazard StatementsPrecautionary StatementsSource

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

2.2 Toxicological Insights

The toxicity of nitroaromatic compounds is a significant concern. Nitrobenzene and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5] The presence of fluorine atoms can enhance skin absorption and alter metabolic pathways, potentially leading to different or more pronounced toxic effects. Therefore, exposure via all routes—inhalation, ingestion, and dermal contact—must be rigorously prevented.

Engineering Controls, Personal Protective Equipment (PPE), and Handling Protocols

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory. The principle is to create redundant barriers between the researcher and the chemical.

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of 1,5-Difluoro-3-methyl-2-nitrobenzene, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and eye contact.

  • Hand Protection: Wear nitrile gloves. Given the potential for skin absorption, double-gloving is recommended for all handling procedures.[6] Gloves must be inspected for tears or pinholes before use and disposed of immediately after contamination.[8]

  • Eye Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing, a full-face shield must be worn over the goggles.[6]

  • Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: Not typically required when using a fume hood. If engineering controls fail or for emergency response, a respirator with an appropriate organic vapor cartridge may be necessary.

Diagram: PPE Donning and Doffing Workflow

The correct sequence of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Gloves (Outer then Inner) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

3.3 Standard Handling Protocol

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place. Clear the fume hood of all unnecessary items.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to minimize dust generation.

  • Transfer: Use a spatula for solids or a calibrated pipette for liquids. Perform all transfers slowly and carefully to avoid splashes or aerosol generation.

  • Post-Handling: After completing the task, decontaminate the work surface. Remove PPE following the correct doffing procedure. Wash hands thoroughly with soap and water.[9]

Storage and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][7] The recommended storage is at room temperature.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents. The nitro group can react exothermically with reducing agents, while the aromatic ring is susceptible to nucleophilic attack, especially with strong bases.

Spill Management and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

5.1 Spill Response

For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Diagram: Spill Response Decision Tree

Spill_Response Start Spill Occurs IsMajor Is the spill large, in a public area, or are you untrained? Start->IsMajor Evacuate Evacuate Area Alert EHS/Security Isolate the spill IsMajor->Evacuate Yes IsMinor Is the spill small, contained in a fume hood, and you are trained? IsMajor->IsMinor No Report Report Incident Evacuate->Report IsMinor->Evacuate No Cleanup Don appropriate PPE Contain with absorbent pads Collect waste in sealed container Decontaminate area IsMinor->Cleanup Yes Cleanup->Report

Caption: Decision workflow for responding to a chemical spill.

5.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection: All waste containing 1,5-Difluoro-3-methyl-2-nitrobenzene, including contaminated PPE and spill cleanup materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.[8][10]

  • Disposal Route: The waste is classified as hazardous.[10] Arrange for disposal through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain or with general laboratory trash.[10] Follow all local, state, and federal regulations.

References

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Material Safety Data Sheet for 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 1,5-Difluoro-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Context

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No: 1616526-80-7) is a substituted aromatic compound of significant interest in modern chemical synthesis.[1][2] Its molecular structure, featuring a strategically functionalized benzene ring with two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating methyl group, makes it a versatile intermediate.[3] This unique electronic arrangement activates the aromatic ring for nucleophilic aromatic substitution, while the nitro and methyl groups offer further sites for chemical modification, such as reduction to an amine or oxidation to a carboxylic acid, respectively.[3]

This combination of reactive sites makes 1,5-Difluoro-3-methyl-2-nitrobenzene a valuable building block in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[3] Its incorporation into drug candidates can be particularly strategic, as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[4] As its use becomes more prevalent in research and development, a comprehensive understanding of its physicochemical properties and safety profile is paramount for ensuring the protection of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed examination of its hazard profile, risk mitigation strategies, and emergency response protocols, grounded in established chemical safety principles.

Section 2: Physicochemical and Structural Profile

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and application. While experimentally determined data for this specific molecule is limited, a combination of information from suppliers and computational models provides a reliable profile.

Table 1: Physicochemical Properties of 1,5-Difluoro-3-methyl-2-nitrobenzene

PropertyValueSource / Comment
CAS Number 1616526-80-7[1][2]
Molecular Formula C₇H₅F₂NO₂[1][2]
Molecular Weight 173.12 g/mol [2]
IUPAC Name 1,5-difluoro-3-methyl-2-nitrobenzene[2]
Synonyms 3,5-Difluoro-2-nitrotoluene[2]
Physical Form Solid, semi-solid, or lump[1]
Purity Typically ≥97%[1][5]
Boiling Point 210.8 ± 35.0 °CPredicted for isomer 1,5-Difluoro-2-methyl-3-nitro-benzene.[6]
XLogP3 2.3Computed; indicates moderate lipophilicity.[2]
InChI Key YEYOQSYKJFWRNK-UHFFFAOYSA-N[1][2]
Storage Temperature Room temperature, sealed in a dry environment[1]

Section 3: Hazard Identification and Toxicological Assessment

The primary hazards associated with 1,5-Difluoro-3-methyl-2-nitrobenzene are derived from its chemical class: fluorinated nitroaromatics. The GHS classification provided by suppliers serves as the initial alert for necessary precautions.[1]

  • Signal Word: Warning[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements: [1][7]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicological Rationale:

The toxicity of this compound can be inferred from the functional groups present. Nitroaromatic compounds, like nitrobenzene, are well-documented for their ability to induce methemoglobinemia upon absorption into the body.[8] The nitro group can be metabolically reduced to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This leads to symptoms ranging from cyanosis, headache, and dizziness at low levels to coma and death at high levels.[8] While specific data for this compound is unavailable, it is a prudent and scientifically sound practice to assume a similar mechanism of action.

The fluorine substituents and the benzene ring itself contribute to the compound's ability to be absorbed through the skin, making dermal contact a significant route of exposure.[8] The irritation warnings (H315, H319, H335) are typical for reactive organic molecules that can interact with proteins and lipids in tissues, leading to inflammation and cellular damage upon contact with skin, eyes, or the respiratory tract.[9][10]

Section 4: Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The following protocols are designed as a self-validating system to minimize exposure and mitigate risks during handling and experimentation.

Experimental Workflow: Risk Assessment and Control

The following diagram outlines the logical flow for safely incorporating 1,5-Difluoro-3-methyl-2-nitrobenzene into laboratory work.

cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Implementation of Controls cluster_2 Phase 3: Emergency Preparedness A Identify Compound (1,5-Difluoro-3-methyl-2-nitrobenzene) B Review Hazards (H302, H315, H319, H335) Methemoglobinemia Risk A->B C Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Engineering Controls (Certified Chemical Fume Hood) C->D Mitigate Risk E Personal Protective Equipment (PPE) - Nitrile Gloves (double-gloved) - Safety Goggles/Face Shield - Lab Coat D->E F Administrative Controls - SOP Review - Restricted Access Area E->F G Locate Emergency Equipment (Safety Shower, Eyewash Station, Spill Kit) F->G Prepare for Incidents H Review First Aid Procedures (See Section 5) G->H

Sources

Foreword: The Strategic Synergy of Fluorine and the Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Nitrobenzenes

In the landscape of modern medicinal and agricultural chemistry, few molecular pairings are as functionally potent as the combination of a fluorine atom and a nitro group on an aromatic scaffold. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design, valued for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small size can enhance metabolic stability, improve lipophilicity for better membrane permeability, and strengthen binding interactions with biological targets.[1][2][4]

When this halogen is paired with the nitro group—a powerful electron-withdrawing moiety and a versatile synthetic handle—the resulting fluorinated nitrobenzene framework becomes a highly reactive and biologically significant platform.[5][6] The nitro group not only activates the aromatic ring for nucleophilic substitution, facilitating the synthesis of diverse derivatives, but also serves as a "pro-toxicophore," which can be bioreduced to generate reactive species that underpin many of the observed biological effects.[4][7][8]

This guide, prepared for researchers and drug development professionals, moves beyond a simple catalog of activities. It delves into the mechanistic rationale behind the efficacy of fluorinated nitrobenzenes, provides actionable experimental protocols for their evaluation, and presents a framework for understanding their vast potential in developing next-generation therapeutics and agrochemicals.

Antimicrobial and Antiparasitic Activity: Exploiting Bioreduction

One of the most prominent biological activities of fluorinated nitroaromatics is their efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and parasites.[7][8] This activity is not merely a function of the parent molecule but is intrinsically linked to its metabolic activation within the target organism.

Mechanism of Action: The Nitroreductase Pathway

The most widely accepted mechanism for the antimicrobial action of nitro compounds involves the enzymatic reduction of the nitro group.[7][8] Pathogens, particularly those thriving in anaerobic or microaerophilic environments, possess nitroreductase enzymes. These enzymes transfer electrons to the nitro group, reducing it through a series of intermediates, including nitroso and hydroxylamino species.[7][9] These reduced intermediates are highly reactive and cytotoxic; they can covalently bind to and damage critical macromolecules such as DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[7][8] The fluorine atom's role in this context is often to enhance cellular uptake and modulate the redox potential of the molecule, thereby influencing the efficiency of its bioreduction.

The following diagram illustrates this key activation pathway.

Nitroreductase_Mechanism cluster_intermediates Reactive Intermediates FN_Compound Fluorinated Nitrobenzene (Ar-NO2) Cell Microbial Cell FN_Compound->Cell Uptake Nitroreductase Nitroreductase Enzymes FN_Compound->Nitroreductase e- reduction Nitroso Nitroso Intermediate (Ar-NO) Nitroreductase->Nitroso Step 1 Hydroxylamino Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamino Step 2 DNA Bacterial DNA Hydroxylamino->DNA Covalent Binding Damage DNA Damage & Covalent Adducts DNA->Damage Death Cell Death Damage->Death

Caption: The bioreductive activation of fluorinated nitrobenzenes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. Studies have shown that the position and number of fluorine substituents can significantly impact activity.

Compound ClassTest Organism(s)MIC Range (µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6 - 62.5[7]
Halogenated Nitro DerivativesCandida sp.15.0 - 62.5[7]
4-Fluoro-β-methyl-β-nitrostyrenesEscherichia coliPotent Activity[10]
Various Fluoro-β-methyl-β-nitrostyrenesGram-positive bacteriaExcellent Activity[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the antimicrobial potency of fluorinated nitrobenzene compounds. The choice of broth microdilution is based on its efficiency, scalability, and conservation of test compounds, providing a quantitative and reproducible MIC value.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Test compound (e.g., a fluorinated nitrobenzene derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and solvent control (broth + highest concentration of DMSO).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. A 200 µL aliquot of the highest compound concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded. Well 12 serves as the growth control (no compound).

  • Inoculum Preparation: Suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that adding 100 µL to each well results in a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to wells 1-12.

  • Controls:

    • Positive Control: Set up a row with a known antibiotic instead of the test compound.

    • Sterility Control: One well containing only sterile CAMHB.

    • Growth Control: Well 12, containing broth and inoculum but no compound.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

Enzyme Inhibition: Covalent and Non-Covalent Interactions

Fluorinated nitrobenzenes, particularly those with multiple activating groups like 1,5-difluoro-2,4-dinitrobenzene (DFDNB), are potent inhibitors of various enzymes and cellular processes.[11] Their inhibitory action often stems from the high reactivity of the aromatic ring, leading to covalent modification of key protein residues.

Mechanism of Action: Targeting Nucleophilic Residues

The strong electron-withdrawing character of both the nitro and fluoro groups makes the carbon atoms to which fluorine is attached highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Key nucleophilic residues in proteins, such as the sulfhydryl group of cysteine or the amino group of lysine, can attack this activated ring, displacing a fluoride ion and forming a stable covalent bond.[11]

This mechanism is the basis for the inhibitory effect of compounds like DFDNB on the functions of polymorphonuclear leukocytes, where it interacts with vulnerable sulfhydryl groups.[11] The inhibition can be counteracted by adding external sulfhydryl compounds, providing strong evidence for this covalent modification mechanism.[11] Fluorine's role here is twofold: it activates the ring and serves as an excellent leaving group.

Enzyme_Inhibition_Workflow start Start: Hypothesis (Target Enzyme ID) synthesis Compound Synthesis (Fluorinated Nitrobenzene) start->synthesis ic50 IC50 Determination (Dose-Response) synthesis->ic50 assay_dev Enzyme Assay Development assay_dev->ic50 kinetics Mechanism of Inhibition (e.g., Lineweaver-Burk) ic50->kinetics covalent Covalent Modification? (Mass Spec, Dialysis) kinetics->covalent lead_opt Lead Optimization (SAR Studies) covalent->lead_opt finish End: Validated Inhibitor lead_opt->finish

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a self-validating system to determine the IC₅₀ (half-maximal inhibitory concentration) of a fluorinated nitrobenzene against a target enzyme that processes a chromogenic substrate.

Objective: To quantify the inhibitory potency of a test compound.

Materials:

  • Purified target enzyme in a suitable buffer.

  • Chromogenic or fluorogenic substrate.

  • Test inhibitor (fluorinated nitrobenzene) dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and cofactors).

  • 96-well, clear, flat-bottom plates.

  • Spectrophotometric microplate reader.

Procedure:

  • Assay Validation: First, determine the optimal enzyme and substrate concentrations. Run the reaction with varying substrate concentrations to find the Kₘ (Michaelis constant). For inhibition studies, a substrate concentration at or below the Kₘ is typically used to ensure sensitivity to competitive inhibitors.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common starting range is from 100 µM down to low nM.

  • Reaction Setup (in triplicate):

    • To each well, add assay buffer.

    • Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for the 0% inhibition control).

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This step is critical for inhibitors that bind slowly or act covalently.

  • Initiate Reaction: Add the substrate to all wells to start the reaction. The final volume should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance of the product at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (V₀).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Cytotoxicity and Anticancer Potential

The biological activities that make fluorinated nitrobenzenes effective antimicrobials—namely, the generation of reactive species—can also be harnessed to induce cytotoxicity in cancer cells.[8][12]

Mechanism of Action: Oxidative Stress and Cell Cycle Disruption

Studies on nitrobenzene's effect on hepatocarcinoma cell lines have shown that its cytotoxicity is mediated, at least in part, by reactive oxygen species (ROS).[12] The addition of ROS scavengers can partially inhibit this cell-killing effect.[12] Furthermore, nitrobenzene can disrupt the normal cell cycle, causing an accumulation of cells in the S and G₂/M phases, which is indicative of DNA damage or replication stress, ultimately promoting cell proliferation arrest or apoptosis.[12] While the parent nitrobenzene is considered a non-genotoxicant, its fluorinated derivatives can be designed to have enhanced potency and targeted effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a robust proxy for cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Objective: To measure the cytotoxic effect of a fluorinated nitrobenzene on a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., SMMC-7721, HeLa, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value, similar to the enzyme inhibition assay.

Herbicidal Activity

The unique properties of fluorinated nitrobenzenes also make them valuable scaffolds in agrochemistry, particularly for the development of herbicides.[5][13][14] The introduction of fluorine can significantly alter the herbicidal properties of a parent compound, often leading to enhanced potency and selectivity.[14]

For example, 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one ('fluorobentranil') was found to be a highly active herbicide.[14] Similarly, fluorinated aromatic acids like 2-Fluoro-3-Nitrobenzoic Acid serve as key intermediates for creating potent and selective herbicidal compounds.[13] The mechanism of action for these compounds varies widely depending on the final structure but can include inhibition of essential plant enzymes or disruption of key metabolic pathways. For instance, some fluoroquinolone derivatives have shown promise by targeting plant DNA gyrase.[15]

Conclusion and Future Directions

Fluorinated nitrobenzenes represent a versatile and powerful class of compounds with a rich spectrum of biological activities. The synergistic interplay between the fluorine atom and the nitro group provides a unique chemical platform for modulating reactivity, metabolic stability, and target interaction. The mechanisms underpinning their efficacy—ranging from bioreductive activation in microbes to covalent modification of enzymes and induction of oxidative stress in cancer cells—offer multiple avenues for therapeutic and agrochemical innovation.

Future research should focus on leveraging this mechanistic understanding to design next-generation compounds with improved selectivity and reduced off-target toxicity. The exploration of novel fluorination patterns and the combination of the fluorinated nitrobenzene core with other pharmacophores will undoubtedly unlock new applications, solidifying the role of this remarkable chemical scaffold in addressing critical challenges in medicine and agriculture.

References

  • Fluoronitrobenzene Series - Sparrow Chemical. (n.d.). Sparrow Chemical.
  • The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (2025, November 6).
  • Inhibition of polymorphonuclear leukocyte functions by fluorinated nitrobenzenes. (n.d.). PubMed.
  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. (n.d.).
  • The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.).
  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. (n.d.).
  • 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.
  • Exploring the Applications of Fluorinated Aromatic Acid Derivatives in Agrochemicals. (2025, October 16).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.).
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews.
  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. (2004, March 1). CHIMIA.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2025, October 16). ResearchGate.
  • Characteristics of fluorinated nitroazoles as hypoxic cell radiosensitizers. (n.d.). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PubMed.
  • Herbicidal activity of fluoroquinolone derivatives. (2021, June 27). bioRxiv.

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Methodological & Application

Application Note: A Comprehensive Guide to the Regioselective Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene, a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 3,5-difluorotoluene. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The causality behind experimental choices is elucidated to provide researchers with a robust understanding of the process.

Introduction: The Significance of Fluorinated Nitroaromatics

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No. 1616526-80-7) is a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry.[1][2] The unique substitution pattern—two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile nitro group—creates a molecule with specific electronic and steric properties.[1] These features make it an invaluable intermediate for synthesizing more complex molecules.[1]

The presence of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the nitro group serves as a synthetic handle for further transformations, most notably its reduction to an amino group.[1][3] This subsequent amine is a precursor for a wide array of chemical modifications, making the title compound a strategic starting point for discovery chemistry.

The primary synthetic route involves the carefully controlled nitration of 1,5-difluoro-3-methylbenzene (3,5-difluorotoluene).[1] This application note provides a comprehensive protocol for this transformation.

Reaction Principle and Regioselectivity

The synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of 3,5-difluorotoluene.

Generation of the Nitronium Ion

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used as the nitrating agent. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The position of the incoming nitro group is determined by the directing effects of the substituents already present on the aromatic ring:[3][4]

  • Methyl Group (-CH₃): An activating, ortho-, para-director. It increases the electron density at the positions ortho (C2, C6) and para (C4) to it.

  • Fluorine Atoms (-F): Deactivating due to their high electronegativity (inductive effect), but are also ortho-, para-directors because their lone pairs can participate in resonance (mesomeric effect).

In 3,5-difluorotoluene, the positions ortho to the methyl group (C2 and C6) are the most activated and sterically accessible for electrophilic attack.[4] The C4 position is sterically hindered by the two adjacent fluorine atoms. Therefore, the nitration reaction regioselectively yields the 2-nitro isomer as the major product.[3][4]

Reaction Mechanism Diagram

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ DFT 3,5-Difluorotoluene Sigma_Complex Arenium Ion (Sigma Complex) DFT->Sigma_Complex + NO₂⁺ Product 1,5-Difluoro-3-methyl- 2-nitrobenzene Sigma_Complex->Product - H⁺ Synthesis_Workflow node_reagent node_reagent node_process node_process node_product node_product node_hazard node_hazard start Start: Prepare Ice Bath charge_flask Charge Flask with 3,5-Difluorotoluene & H₂SO₄ start->charge_flask cool Cool to 0-5 °C charge_flask->cool add_hno3 Add Fuming HNO₃ Dropwise (0-5 °C) cool->add_hno3 react Stir at 0-5 °C for 1h add_hno3->react quench Pour onto Crushed Ice react->quench extract Extract with DCM quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Final Product: 1,5-Difluoro-3-methyl- 2-nitrobenzene purify->product

Sources

Strategic Synthesis of Substituted Difluoronitrobenzenes: A Guide to Key Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted difluoronitrobenzenes are pivotal structural motifs in modern chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique electronic properties imparted by the geminal fluorine atoms and the electron-withdrawing nitro group create a scaffold ripe for selective functionalization. The judicious incorporation of fluorine into drug candidates is known to enhance metabolic stability, lipophilicity, and binding affinity, making reliable synthetic routes to these building blocks essential for drug discovery pipelines.[3][4][5] This guide provides an in-depth analysis of the primary synthetic strategies for accessing substituted difluoronitrobenzenes, focusing on the mechanistic principles that govern reaction outcomes. We present detailed, field-proven protocols for the two major pathways: Nucleophilic Aromatic Substitution (S_N_Ar) and Electrophilic Nitration, offering researchers the causal logic behind experimental choices to enable rational synthesis design.

The Strategic Importance of the Difluoronitrobenzene Core

The difluoronitrobenzene framework is a classic example of a "privileged scaffold" in medicinal chemistry. Its utility stems from a combination of factors:

  • Activated Aromatic System: The potent electron-withdrawing nature of the nitro group renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (S_N_Ar).[6]

  • Tunable Reactivity: The fluorine atoms are excellent leaving groups in S_N_Ar reactions, often exhibiting distinct reactivity based on their position relative to the nitro group, which allows for controlled, sequential substitutions.[7][8]

  • Synthetic Versatility: The nitro group itself is a versatile functional handle. It can be readily reduced to an amine, opening pathways to a vast array of derivatives such as amides, ureas, and heterocycles, which are prevalent in pharmaceuticals.[1][3]

This combination of features makes difluoronitrobenzenes, such as 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene, indispensable starting materials for complex molecular architectures.[2][9]

Primary Synthetic Routes: A Comparative Overview

Two principal strategies dominate the synthesis of substituted difluoronitrobenzenes: the functionalization of a pre-existing difluoronitrobenzene core via S_N_Ar, and the direct nitration of a difluorobenzene precursor. The choice of route is dictated by the availability of starting materials and the desired final substitution pattern.

G cluster_snar SNAr Considerations cluster_nitration Nitration Considerations start Desired Substituted Difluoronitrobenzene decision1 Is the corresponding difluoronitrobenzene commercially available? start->decision1 route_snar Route 1: Nucleophilic Aromatic Substitution (SNAr) decision1->route_snar  Yes route_nitration Route 2: Electrophilic Nitration of Difluorobenzene decision1->route_nitration  No snar_desc Introduce nucleophiles (amines, alcohols, thiols) by displacing a fluorine atom. route_snar->snar_desc nitration_desc Introduce a nitro group onto a difluorobenzene ring. route_nitration->nitration_desc snar_adv Advantage: High regioselectivity and yield. nitration_adv Advantage: Access to isomers not available via SNAr starting materials.

Caption: Decision workflow for selecting a synthetic strategy.

Route 1: Nucleophilic Aromatic Substitution (S_N_Ar)

The S_N_Ar reaction is the most common and versatile method for elaborating difluoronitrobenzene scaffolds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

Causality Behind S_N_Ar Reactivity:

  • Activation: The nitro group must be positioned ortho or para to the fluorine leaving group. This placement allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing electronic effect. Attack at the meta position does not allow for this stabilization, and thus, is not observed.

  • Leaving Group: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in S_N_Ar. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the fluorine atom.

Caption: Generalized mechanism of the S_N_Ar reaction.

Regioselectivity in Action: A Comparative Table

The substitution pattern of the starting material dictates which fluorine atom is displaced. This predictable regioselectivity is a cornerstone of its synthetic utility.

Starting MaterialPosition of Nucleophilic AttackRationale
2,4-Difluoronitrobenzene C4 (para to NO₂)The para position is electronically favored due to superior resonance stabilization and is sterically less hindered than the C2 (ortho) position.
3,4-Difluoronitrobenzene C4 (para to NO₂)The fluorine at C4 is para to the activating nitro group, while the fluorine at C3 is meta. Attack occurs exclusively at the activated C4 position.[7]
2,6-Difluoronitrobenzene C2 or C6 (ortho to NO₂)Both fluorine atoms are electronically activated. The reaction typically proceeds at one of these positions, and monosubstitution is common.[3]
Protocol 1: Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine via S_N_Ar

This protocol details the reaction of 3,4-difluoronitrobenzene with morpholine, a common transformation in the synthesis of pharmaceutical intermediates like Linezolid.[7][9]

Reagents and Materials:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,4-difluoronitrobenzene (1.0 eq), acetonitrile (or ethanol) to make a ~0.5 M solution, sodium bicarbonate (1.5 eq), and a magnetic stir bar.

  • Nucleophile Addition: Slowly add morpholine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After cooling to room temperature, filter the solid bicarbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The product, 4-(4-fluoro-2-nitrophenyl)morpholine, can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Route 2: Electrophilic Nitration of Difluorobenzenes

This approach involves introducing a nitro group onto a difluorobenzene ring. It is particularly useful for synthesizing isomers that are not readily accessible from commercially available nitrated precursors. The regiochemical outcome is governed by the directing effects of the two fluorine atoms.

Causality Behind Nitration Regioselectivity:

  • Directing Effects: Fluorine is an ortho, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the cationic Wheland intermediate. However, it is also a deactivating group due to its strong inductive electron withdrawal.

  • Steric Hindrance: The nitronium ion (NO₂⁺), the active electrophile, is bulky. Attack at positions sterically hindered by adjacent fluorine atoms is disfavored.[10]

  • Reaction Conditions: The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly reactive nitronium ion. The reaction is strongly exothermic and requires careful temperature control to prevent over-nitration and side reactions.[10][11]

Product Distribution in Difluorobenzene Nitration
Starting MaterialMajor Product(s)Rationale
1,2-Difluorobenzene 3,4-DifluoronitrobenzeneNitration occurs para to one fluorine and meta to the other, balancing electronic activation and steric effects.
1,3-Difluorobenzene 2,4-DifluoronitrobenzeneNitration is directed to the C4 position, which is para to one fluorine and ortho to the other, representing the most activated site.
1,4-Difluorobenzene 2,5-DifluoronitrobenzeneAll positions are equivalent. Nitration occurs at any of the four positions to give a single product.[11]
Protocol 2: Synthesis of 2,5-Difluoronitrobenzene via Nitration

This protocol describes the nitration of 1,4-difluorobenzene.

Reagents and Materials:

  • 1,4-Difluorobenzene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Caution: This process is highly exothermic. Maintain the temperature below 10 °C.

  • Substrate Addition: To a separate three-neck flask containing 1,4-difluorobenzene, begin slow, dropwise addition of the cold nitrating mixture via a dropping funnel. Use the ice bath to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Let the mixture slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up - Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Work-up - Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Neutralization and Drying: Combine the organic extracts and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude 2,5-difluoronitrobenzene can be purified by vacuum distillation.

Novel and Emerging Methods

While S_N_Ar and nitration are the workhorse methods, research continues to uncover new strategies. One notable development is the formal substitution of a nitro group with fluorine under transition-metal-free conditions.[12] This involves a sequence of dearomatization, electrophilic fluorination (e.g., using Selectfluor), and rearomatization, offering a conceptually novel route to fluorinated aromatics.[13][14] These methods are particularly valuable for late-stage fluorination in complex molecule synthesis.

Conclusion

The synthesis of substituted difluoronitrobenzenes is a well-established yet evolving field critical to the advancement of pharmaceuticals and functional materials. A thorough understanding of the underlying principles of Nucleophilic Aromatic Substitution and Electrophilic Nitration allows researchers to make informed decisions for designing efficient and regioselective synthetic routes. The protocols provided herein serve as a validated starting point for laboratory synthesis, while the mechanistic insights offer a framework for troubleshooting and adaptation. As the demand for complex fluorinated molecules grows, a mastery of these foundational reactions will remain an invaluable asset for the modern synthetic chemist.

References

  • The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. Vertex AI Search.
  • Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • 1-Fluoro-2,4-dinitrobenzene. Wikipedia.
  • The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. PubMed.
  • Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. Wiley Online Library.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor.
  • Scheme 5. Nitration of p-difluorobenzene.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorin
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • A Comparative Guide to the Regioselectivity of Nitr

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Application Notes & Protocols: Strategic Functionalization of 1,5-Difluoro-3-methyl-2-nitrobenzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable scaffolds. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 1,5-Difluoro-3-methyl-2-nitrobenzene is a particularly valuable building block, engineered for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[2]

This guide provides an in-depth exploration of the SNAr reactions of 1,5-Difluoro-3-methyl-2-nitrobenzene. We will delve into the mechanistic principles that govern its reactivity, offer field-proven protocols for its reaction with common nucleophiles, and discuss the downstream synthetic potential of the resulting products. The structural arrangement of this molecule—featuring two highly activated fluorine leaving groups and a potent electron-withdrawing nitro group—offers a reliable platform for constructing complex molecular architectures.[2][3]

The core of its utility lies in the powerful activation provided by the nitro group (—NO₂) at the C2 position. This group dramatically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[4][5][6] The fluorine atoms at C1 and C5 serve as excellent leaving groups, with their departure facilitated by the stabilization of the reaction intermediate.[2][7] This combination of features makes 1,5-Difluoro-3-methyl-2-nitrobenzene a prime substrate for predictable and efficient SNAr chemistry.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the SN1 and SN2 reactions common in aliphatic chemistry, nucleophilic substitution on an aromatic ring proceeds through a distinct two-step mechanism known as the addition-elimination pathway.[8][9][10] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated when a nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a fluorine atom (the ipso-carbon). This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][6][10] The stability of this complex is paramount; the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho/para nitro group.[5][6] This stabilization is the primary reason why electron-withdrawing groups are essential for activating the ring.[7]

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored as the leaving group (in this case, a fluoride ion, F⁻) is expelled.[8][9]

For 1,5-Difluoro-3-methyl-2-nitrobenzene, the nitro group is ortho to the fluorine at C1 and para to the fluorine at C5, activating both positions for nucleophilic attack. The choice of which fluorine is displaced can be influenced by steric factors, the nature of the nucleophile, and solvent effects.[11][12]

Workflow setup Reaction Setup (Inert atmosphere, anhydrous solvent) reagents Add Substrate & Nucleophile setup->reagents base_add Add Base (if required) reagents->base_add reaction Heat & Stir (Monitor by TLC/LC-MS) base_add->reaction workup Workup (Quench, Extract, Wash) reaction->workup dry Dry & Concentrate (Na₂SO₄/MgSO₄, Rotary Evaporator) workup->dry purify Purification (Column Chromatography) dry->purify char Characterization (NMR, MS, IR) purify->char

Sources

The Strategic Role of 1,5-Difluoro-3-methyl-2-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1,5-difluoro-3-methyl-2-nitrobenzene, a versatile intermediate pivotal in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, key transformations, and its strategic application in the construction of targeted therapies, with a specific focus on the MEK inhibitor, Selumetinib. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Nitroaromatics in Drug Discovery

1,5-Difluoro-3-methyl-2-nitrobenzene (DFMNB) is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, renders the aromatic ring susceptible to a variety of chemical transformations. This strategic arrangement of functional groups allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecular architectures.

The presence of fluorine atoms can significantly enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions but also serves as a precursor to a primary amine, a common functional group in many active pharmaceutical ingredients (APIs).

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of DFMNB is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1616526-80-7[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol
Appearance Solid or semi-solid or lump or liquid[1]
Purity 98%[1]
Storage Sealed in dry, room temperature[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene: A Step-by-Step Protocol

The primary route to 1,5-difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution (nitration) of 1,5-difluoro-3-methylbenzene.[2] The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directors. In this specific substrate, the nitration occurs regioselectively at the C2 position, ortho to the methyl group.

Reaction Scheme:

Caption: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene via nitration.

Detailed Experimental Protocol:

Materials:

  • 1,5-Difluoro-3-methylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while maintaining the temperature below 10 °C.

  • Addition of the Starting Material: To the cooled nitrating mixture, add 1,5-difluoro-3-methylbenzene (1.0 equivalent) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1,5-difluoro-3-methyl-2-nitrobenzene can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Application in the Synthesis of Selumetinib: A MEK Inhibitor

A prime example of the utility of 1,5-difluoro-3-methyl-2-nitrobenzene is its role as a key intermediate in the synthesis of Selumetinib, a potent and selective MEK1/2 inhibitor used in the treatment of various cancers. The synthesis involves the reduction of the nitro group to an aniline, followed by a series of transformations.

Synthetic Pathway Overview:

Caption: Key steps in the synthesis of Selumetinib from DFMNB.

Protocol 1: Reduction to 2,6-Difluoro-4-methylaniline

The reduction of the nitro group is a critical step to introduce the versatile amino functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 1,5-Difluoro-3-methyl-2-nitrobenzene

  • Palladium on Carbon (Pd/C, 5-10%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite®)

Procedure:

  • Reaction Setup: To a solution of 1,5-difluoro-3-methyl-2-nitrobenzene (1.0 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add a catalytic amount of Pd/C (typically 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2,6-difluoro-4-methylaniline, which can often be used in the next step without further purification.

Protocol 2: Bromination of 2,6-Difluoro-4-methylaniline

The subsequent bromination at the para-position to the amino group yields 4-bromo-2,6-difluoroaniline, another crucial intermediate for Selumetinib.

Materials:

  • 2,6-Difluoro-4-methylaniline

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2,6-difluoro-4-methylaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. The crude 4-bromo-2,6-difluoroaniline can be purified by recrystallization or column chromatography.[2][3]

Conclusion: A Versatile Intermediate for Modern Drug Discovery

1,5-Difluoro-3-methyl-2-nitrobenzene stands out as a strategically important intermediate in pharmaceutical synthesis. Its facile preparation and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex drug molecules. The detailed protocols provided herein for its synthesis and key transformations in the context of the Selumetinib synthesis offer a practical guide for researchers in the field. The principles and methodologies described can be adapted for the synthesis of other novel pharmaceutical agents, highlighting the enduring value of this versatile building block in the ever-evolving landscape of drug discovery.

References

  • PrepChem. Synthesis of 4-Bromo-2,6-difluoroaniline (6). Available at: [Link]

  • PubChem. 1,5-Difluoro-3-methyl-2-nitrobenzene. Available at: [Link]

Sources

Applications of 1,5-Difluoro-3-methyl-2-nitrobenzene in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Intermediates

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior efficacy and a more desirable environmental profile. Within the arsenal of fluorinated building blocks, 1,5-difluoro-3-methyl-2-nitrobenzene stands out as a versatile and highly reactive intermediate. Its chemical architecture, featuring two fluorine atoms and a nitro group on a toluene scaffold, provides a platform for a range of synthetic transformations crucial for the development of novel herbicides and fungicides.[1]

This technical guide provides an in-depth exploration of the applications of 1,5-difluoro-3-methyl-2-nitrobenzene in agrochemical synthesis. We will delve into the key chemical transformations this molecule undergoes, present detailed protocols for the synthesis of critical downstream intermediates, and illustrate its potential in the construction of complex agrochemical active ingredients.

Core Chemical Reactivity and Synthetic Utility

The synthetic utility of 1,5-difluoro-3-methyl-2-nitrobenzene is primarily dictated by two key reactive sites: the nitro group and the fluorine atoms attached to the aromatic ring. The electron-withdrawing nature of both the nitro group and the fluorine atoms significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[1] This heightened reactivity allows for the facile displacement of the fluorine atoms by a variety of nucleophiles, a common strategy in the assembly of agrochemical molecules.

Simultaneously, the nitro group can be readily reduced to an amino group, yielding the corresponding aniline derivative. This transformation is a pivotal step in many synthetic pathways, as the resulting amino group serves as a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.

Key Synthetic Transformations and Protocols

Reduction of the Nitro Group: Synthesis of 2,4-Difluoro-6-methylaniline

The reduction of the nitro group in 1,5-difluoro-3-methyl-2-nitrobenzene to form 2,4-difluoro-6-methylaniline is a fundamental transformation that unlocks a plethora of synthetic possibilities. This aniline derivative is a key building block for a variety of agrochemicals. The most common and efficient method for this reduction is catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of 1,5-Difluoro-3-methyl-2-nitrobenzene

Objective: To synthesize 2,4-difluoro-6-methylaniline from 1,5-difluoro-3-methyl-2-nitrobenzene.

Materials:

  • 1,5-Difluoro-3-methyl-2-nitrobenzene (1 equivalent)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In the reaction vessel, dissolve 1,5-difluoro-3-methyl-2-nitrobenzene in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.

  • Sealing and Purging: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). The reaction is typically stirred at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude 2,4-difluoro-6-methylaniline can be purified by distillation under reduced pressure or by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe.

Nucleophilic Aromatic Substitution (SNAr) for Herbicide Synthesis

The activated fluorine atoms in 1,5-difluoro-3-methyl-2-nitrobenzene and its derivatives are susceptible to displacement by various nucleophiles. This reaction is a powerful tool for constructing the complex molecular architectures of modern herbicides. A prime example of a commercial herbicide synthesized through a related pathway is Diflufenican. While the direct synthesis of Diflufenican starts from a different aniline, the underlying chemistry of coupling a substituted aniline with a phenoxy-nicotinic acid derivative is illustrative of the potential applications of anilines derived from 1,5-difluoro-3-methyl-2-nitrobenzene.

Illustrative Application: Synthesis of a Diflufenican Analogue

The intermediate, 2,4-difluoro-6-methylaniline, can be envisioned as a precursor to novel herbicides structurally related to Diflufenican. The following protocol outlines a general procedure for the coupling of a substituted aniline with a nicotinic acid derivative, a key step in the synthesis of this class of herbicides.

Protocol 2: Amide Coupling to Form a Nicotinamide Herbicide Analogue

Objective: To synthesize a hypothetical N-(2,4-difluoro-6-methylphenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide, a structural analogue of the herbicide Diflufenican.

Materials:

  • 2,4-Difluoro-6-methylaniline (1 equivalent)

  • 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride (1 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,4-difluoro-6-methylaniline in an anhydrous aprotic solvent under an inert atmosphere.

  • Base Addition: Add the tertiary amine base to the solution and stir.

  • Acyl Chloride Addition: Slowly add a solution of 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired nicotinamide herbicide analogue.

Expert Insights:

  • The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride.

  • The tertiary amine base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • The slow addition of the acyl chloride at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1,5-Difluoro-3-methyl-2-nitrobenzeneC₇H₅F₂NO₂173.121616526-80-7[2]
2,4-Difluoro-6-methylanilineC₇H₇F₂N143.14Not Available
DiflufenicanC₁₉H₁₁F₅N₂O₂394.3083164-33-4[3]

Visualizations

Synthetic Pathway Overview

G A 1,5-Difluoro-3-methyl-2-nitrobenzene B 2,4-Difluoro-6-methylaniline A->B Catalytic Hydrogenation (H₂, Pd/C) D Hypothetical Herbicide Analogue B->D Amide Coupling C 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride C->D

Caption: Synthetic pathway from 1,5-difluoro-3-methyl-2-nitrobenzene.

Experimental Workflow for Reduction

G start Start dissolve Dissolve Starting Material in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge_vessel Purge with Inert Gas add_catalyst->purge_vessel hydrogenate Pressurize with H₂ and Stir purge_vessel->hydrogenate monitor Monitor Reaction (TLC/GC-MS) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the catalytic hydrogenation.

Conclusion

1,5-Difluoro-3-methyl-2-nitrobenzene is a strategically important building block in the synthesis of modern agrochemicals. Its facile conversion into the corresponding aniline, coupled with the potential for nucleophilic aromatic substitution, provides a robust platform for the creation of diverse and complex active ingredients. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists in the agrochemical industry, facilitating the development of the next generation of crop protection solutions.

References

Sources

Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von 1,5-Difluor-3-methyl-2-nitrobenzol

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einführung und strategische Bedeutung

1,5-Difluor-3-methyl-2-nitrobenzol (CAS: 1616526-80-7) ist ein hochfunktionalisiertes aromatisches Syntheseintermediat, das in der modernen chemischen Synthese, insbesondere in der medizinischen Chemie, Agrochemie und den Materialwissenschaften, von erheblichem Wert ist.[1] Seine einzigartige Anordnung von funktionellen Gruppen – zwei reaktive Fluoratome, eine vielseitige Nitrogruppe und eine Methylgruppe – bietet eine Plattform für eine präzise und sequentielle molekulare Elaboration.

Die Reaktivität des Moleküls wird maßgeblich durch die stark elektronenziehende Nitrogruppe (-NO₂) bestimmt. Diese Gruppe aktiviert die ortho- (Position 1) und para- (Position 5) ständigen Fluoratome für die nukleophile aromatische Substitution (SNAr), eine der wichtigsten Reaktionstypen für dieses Substrat.[2][3] Gleichzeitig dient die Nitrogruppe selbst als Vorläufer für eine Aminogruppe, die unzählige weitere Transformationen ermöglicht.[1]

Dieser Leitfaden bietet eine detaillierte wissenschaftliche Analyse und praxiserprobte Protokolle für die wichtigsten Derivatisierungsstrategien von 1,5-Difluor-3-methyl-2-nitrobenzol. Er soll Forschern nicht nur eine schrittweise Anleitung geben, sondern auch das zugrundeliegende chemische Verständnis vermitteln, um diese Reaktionen erfolgreich zu adaptieren und zu optimieren.

Teil 1: Analyse der Reaktivität und physikochemischen Eigenschaften

Die strategische Planung der Derivatisierung beginnt mit dem Verständnis der elektronischen und sterischen Eigenschaften des Ausgangsmaterials.

Tabelle 1: Physikalische und chemische Eigenschaften

EigenschaftWert
CAS-Nummer 1616526-80-7[4]
Summenformel C₇H₅F₂NO₂[4]
Molekulargewicht 173.12 g/mol
Aussehen Feststoff oder halbfester Stoff[5]
InChI Key YEYOQSYKJFWRNK-UHFFFAOYSA-N[5]

Die Reaktivität wird durch das Zusammenspiel der Substituenten bestimmt:

  • Nitrogruppe (-NO₂): Als stärkster elektronenziehender Substituent am Ring aktiviert sie das Molekül signifikant für einen nukleophilen Angriff.[1] Sie stabilisiert den negativ geladenen Meisenheimer-Komplex, der als Zwischenstufe bei SNAr-Reaktionen auftritt.[2][3]

  • Fluoratome (-F): Obwohl Fluor das elektronegativste Element ist, fungiert es in SNAr-Reaktionen als exzellente Abgangsgruppe.[6] Die Fluoratome an den Positionen 1 und 5 sind durch die Nitrogruppe stark aktiviert. Das Fluoratom in Position 1 (ortho zur NO₂-Gruppe) ist aufgrund des starken induktiven Effekts typischerweise reaktiver als das Fluoratom in Position 5 (para zur NO₂-Gruppe).

  • Methylgruppe (-CH₃): Diese elektronenschiebende Gruppe hat einen geringfügigen desaktivierenden Einfluss auf die SNAr-Reaktivität, kann aber selbst durch Oxidation zu einer Carbonsäure modifiziert werden.[1]

Abb. 1: Molekülstruktur und Einfluss der funktionellen Gruppen.

Teil 2: Protokolle zur nukleophilen aromatischen Substitution (SNAr)

Die Substitution der Fluoratome ist die häufigste und vielseitigste Methode zur Derivatisierung dieses Moleküls. Die Reaktion verläuft über einen Additions-Eliminierungs-Mechanismus.

SNAr_Mechanism Start Aktiviertes Arylfluorid (Ar-F) Intermediate Meisenheimer-Komplex (stabilisiertes Carbanion) Start->Intermediate + Nu⁻ (Addition, rds) Nuc Nukleophil (Nu⁻) Product Substitutionsprodukt (Ar-Nu) Intermediate->Product - F⁻ (Eliminierung, schnell) LeavingGroup Fluorid-Ion (F⁻)

Abb. 2: Allgemeiner Mechanismus der SNAr-Reaktion.
Protokoll 2.1: Regioselektive Monosubstitution mit einem aliphatischen Amin (Morpholin)

Grundprinzip: Dieses Protokoll beschreibt die selektive Substitution eines Fluoratoms durch ein sekundäres Amin. Durch die Kontrolle der Stöchiometrie (leichter Unterschuss oder 1 Äquivalent des Amins) und der Reaktionstemperatur wird die Monosubstitution favorisiert, vorzugsweise an der reaktiveren Position 1. Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) sind oft Lösungsmittel der Wahl, da sie als polare aprotische Lösungsmittel die Reaktion beschleunigen.[7]

Materialien:

  • 1,5-Difluor-3-methyl-2-nitrobenzol (1,0 g, 5,78 mmol)

  • Morpholin (0,50 g, 5,78 mmol, 1,0 Äq.)

  • Kaliumcarbonat (K₂CO₃), pulverisiert (1,20 g, 8,67 mmol, 1,5 Äq.)

  • Dimethylformamid (DMF), wasserfrei (20 mL)

  • Ethylacetat, Diethylether, gesättigte NaCl-Lösung, Wasser

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Rundkolben (50 mL), Magnetrührer, Rückflusskühler, Heizplatte

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 50-mL-Rundkolben werden 1,5-Difluor-3-methyl-2-nitrobenzol und pulverisiertes Kaliumcarbonat in 20 mL wasserfreiem DMF suspendiert.

  • Zugabe des Nukleophils: Morpholin wird bei Raumtemperatur unter Rühren zu der Suspension gegeben.

  • Reaktion: Die Mischung wird auf 80 °C erhitzt und für 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. mit einem Laufmittelgemisch aus Hexan/Ethylacetat 4:1).

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung in 100 mL Wasser gegossen und dreimal mit je 50 mL Ethylacetat extrahiert.

  • Waschen: Die vereinigten organischen Phasen werden nacheinander mit Wasser (2 x 50 mL) und gesättigter NaCl-Lösung (1 x 50 mL) gewaschen. Dies entfernt restliches DMF und anorganische Salze.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt (Laufmittelgradient von Hexan/Ethylacetat 9:1 bis 4:1), um das monosubstituierte Produkt zu isolieren.

Erwartetes Ergebnis und Fehlerbehebung:

  • Ergebnis: Ein gelber Feststoff, das 4-(5-Fluor-3-methyl-2-nitrophenyl)morpholin. Die erwartete Ausbeute liegt im Bereich von 70-85 %.

  • Fehlerbehebung: Bei Bildung signifikanter Mengen des disubstituierten Produkts sollte die Reaktionstemperatur gesenkt (z. B. auf 60 °C) oder die Reaktionszeit verkürzt werden. Eine unvollständige Reaktion kann durch eine längere Reaktionszeit oder die Verwendung einer stärkeren Base (z. B. NaH in THF, Vorsicht!) behoben werden.

Teil 3: Protokolle zur Reduktion der Nitrogruppe

Die Umwandlung der Nitrogruppe in eine Aminogruppe ist ein entscheidender Schritt, der den Zugang zu einer Vielzahl weiterer Derivatisierungen wie Amidkupplungen, Sulfonamidbildungen oder Sandmeyer-Reaktionen eröffnet.

Protokoll 3.1: Katalytische Hydrierung zu 2,6-Difluor-4-methylanilin

Grundprinzip: Die katalytische Hydrierung mit Palladium auf Aktivkohle (Pd/C) ist eine saubere und hocheffiziente Methode zur Reduktion von aromatischen Nitrogruppen.[1] Die Reaktion verläuft unter milden Bedingungen und lässt die Fluor-Substituenten intakt.

Materialien:

  • 1,5-Difluor-3-methyl-2-nitrobenzol (1,0 g, 5,78 mmol)

  • Palladium auf Aktivkohle (10 % Pd, 100 mg, ca. 10 Gew.-%)

  • Methanol oder Ethanol (30 mL)

  • Wasserstoffgas (H₂)

  • Hydrierapparatur (z. B. Parr-Shaker oder H-Cube) oder Ballon-Hydrierung

  • Celit®

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: 1,5-Difluor-3-methyl-2-nitrobenzol wird in einem geeigneten Hydrierkolben in 30 mL Methanol gelöst.

  • Katalysatorzugabe: Der Pd/C-Katalysator wird vorsichtig unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) zugegeben. Sicherheitshinweis: Pd/C kann an der Luft pyrophor sein, insbesondere nach der Reaktion.

  • Hydrierung: Das Reaktionsgefäß wird an die Hydrierapparatur angeschlossen, mehrmals mit H₂ gespült und anschließend unter H₂-Druck (1-3 bar oder Ballon) gesetzt. Die Reaktion wird bei Raumtemperatur kräftig gerührt.

  • Überwachung: Die Reaktion ist typischerweise nach 2-4 Stunden abgeschlossen, was durch das Aufhören der Wasserstoffaufnahme oder durch DC-Analyse (Verschwinden des Ausgangsmaterials) erkennbar ist.

  • Aufarbeitung: Das Reaktionsgemisch wird vorsichtig durch ein Bett aus Celit® filtriert, um den Katalysator zu entfernen. Der Filterkuchen wird mit Methanol nachgewaschen. Vorsicht: Der Filterkuchen sollte feucht gehalten werden, um eine Selbstentzündung zu vermeiden.

  • Isolierung: Das Filtrat wird am Rotationsverdampfer eingeengt, um das Produkt als Feststoff oder Öl zu erhalten. Das Produkt ist in der Regel rein genug für die weitere Verwendung.

Erwartetes Ergebnis:

  • Das Produkt, 2,6-Difluor-4-methylanilin, wird in nahezu quantitativer Ausbeute (>95 %) erhalten.

Reduction_Workflow Start 1,5-Difluor-3-methyl-2-nitrobenzol (Ar-NO₂) Reaction Katalytische Hydrierung Start->Reaction Reagents H₂ (1-3 bar) Pd/C (10 mol%) Methanol, RT Reagents->Reaction Filtration Filtration über Celit® (Entfernung von Pd/C) Reaction->Filtration Product 2,6-Difluor-4-methylanilin (Ar-NH₂) >95% Ausbeute Filtration->Product

Abb. 3: Arbeitsablauf für die Reduktion der Nitrogruppe.

Teil 4: Sequentielle Derivatisierungsstrategien

Die wahre Stärke von 1,5-Difluor-3-methyl-2-nitrobenzol liegt in der Möglichkeit, die beschriebenen Reaktionen sequentiell durchzuführen, um komplexe Moleküle gezielt aufzubauen. Eine typische und hochwirksame Strategie ist die SNAr-Reaktion gefolgt von der Reduktion der Nitrogruppe.

Tabelle 2: Beispiel einer zweistufigen Synthesesequenz

SchrittReaktionstypAusgangsmaterialReagenzienProdukt
1 SNAr1,5-Difluor-3-methyl-2-nitrobenzolPiperidin, K₂CO₃, DMF1-(5-Fluor-3-methyl-2-nitrophenyl)piperidin
2 Nitro-Reduktion1-(5-Fluor-3-methyl-2-nitrophenyl)piperidinH₂, Pd/C, EtOH6-Fluor-4-methyl-2-(piperidin-1-yl)anilin

Diese Sequenz erzeugt ein hochsubstituiertes Anilin-Derivat, das als wertvoller Baustein für die Synthese von Pharmazeutika oder Funktionsmaterialien dient. Die Aminogruppe kann beispielsweise weiter acyliert oder in einen Heterocyclus eingebaut werden.

Sequential_Strategy Start 1,5-Difluor-3-methyl- 2-nitrobenzol Step1 S(N)Ar + Nukleophil (z.B. Amin) Start->Step1 Intermediate Substituiertes Nitrobenzol-Derivat Step1->Intermediate Step2 Nitro-Reduktion (z.B. H₂/Pd-C) Intermediate->Step2 FinalProduct Substituiertes Anilin-Derivat (Vielseitiger Baustein) Step2->FinalProduct

Abb. 4: Logischer Fluss einer sequentiellen Derivatisierungsstrategie.

Zusammenfassung und Ausblick

1,5-Difluor-3-methyl-2-nitrobenzol ist ein außerordentlich nützlicher und vielseitiger Synthesebaustein. Die in diesem Leitfaden beschriebenen Protokolle zur nukleophilen aromatischen Substitution und zur Reduktion der Nitrogruppe stellen robuste und reproduzierbare Methoden dar, um eine breite Palette von Derivaten zu erzeugen. Das Verständnis der zugrundeliegenden Reaktivitätsprinzipien ermöglicht es dem Forscher, diese Protokolle gezielt anzupassen und komplexe, mehrstufige Synthesen zu entwerfen. Die Fähigkeit, selektiv an den Fluorpositionen zu substituieren und anschließend die Nitrogruppe in ein reaktives Amin umzuwandeln, macht dieses Molekül zu einem Schlüsselintermediat in der modernen organischen Synthese.

Referenzen

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. Verfügbar unter: [Link]

  • Gabbutt, C. D., et al. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. AURA (Acta Universitatis Ruperto-Carolae). Verfügbar unter: [Link]

  • PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. National Center for Biotechnology Information. Abgerufen von [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Abgerufen von [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Abgerufen von [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Abgerufen von

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Abgerufen von [Link]

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Strategic Amination of 1,5-Difluoro-3-methyl-2-nitrobenzene: A Guide to Regioselective Synthesis of Key Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 1,5-difluoro-3-methyl-2-nitrobenzene and various amine nucleophiles. We will explore the underlying reaction mechanism, principles of regioselectivity, and provide a detailed, field-tested protocol for the synthesis of N-substituted 5-fluoro-3-methyl-2-nitroaniline derivatives. These products serve as valuable intermediates in the development of novel therapeutics, where the strategic incorporation of fluorine can significantly enhance pharmacological properties.[1][2]

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) pathway, a cornerstone of modern medicinal chemistry for constructing carbon-heteroatom bonds.[3] This mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which are essential for its activation toward nucleophilic attack.[4]

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing a fluorine leaving group. This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The nitro group (–NO₂) is a powerful EWG that activates the ring for this transformation, particularly when positioned ortho or para to the leaving group, as it can effectively delocalize the negative charge of the Meisenheimer complex through resonance.[4]

SNAr_Mechanism Reactants 1,5-Difluoro-3-methyl-2-nitrobenzene + Amine (R₂NH) TransitionState1 Transition State 1 Reactants->TransitionState1 Step 1: Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Step 2: Elimination Products N-Aryl-5-fluoro-3-methyl-2-nitroaniline + HF TransitionState2->Products

Figure 1: General mechanism for the SNAr reaction.

Decoding Regioselectivity

In 1,5-difluoro-3-methyl-2-nitrobenzene, the two fluorine atoms are in distinct electronic environments, leading to a highly regioselective reaction.

  • Fluorine at C-1: This position is ortho to the powerfully activating nitro group. This proximity allows for maximal resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-1.

  • Fluorine at C-5: This position is meta to the nitro group. A meta EWG offers only weak inductive stabilization and cannot participate in resonance delocalization of the intermediate's negative charge.

Consequently, nucleophilic attack occurs almost exclusively at the C-1 position, displacing the fluorine atom that is ortho to the nitro group. The methyl group at C-3 has a minor electronic influence compared to the nitro group and does not alter this outcome. This predictable selectivity is a critical advantage for synthetic design, preventing the formation of isomeric mixtures and simplifying purification.[3][5]

Applications in Medicinal Chemistry and Drug Development

The strategic introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][6] The products of this reaction, N-substituted 5-fluoro-3-methyl-2-nitroanilines, are versatile scaffolds for several reasons:

  • Retained Fluorine: The fluorine atom at the C-5 position is retained, allowing its beneficial properties to be carried forward into more complex molecules.[7]

  • Versatile Nitro Group: The nitro group can be easily reduced to an amine, providing a handle for a wide array of subsequent chemical transformations, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.

  • Diverse Amine Inputs: The reaction is compatible with a broad range of primary and secondary amines, enabling the creation of diverse chemical libraries for screening and lead optimization.

Experimental Protocol: Synthesis of N-benzyl-5-fluoro-3-methyl-2-nitroaniline

This protocol describes a representative SNAr reaction using benzylamine as the nucleophile. The principles and procedures can be adapted for other amines with minor modifications.

Materials and Equipment
  • Reagents: 1,5-Difluoro-3-methyl-2-nitrobenzene, Benzylamine, Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), Ethanol (EtOH) or Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, standard glassware.

Step-by-Step Procedure

Protocol_Workflow Experimental Workflow A 1. Reagent Setup (Dissolve starting material in solvent) B 2. Add Base & Nucleophile (Et₃N and Benzylamine) A->B C 3. Reaction (Heat to reflux, 2-6 h) B->C D 4. Monitor Progress (TLC analysis) C->D Periodic sampling D->C Reaction incomplete E 5. Workup (Quench, extract with EtOAc) D->E Reaction complete F 6. Purification (Column chromatography) E->F G 7. Analysis (NMR, MS) F->G

Figure 2: Workflow for the synthesis of N-benzyl-5-fluoro-3-methyl-2-nitroaniline.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,5-difluoro-3-methyl-2-nitrobenzene (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol or DMF (approx. 0.2 M concentration).

    • Scientist's Note: Ethanol is a good general-purpose solvent for many amines. For less reactive amines, a polar aprotic solvent like DMF can accelerate the reaction rate.[8]

  • Addition of Reagents: Add triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to the solution, followed by the slow addition of benzylamine (1.1 eq).

    • Scientist's Note: A base is required to neutralize the hydrofluoric acid (HF) that is generated as a byproduct. Triethylamine is a soluble organic base, while potassium carbonate is a solid inorganic base; both are effective.[9]

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, ~78°C) or at a suitable temperature (e.g., 80-100°C in DMF).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using ethanol, concentrate the mixture under reduced pressure. If using DMF, dilute the mixture with a significant volume of water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-5-fluoro-3-methyl-2-nitroaniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Reaction Conditions for Various Amines

The optimal conditions may vary depending on the nucleophilicity of the amine. The following table provides general guidelines based on reactions with analogous difluoronitrobenzene substrates.[9]

Amine TypeNucleophile ExampleTypical SolventBaseTemperature (°C)Typical Time (h)
Primary Aliphatic ButylamineEthanolEt₃NReflux2 - 6
Secondary Aliphatic MorpholineEthanolEt₃N / Na₂CO₃Reflux2 - 6
Primary Aromatic AnilineDMFK₂CO₃100 - 1208 - 16
Secondary Aromatic N-MethylanilineDMF / DioxaneK₂CO₃ / Cs₂CO₃100 - 14012 - 24

Troubleshooting

  • Issue: Incomplete reaction.

    • Cause: Insufficient temperature or low nucleophilicity of the amine.

    • Solution: Increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO. For poorly reactive amines, a stronger base like cesium carbonate may be beneficial.

  • Issue: Formation of side products (e.g., disubstitution).

    • Cause: While highly unlikely for this substrate due to the deactivation of the second fluorine post-substitution, excessive heat or prolonged reaction times with highly reactive nucleophiles could be a factor.

    • Solution: Use a milder temperature and monitor the reaction closely by TLC to stop it upon consumption of the starting material. Ensure no more than a slight excess (1.05-1.1 eq) of the amine is used.

References

  • ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Available from: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available from: [Link]

  • Semantic Scholar. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Available from: [Link]

  • ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available from: [Link]

  • Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. Available from: [Link]

  • SAGE Journals. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available from: [Link]

  • ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Available from: [Link]

  • PubChem. 1,5-Difluoro-3-methyl-2-nitrobenzene. Available from: [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ResearchGate. (PDF) In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Available from: [Link]

  • NIH National Center for Biotechnology Information. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available from: [Link]

  • ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. Available from: [Link]

  • PubChem. 1,3-Difluoro-5-methyl-2-nitrobenzene. Available from: [Link]

  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
  • NIH National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

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Application Notes and Protocols for the Scalable Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 1,5-Difluoro-3-methyl-2-nitrobenzene

1,5-Difluoro-3-methyl-2-nitrobenzene is a key chemical intermediate whose strategic importance in the pharmaceutical, agrochemical, and materials science sectors cannot be overstated. The specific arrangement of its functional groups—two fluorine atoms, a methyl group, and a nitro group on a benzene ring—provides a versatile scaffold for the synthesis of more complex molecules.[1] The fluorine atoms enhance metabolic stability and binding affinity of downstream drug candidates, while the nitro group is a versatile precursor to an amino group, opening pathways for a wide array of chemical transformations.[1] This guide provides a detailed, scalable, and robust protocol for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene, grounded in established principles of electrophilic aromatic substitution, with a strong emphasis on safety and scalability.

Synthetic Strategy: Regioselective Nitration of 3,5-Difluorotoluene

The most direct and industrially viable route to 1,5-Difluoro-3-methyl-2-nitrobenzene is the electrophilic aromatic substitution, specifically the nitration, of 3,5-difluorotoluene.[1][2] This reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The nitration of 3,5-difluorotoluene is a classic example of electrophilic aromatic substitution. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.[2]

The regiochemical outcome of the reaction is dictated by the directing effects of the existing substituents on the 3,5-difluorotoluene ring:

  • Methyl Group (-CH₃): The methyl group is an activating, ortho-, para- director due to its electron-donating inductive and hyperconjugation effects.

  • Fluorine Atoms (-F): The fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect, but they are also ortho-, para- directors due to electron donation from their lone pairs via resonance.

In the case of 3,5-difluorotoluene, the positions ortho to the methyl group (C2 and C6) are the most activated and sterically accessible for electrophilic attack. The fluorine atoms also direct to these positions. This confluence of directing effects strongly favors the formation of the 2-nitro isomer, which is 1,5-difluoro-3-methyl-2-nitrobenzene.

Visualizing the Synthesis

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene 3,5-Difluorotoluene 3,5-Difluorotoluene Product 1,5-Difluoro-3-methyl-2-nitrobenzene 3,5-Difluorotoluene->Product Nitration Mixed_Acid HNO₃ / H₂SO₄ Nitronium_Ion NO₂⁺ (electrophile) Mixed_Acid->Nitronium_Ion Generation Nitronium_Ion->Product Experimental_Workflow Figure 2: Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Reagents Charge Sulfuric Acid Cooling Cool to 0-5 °C Reagents->Cooling Reaction Nitrating_Mixture Add Nitric Acid Cooling->Nitrating_Mixture Reaction Substrate_Addition Add 3,5-Difluorotoluene Nitrating_Mixture->Substrate_Addition Reaction Quench Pour onto Ice Substrate_Addition->Quench Reaction Extraction Extract with Ethyl Acetate Quench->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Recrystallization / Distillation Solvent_Removal->Purification Analysis NMR, GC-MS Purification->Analysis

Caption: Experimental workflow for the synthesis.

Scalable Protocol for the Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

This protocol is designed for scalability, with careful attention to safety and product purity.

Materials and Equipment
  • 3,5-Difluorotoluene (99%+)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Crushed Ice

  • Jacketed Glass Reactor with Overhead Stirrer and Temperature Probe

  • Addition Funnel

  • Separatory Funnel

  • Rotary Evaporator

  • Recrystallization Apparatus or Vacuum Distillation Setup

Quantitative Data
Reagent/MaterialMolar RatioMolecular Weight ( g/mol )Density (g/mL)Amount (for 1 mol scale)
3,5-Difluorotoluene1.0128.131.14128.13 g (112.4 mL)
Concentrated H₂SO₄ (98%)3.098.081.84294.24 g (160 mL)
Concentrated HNO₃ (70%)1.263.011.4275.61 g (53.2 mL)
Ethyl Acetate-88.110.902As needed for extraction
Saturated NaHCO₃---As needed for washing
Brine---As needed for washing
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In a clean, dry jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge the concentrated sulfuric acid (3.0 eq).

    • Begin stirring and cool the reactor to 0-5 °C using a circulating chiller.

    • Slowly add the concentrated nitric acid (1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition should be controlled to manage the exotherm.

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, begin the dropwise addition of 3,5-difluorotoluene (1.0 eq).

    • Maintain a slow addition rate to keep the internal temperature between 5-10 °C. A runaway reaction is a significant hazard, so careful temperature monitoring is crucial.

    • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 1 hour.

    • Gradually allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Isolation:

    • In a separate large vessel, prepare a stirred mixture of crushed ice and water.

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring to quench the reaction.

    • Transfer the quenched mixture to a large separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. [3] * Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by vacuum distillation to yield a high-purity product. [1]

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: Yellowish oil or low-melting solid.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-7.10 (m, 2H, Ar-H), 2.35 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (d, J = 250 Hz), 148.0, 130.0, 115.0 (t, J = 25 Hz), 110.0, 15.0.

    • The purity should be assessed by GC-MS and HPLC.

Safety and Hazard Management

The nitration of aromatic compounds is an energetic reaction that requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [4][5]* Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of corrosive and toxic fumes. [4]* Exotherm Control: The reaction is highly exothermic. Maintain strict temperature control using a reliable cooling system. A runaway reaction can lead to an explosion.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate heat effectively.

  • Handling of Mixed Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available. [4][5]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature. Inadequate mixing.Extend the reaction time at room temperature. Ensure efficient stirring to promote contact between the organic and acid phases.
Formation of Byproducts Reaction temperature too high, leading to di-nitration or oxidation.Maintain strict temperature control during the addition of reagents. Ensure the temperature does not exceed the recommended range. [6]
Poor Yield after Work-up Incomplete extraction of the product. Emulsion formation during washing.Perform multiple extractions with the organic solvent. To break emulsions, add a small amount of brine and allow the layers to separate over a longer period.

Conclusion

The protocol outlined in this document provides a detailed and scalable method for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene. By understanding the underlying reaction mechanism and adhering to strict safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity.

References

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HNO3). [Link]

  • Dyno Nobel. (n.d.). MIXED ACID. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • VPScience.org. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Guggenheim, T. (2013).
  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(1), 2-15.
  • PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3456.
  • DTIC. (2021).
  • ScienceOpen. (2022). 1, 3-Difluoro-5-methyl-2-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

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Catalytic Methods for the Synthesis of Fluorinated Aromatics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain at least one fluorine atom.[1]

Historically, the synthesis of fluoroaromatics relied on harsh, classical methods like the Balz-Schiemann or Halex reactions, which often suffer from limited substrate scope and poor functional group tolerance.[3][4][5] The advent of modern catalytic chemistry has revolutionized this field, offering milder, more selective, and highly versatile pathways to these valuable compounds.

This guide provides an in-depth overview of key catalytic methodologies for the synthesis of fluorinated aromatics. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore transition-metal catalysis, the rapidly evolving field of photoredox catalysis, and direct C–H functionalization, offering detailed, field-proven protocols for each.

Section 1: Palladium-Catalyzed Nucleophilic Fluorination of Aryl Triflates and Halides

The direct formation of an aryl-fluoride bond via transition metal-catalyzed cross-coupling represents a significant departure from classical methods. Palladium has been the most extensively studied metal for this transformation. The primary challenge in Pd-catalyzed fluorination is the final C–F reductive elimination step from the Pd(II) intermediate, which is kinetically and thermodynamically challenging.[3][4][5] The breakthrough in this area came from the design of specialized, bulky, and electron-rich biaryl monophosphine ligands that promote this difficult step.[3][5][6]

Causality and Mechanistic Insight

The catalytic cycle, developed extensively by the Buchwald group, provides a blueprint for understanding the critical parameters of this reaction.[6][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl triflate (Ar-OTf) or halide to a Pd(0) complex, forming a Pd(II) intermediate, [L-Pd(Ar)(OTf)]. This step is generally facile.

  • Fluoride Association: A fluoride source, typically an anhydrous alkali metal fluoride like CsF, displaces the triflate group to form the key [L-Pd(Ar)(F)] complex. The choice of fluoride source and its solubility are critical; crown ethers are sometimes used to enhance the nucleophilicity of the fluoride anion.

  • Reductive Elimination: This is the turnover-limiting step. The specialized ligands (e.g., AdBrettPhos) possess the requisite steric bulk to destabilize the square planar Pd(II) complex, facilitating the reductive elimination of the Ar-F product and regenerating the active Pd(0) catalyst.

An undesired side reaction involves the formation of regioisomers through a proposed Pd-benzyne intermediate, particularly with electron-rich or sterically unhindered substrates.[7][8] The ligand structure and reaction conditions are optimized to minimize this pathway.

Workflow for Pd-Catalyzed Aromatic Fluorination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Add Pd precatalyst & ligand to vial prep1->prep2 prep3 Add CsF & Aryl Triflate prep2->prep3 prep4 Seal vial with septum prep3->prep4 react1 Evacuate & backfill with Argon (3x) prep4->react1 Transfer to Schlenk line react2 Add anhydrous solvent (e.g., Toluene) via syringe react1->react2 react3 Heat to specified temperature (e.g., 110 °C) with stirring react2->react3 react4 Monitor reaction by GC-MS or LC-MS react3->react4 work1 Cool reaction to room temperature react4->work1 Upon completion work2 Dilute with ether, filter through Celite work1->work2 work3 Concentrate filtrate in vacuo work2->work3 work4 Purify by column chromatography work3->work4 end end work4->end Isolate Aryl Fluoride

Caption: General workflow for Pd-catalyzed nucleophilic aromatic fluorination.

Detailed Protocol: Fluorination of 4-Methoxy-1-phenyl-1-yl trifluoromethanesulfonate

This protocol is adapted from the work of Buchwald and colleagues, demonstrating a typical setup for this class of reaction.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • AdBrettPhos (Ligand)

  • Cesium Fluoride (CsF, spray-dried and stored in a glovebox)

  • Aryl Triflate (e.g., 4-(trifluoromethoxy)phenyl trifluoromethanesulfonate)

  • Anhydrous Toluene

  • Argon gas supply

  • Oven-dried 4 mL vial with stir bar and screw cap with Teflon septum

Procedure:

  • Glovebox Setup: Inside an argon-filled glovebox, add Pd(OAc)₂ (3.4 mg, 0.015 mmol, 3 mol%), AdBrettPhos (16.1 mg, 0.030 mmol, 6 mol%), and CsF (114 mg, 0.75 mmol, 1.5 equiv) to the 4 mL vial.

  • Add the aryl triflate (0.5 mmol, 1.0 equiv) to the vial.

  • Seal the vial with the screw cap.

  • Reaction: Remove the vial from the glovebox. Add anhydrous toluene (1.0 mL) via syringe.

  • Place the vial in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (5 mL) and filter through a short plug of Celite, washing the plug with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl fluoride product.

Section 2: Photoredox Catalysis for Aromatic Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical intermediates that are otherwise difficult to access.[9][10] This approach is particularly effective for installing fluorine-containing groups, such as the trifluoromethyl (CF₃) group, directly onto aromatic and heteroaromatic rings.[11]

Causality and Mechanistic Insight

The direct trifluoromethylation of arenes, pioneered by the MacMillan group, operates via a radical-mediated C-H functionalization mechanism.[10][11]

  • Photoexcitation: A photocatalyst, typically a ruthenium or iridium complex (e.g., Ru(bpy)₃²⁺), absorbs visible light from a simple source like a household fluorescent bulb, promoting it to a long-lived, high-energy excited state (*Ru(bpy)₃²⁺).

  • Single Electron Transfer (SET): The excited photocatalyst is a potent reductant. It can engage in a single electron transfer with a trifluoromethyl source, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoromethyl iodide (CF₃I). This SET event generates the trifluoromethyl radical (•CF₃).

  • Radical Addition: The highly electrophilic •CF₃ radical readily adds to the electron-rich aromatic or heteroaromatic substrate, forming a radical cation intermediate.

  • Oxidation and Regeneration: The radical cation is oxidized by the now-oxidized photocatalyst (Ru(bpy)₃³⁺), regenerating the ground-state photocatalyst (Ru(bpy)₃²⁺) and forming a cyclohexadienyl cation.

  • Deprotonation: A mild base in the reaction mixture facilitates the final deprotonation step, leading to rearomatization and formation of the desired trifluoromethylated arene.[11]

The mildness of the conditions (room temperature, visible light) ensures exceptional functional group tolerance, making this method ideal for late-stage functionalization in drug discovery.[12]

G PC PC PC_star *PC PC->PC_star Visible Light (hν) PC_ox PC(ox) PC_star->PC_ox SET CF3_radical •CF3 PC_ox->PC Oxidation & Regeneration Arene Ar-H Intermediate [Ar(H)CF3]• Arene->Intermediate + •CF3 CF3_source CF3-X CF3_source->CF3_radical Product Ar-CF3 Intermediate->Product - H+

Caption: Simplified catalytic cycle for photoredox trifluoromethylation.

Detailed Protocol: Direct C-H Trifluoromethylation of N-acetylindole

This protocol is adapted from the seminal work by Nagib and MacMillan.[11]

Materials:

  • [Ru(bpy)₃]Cl₂ (Photocatalyst)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • N-acetylindole (Substrate)

  • Lithium carbonate (Li₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • 4 mL vial with stir bar and screw cap

  • 26 W compact fluorescent light bulb (CFL)

Procedure:

  • Setup: To a 4 mL vial equipped with a magnetic stir bar, add N-acetylindole (31.8 mg, 0.2 mmol, 1.0 equiv), [Ru(bpy)₃]Cl₂ (1.5 mg, 0.002 mmol, 1 mol%), and Li₂CO₃ (22.2 mg, 0.3 mmol, 1.5 equiv).

  • Add anhydrous DMF (2.0 mL) to the vial.

  • Add trifluoromethanesulfonyl chloride (40.5 mg, 0.3 mmol, 1.5 equiv).

  • Seal the vial with the screw cap.

  • Irradiation: Place the vial approximately 5-10 cm away from a 26 W compact fluorescent lamp. Use a small fan to maintain the reaction temperature near ambient (20-25 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated product.

Representative Substrate Scope for Photoredox Trifluoromethylation
EntrySubstrateProductYield (%)
1Anisole4-Trifluoromethylanisole75
21,3,5-Trimethoxybenzene2,4,6-Trimethoxy-1-(trifluoromethyl)benzene99
3N-Phenylpyrrole1-Phenyl-2-(trifluoromethyl)pyrrole86
4Caffeine8-(Trifluoromethyl)caffeine66
5Thiophene2-(Trifluoromethyl)thiophene71
Data adapted from Nagib, D. A.; MacMillan, D. W. C. Nature 2011, 480 (7376), 224–228.[11]

Section 3: Copper-Mediated Sandmeyer-Type Fluorination

The Sandmeyer reaction is a classical transformation that converts aryl diazonium salts into aryl halides. Modern adaptations using copper catalysts have enabled a highly efficient fluoro-deamination protocol, providing a powerful method to convert readily available anilines into the corresponding fluoroaromatics.[4][13][14]

Causality and Mechanistic Insight

This method relies on the in situ generation of an aryl diazonium salt from a primary aniline, followed by a copper-mediated decomposition in the presence of a fluoride source.

  • Diazotization: An alkyl nitrite (e.g., tert-butyl nitrite) reacts with the aniline substrate in an acidic medium to generate the aryl diazonium intermediate.

  • Copper Catalysis: A Cu(I) species is proposed to be the active catalyst. It can engage in a single electron transfer with the diazonium salt to generate an aryl radical and N₂ gas. A collaborative Cu(I)/Cu(II) cycle is often invoked, where Cu(II) can oxidize the aryl radical to an aryl cation.[13]

  • Fluoride Capture: The resulting aryl cation is rapidly trapped by a nucleophilic fluoride source to form the final aryl fluoride product.

This one-pot procedure is advantageous as it avoids the isolation of potentially unstable diazonium salts and is applicable to a wide range of electron-rich and electron-deficient anilines.[13][14]

Detailed Protocol: Cu(I)-Mediated Fluoro-deamination of 4-Methoxyaniline

This protocol is based on a general procedure for copper-mediated Sandmeyer fluorination.[13][14]

Materials:

  • Copper(I) Iodide (CuI)

  • 4-Methoxyaniline

  • tert-Butyl nitrite

  • Tetrabutylammonium bifluoride (TBAT)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk tube or sealed vial

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a stir bar, add 4-methoxyaniline (61.6 mg, 0.5 mmol, 1.0 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol%), and TBAT (287 mg, 1.0 mmol, 2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Reaction: Add anhydrous acetonitrile (2.5 mL) via syringe.

  • Add tert-butyl nitrite (89 μL, 0.75 mmol, 1.5 equiv) dropwise via syringe at room temperature.

  • After addition is complete, place the reaction vessel in a preheated oil bath at 60 °C.

  • Stir for 1-3 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel) to obtain 1-fluoro-4-methoxybenzene.

Conclusion and Future Outlook

The catalytic synthesis of fluorinated aromatics has undergone a paradigm shift, moving from harsh, stoichiometric methods to elegant, catalyst-controlled transformations. Palladium-catalyzed cross-coupling, photoredox-mediated C-H functionalization, and modern copper-catalyzed reactions now provide a robust toolkit for chemists to selectively install fluorine and fluorinated moieties with unprecedented precision and functional group tolerance. These advancements are not merely academic curiosities; they are enabling technologies that accelerate the discovery and development of new medicines, advanced materials, and next-generation agrochemicals. Future research will likely focus on developing even more sustainable methods, employing earth-abundant metal catalysts, and expanding the scope of enzymatic and biocatalytic fluorination strategies.[12]

References

  • Majek, M.; Filace, F. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Catalysts2023 , 13, 94. [Link]

  • Nagib, D. A.; MacMillan, D. W. C. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature2011 , 480, 224-228. [Link]

  • Yagupolskii, L. M.; Ilchenko, A. Y.; Kondratenko, N. V. Fluorine containing compounds in medicine and biology. Usp. Khim.1994, 63, 447-463.
  • Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature2011 , 480, 224–228. [Link]

  • Pérez-García, R. M.; Grønnevik, G.; et al. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Org. Lett.2021 , 23, 1145–1150. [Link]

  • Bar-Haim, G.; Shpilt, Z.; Toste, F. D. Recent advances in late-stage monofluorination of natural products and their derivatives. Org. Biomol. Chem.2024 . [Link]

  • Sather, A. C.; Buchwald, S. L. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Acc. Chem. Res.2016 , 49, 2146–2157. [Link]

  • Wallentin, C.-J.; Nguyen, J. D.; Stephenson, C. R. J. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. J. Am. Chem. Soc.2011 , 133, 13288-13291. [Link]

  • Pérez-García, R. M.; Grønnevik, G.; et al. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Org. Lett.2021 , 23, 1145–1150. [Link]

  • Mu, J.; Li, J.; Jiang, X.; Wang, L.; Zhang, H. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation2024 , 5. [Link]

  • Sather, A. C.; Buchwald, S. L. The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination. Acc. Chem. Res.2016 , 49, 2146-2157. [Link]

  • Ritter, T. Late-Stage Fluorination: From Fundamentals to Application. Org. Process Res. Dev.2014 , 18, 72-78. [Link]

  • Ritter, T. Late-Stage Fluorination: From Fundamentals to Application. Org. Process Res. Dev.2014 , 18, 72-78. [Link]

  • O'Hagan, D. Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Chem. Rev.2015, 115, 632-649.
  • Gross, E. J.; Biegasiewicz, K. F. A radical development for enzymatic fluorination. Nat. Synth.2024 , 3, 932–934. [Link]

  • Goldman, A. S.; Goldberg, K. I. Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chem. Rev.2017 , 117, 1145-1175. [Link]

  • Singh, V. P.; Singh, V. K. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Org. Chem. Front.2019 , 6, 345-373. [Link]

  • Ma, L.; Wang, B. Enzymatic synthesis of fluorinated compounds. Appl. Microbiol. Biotechnol.2021 , 105, 8283–8297. [Link]

  • Esteruelas, M. A.; et al. Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Chem. Soc. Rev.2020 , 49, 1122-1153. [Link]

  • Ritter, T. Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Chemistry Blog2018 . [Link]

  • Sather, A. C.; Buchwald, S. L. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Acc. Chem. Res.2016 , 49, 2146-2157. [Link]

  • Lee, E.; Kamlet, A. S.; Powers, D. C.; Neumann, C. N.; Biscoe, M. R.; Buchwald, S. L. Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv2017 . [Link]

  • Sather, A. C.; Buchwald, S. L. The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination. Acc. Chem. Res.2016 , 49, 2146-2157. [Link]

  • Sather, A. C.; Buchwald, S. L. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Acc. Chem. Res.2016 , 49, 2146–2157. [Link]

  • Sather, A. C.; Buchwald, S. L. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. DSpace@MIT2016 . [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS 1616526-80-7). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile fluorinated nitroaromatic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to resolve purification challenges effectively.

The primary route to synthesizing this compound is the electrophilic nitration of 1,5-difluoro-3-methylbenzene.[1] This reaction, while generally effective, can produce a mixture of products requiring robust purification strategies. This guide provides a framework for achieving high purity, essential for downstream applications in pharmaceuticals, agrochemicals, and materials science.

Understanding the Challenge: Potential Impurities

Effective purification begins with understanding what you are removing. The primary impurities in a typical synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene include:

  • Unreacted Starting Material: 1,5-Difluoro-3-methylbenzene.

  • Positional Isomers: The primary isomeric byproduct is typically 1,5-Difluoro-3-methyl-4-nitrobenzene (also known as 2,4-Difluoro-5-nitrotoluene).

  • Over-nitrated Products: Dinitro- or trinitro- species, such as 1,5-Difluoro-3-methyl-2,4-dinitrobenzene.

The physical properties of these compounds will dictate the most effective purification strategy.

CompoundCAS NumberMolecular WeightPhysical Form / Melting PointNotes
1,5-Difluoro-3-methyl-2-nitrobenzene (Target) 1616526-80-7173.12Solid or semi-solidThe desired product.
1,5-Difluoro-3-methyl-4-nitrobenzene179011-38-2173.12No data availableA key positional isomer to remove. Polarity is expected to be similar to the target.
2,5-Difluoro-4-nitrotoluene141412-60-4173.1225 °C[2]Another possible isomer with a low melting point.
1,5-Difluoro-2,4-dinitrobenzene327-92-4204.0972-74 °CPotential over-nitration byproduct. Significantly more polar.

Purification Workflow Overview

The following diagram outlines a general workflow for purifying the crude product from the synthesis reaction. The choice of path depends on the scale of the reaction and the impurity profile observed (e.g., by TLC or GC-MS).

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification Methods Crude_Reaction Crude Reaction Mixture Aqueous_Wash Aqueous Wash (e.g., NaHCO3, brine) Crude_Reaction->Aqueous_Wash Dry_Organic Dry Organic Layer (e.g., MgSO4, Na2SO4) Aqueous_Wash->Dry_Organic Solvent_Removal Solvent Removal (Rotary Evaporation) Dry_Organic->Solvent_Removal Crude_Product Crude Solid/Oil Solvent_Removal->Crude_Product Recrystallization Recrystallization (Primary Method) Crude_Product->Recrystallization High-yielding, efficient for solids Chromatography Column Chromatography (For difficult separations) Crude_Product->Chromatography If product is an oil or separation is difficult Distillation Vacuum Distillation (For liquid impurities) Crude_Product->Distillation To remove volatile starting material Recrystallization->Chromatography If purity is insufficient Pure_Product Pure Product (Verify by NMR, GC-MS, MP) Recrystallization->Pure_Product >98% Purity Chromatography->Pure_Product Distillation->Recrystallization Purified solid

Caption: General purification workflow for 1,5-Difluoro-3-methyl-2-nitrobenzene.

FAQ and Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like 1,5-Difluoro-3-methyl-2-nitrobenzene. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3]

Q1: What is a good starting solvent system for recrystallization?

A1: For fluorinated nitroaromatic compounds, a two-solvent system is often ideal. This allows for fine-tuning of solubility. Good starting points include:

  • Ethanol/Water: Dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool slowly.

  • Hexane/Ethyl Acetate: This is a classic non-polar/polar combination. Dissolve the crude material in hot ethyl acetate and add hot hexane until the cloud point is reached. This system is effective at precipitating the moderately polar product while keeping non-polar impurities (like starting material) and highly polar impurities in the mother liquor.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving.[3] It can also happen if the solution is too concentrated or cools too quickly.

OilingOut Start Oily precipitate forms upon cooling Action1 Re-heat the solution to dissolve the oil Start->Action1 Decision1 Is the solution clear? Action1->Decision1 Action2 Add more of the primary (more soluble) solvent (e.g., 5-10% more ethanol) Decision1->Action2 No Action3 Allow to cool MUCH more slowly. (Insulate the flask) Decision1->Action3 Yes Action2->Action1 Result Crystal formation should occur Action3->Result

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?

A3: This is a common issue, typically caused by using too much solvent.[3]

  • Confirm Supersaturation: Scratch the inside of the flask at the surface of the liquid with a glass rod. This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small sample of pure product, add a tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: If scratching or seeding fails, you have used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.

Q4: The purified crystals are still colored. How can I fix this?

A4: Persistent color often comes from highly conjugated impurities. After dissolving the crude solid in the hot solvent but before cooling, add a very small amount (e.g., a spatula tip) of activated charcoal. Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities. Then, proceed with the cooling step. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.

Protocol: Recrystallization using Ethanol/Water
  • Place the crude 1,5-Difluoro-3-methyl-2-nitrobenzene into an Erlenmeyer flask.

  • In a separate beaker, heat ethanol to its boiling point.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid. Use a magnetic stir bar and hot plate to maintain the temperature.

  • Once dissolved, add hot water dropwise to the solution until it becomes persistently turbid (cloudy).

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it on a cork ring or a few paper towels.

  • Once crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio) to remove residual mother liquor.

  • Dry the crystals under vacuum to obtain the purified product.

FAQ and Troubleshooting Guide: Column Chromatography

When recrystallization fails to provide adequate purity, or if the crude product is an oil, flash column chromatography is the next logical step. The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).

Q1: What stationary phase and mobile phase should I start with?

A1:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the most common choice.

  • Mobile Phase (Eluent): Since the target compound is moderately polar, a mixture of a non-polar and a moderately polar solvent is appropriate. A good starting point, determined by Thin Layer Chromatography (TLC), is a Hexane/Ethyl Acetate mixture. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. For fluorinated compounds, which can engage in unique dipole interactions, a Pentafluorophenyl (PFP) stationary phase can sometimes offer alternative and improved selectivity for separating isomers compared to standard silica.[4]

Q2: My compounds are not separating well (co-elution). What can I do?

A2: Poor separation is a common challenge.

  • Optimize the Eluent: The most crucial factor is the mobile phase. If your spots are too close on TLC, you need a less polar solvent system (e.g., decrease the percentage of ethyl acetate). A rule of thumb is to aim for a target compound Rf (retention factor) of ~0.3 on the TLC plate for good separation on the column.

  • Change Solvents: If optimizing the Hexane/EtOAc ratio doesn't work, switch to a different solvent system with different selectivity, such as Dichloromethane/Hexane .

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these lead to band broadening and poor separation.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to load no more than 1-5% of the silica gel weight (e.g., 1-5 g of sample for 100 g of silica).

Q3: My compound won't come off the column. What happened?

A3: This can be alarming but is usually solvable.

  • Increase Eluent Polarity: The eluent is likely not polar enough. Gradually increase the polarity of your mobile phase (e.g., move from 10% to 20%, 50%, and even 100% ethyl acetate). For very polar compounds, a small amount of methanol (1-5%) in dichloromethane can be used.

  • Compound Decomposition: It's possible the compound is unstable on silica gel. Test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) appears. If it is unstable, consider using a less acidic stationary phase like neutral alumina.

Safety and Handling

1,5-Difluoro-3-methyl-2-nitrobenzene is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.

This guide is intended to provide a strong foundation for your purification work. Remember that every reaction is unique, and these protocols should be seen as starting points for optimization.

References

  • Chem-Impex. 2,5-Difluoro-4-nitrotoluene. [Link]

  • Ottokemi. Buy 2,4-Difluoronitrobenzene, 99%. [Link]

  • PubChem. 2,4-Difluoronitrobenzene. [Link]

  • PubChem. 1,5-Difluoro-3-methyl-2-nitrobenzene. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • ChemBK. 1,2-DIFLUORO-3-METHYL-4-NITRO-BENZENE. [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

  • PubChem. 1,3-Difluoro-5-methyl-2-nitrobenzene. [Link]

  • PubChem. 1,5-Difluoro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Chemspace. 1,5-difluoro-3-methyl-2-nitrobenzene. [Link]

  • ResearchGate. Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). [Link]

  • ResearchGate. Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • ResearchGate. Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. [Link]

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Technical Support Center: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, improve yields, and ensure the safe and efficient production of this compound.

I. Synthesis Overview: The Nitration of 3,5-Difluorotoluene

The primary and most common method for synthesizing 1,5-Difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution (EAS) nitration of 3,5-difluorotoluene.[1][2] This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

The Core Reaction

The nitration is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4] The electron-rich aromatic ring of the 3,5-difluorotoluene then attacks the nitronium ion, leading to the formation of the desired product.

Regioselectivity: Why the Nitro Group Adds at the 2-Position

The directing effects of the substituents on the 3,5-difluorotoluene ring are crucial for the regioselectivity of this reaction.[2]

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Fluorine Atoms (-F): Deactivating groups that also direct to the ortho and para positions.

In the case of 3,5-difluorotoluene, the positions ortho to the activating methyl group (C2 and C6) are the most favorable for electrophilic attack.[3] This leads to the formation of 1,5-Difluoro-3-methyl-2-nitrobenzene as the major product.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Q1: My yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the nitration of 3,5-difluorotoluene can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Reaction Temperature:

  • The Problem: Nitration reactions are highly exothermic.[4] If the temperature is not carefully controlled, it can lead to unwanted side reactions, such as the formation of multiple nitrated products (dinitration) or oxidation of the methyl group.[3][5]

  • The Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating agent. Use an ice bath and monitor the internal temperature of the reaction vessel closely.

2. Purity of Reagents:

  • The Problem: The presence of water in the nitric or sulfuric acid can reduce the formation of the nitronium ion, thereby decreasing the reaction rate and overall yield.

  • The Solution: Use high-purity, concentrated acids. Ensure that your glassware is completely dry before starting the reaction.

3. Inefficient Mixing:

  • The Problem: Poor mixing can lead to localized "hot spots" where the temperature rises, promoting side reactions.[5] It can also result in incomplete reaction of the starting material.

  • The Solution: Use a magnetic stirrer or overhead stirrer to ensure vigorous and homogenous mixing throughout the reaction.

4. Sub-optimal Reagent Ratio:

  • The Problem: An incorrect ratio of nitric acid to sulfuric acid, or an insufficient amount of the nitrating mixture, can lead to an incomplete reaction.

  • The Solution: A common and effective nitrating mixture is a 1:1 (v/v) ratio of concentrated nitric acid and concentrated sulfuric acid. Use a slight excess of the nitrating agent to ensure complete conversion of the starting material.

ParameterRecommended ConditionPotential Issue if Deviated
Temperature 0-10°CDinitration, oxidation of methyl group
Reagent Purity High-purity, concentratedReduced nitronium ion formation
Mixing Vigorous and homogenousLocalized hot spots, incomplete reaction
Reagent Ratio 1:1 (v/v) HNO₃:H₂SO₄Incomplete reaction
Q2: I'm observing the formation of multiple products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of multiple products is a common issue in nitration reactions. Here are the likely culprits and how to address them:

1. Isomeric Products:

  • The Problem: While the 2-nitro isomer is the major product, small amounts of other isomers can form.

  • The Solution: Careful control of the reaction temperature is key to maximizing the yield of the desired isomer. Lower temperatures generally favor the formation of the thermodynamically more stable product.

2. Dinitrated Products:

  • The Problem: If the reaction conditions are too harsh (e.g., high temperature, excessive nitrating agent), a second nitro group can be added to the ring.[3]

  • The Solution: Use a minimal excess of the nitrating agent and maintain a low reaction temperature.

3. Oxidation of the Methyl Group:

  • The Problem: Strong oxidizing conditions can lead to the oxidation of the methyl group to a carboxylic acid.[3]

  • The Solution: Avoid excessively high temperatures and prolonged reaction times.

Workflow for Minimizing Byproducts

Safety_Protocol cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Slow_Addition Slow, Controlled Addition of Nitrating Agent PPE->Slow_Addition Fume_Hood Work in a Well-Ventilated Fume Hood Fume_Hood->Slow_Addition Temp_Control Maintain Low Temperature with Ice Bath Slow_Addition->Temp_Control Vigorous_Stirring Ensure Vigorous Stirring Temp_Control->Vigorous_Stirring Quench Careful Quenching on Ice Vigorous_Stirring->Quench Neutralize Neutralize Acidic Waste Quench->Neutralize Purify Safe Purification Procedures Neutralize->Purify

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of (Difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the nitration of (difluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of this electrophilic aromatic substitution. The unique electronic properties of the difluoromethyl (-CHF₂) group present specific challenges, primarily concerning regioselectivity and reaction control. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic outcomes.

Section 1: FAQs - Understanding the Core Reaction

This section addresses fundamental questions about the reaction mechanism and the role of the difluoromethyl substituent. A solid understanding of these principles is the first step in preventing unwanted side reactions.

Q1: What is the expected major product from the nitration of (difluoromethyl)benzene, and what is the chemical reasoning behind this selectivity?

The primary product expected is 1-(difluoromethyl)-3-nitrobenzene . The difluoromethyl (-CHF₂) group is a moderately to strongly deactivating, meta-directing group.[1][2]

  • Causality (The "Why"): The high electronegativity of the two fluorine atoms creates a strong inductive electron-withdrawing effect. This effect pulls electron density away from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself (deactivation).[3] This deactivation is particularly pronounced at the ortho and para positions. When the electrophile (NO₂⁺) attacks, it forms a positively charged intermediate (an arenium ion). For ortho and para attack, one of the resonance structures places the positive charge on the carbon directly attached to the -CHF₂ group. This is highly energetically unfavorable due to the powerful electron-withdrawing nature of the substituent.[4] The intermediate for meta attack avoids this destabilizing arrangement, making it the lower-energy, preferred pathway.[2]

Q2: Why is a mixture of concentrated nitric and sulfuric acid the standard reagent for this reaction?

The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to generate the potent electrophile required for the reaction: the nitronium ion (NO₂⁺) .[5][6]

  • Mechanism: Sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, which then dissociates to form the linear and highly electrophilic nitronium ion and water.[7][8][9] Nitric acid alone is generally not a strong enough electrophile to react efficiently with a deactivated ring like (difluoromethyl)benzene.[5]

Q3: How does the -CHF₂ group's influence on the reaction compare to a methyl (-CH₃) or trifluoromethyl (-CF₃) group?

The directing and activating effects of these three groups fall on a spectrum:

SubstituentElectronic EffectReactivity vs. BenzeneDirecting Effect
-CH₃ Electron-donating (Inductive & Hyperconjugation)Activating (Faster)[10]ortho, para-director[1]
-CHF₂ Strongly Electron-withdrawing (Inductive)Deactivating (Slower)meta-director[2]
-CF₃ Very Strongly Electron-withdrawing (Inductive)Strongly Deactivating (Much Slower)[3]meta-director[4]

The reactivity and directing effect of the -CHF₂ group is intermediate between the weakly deactivating halogens and the strongly deactivating -CF₃ group.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Poor Regioselectivity - Significant ortho or para Isomers Detected

Q: My analysis shows a mixture of 1-(difluoromethyl)-2-nitrobenzene and/or 1-(difluoromethyl)-4-nitrobenzene along with my desired meta product. How can I improve the meta-selectivity?

While the meta isomer is electronically favored, obtaining minor ortho and para isomers is a common side reaction, often exacerbated by reaction conditions.

  • Root Cause Analysis:

    • Elevated Temperature: Higher reaction temperatures provide more energy to overcome the higher activation barrier for the formation of the less stable ortho and para intermediates. This erodes the kinetic preference for meta substitution.

    • Alternative Mechanisms: While less common for this substrate, under certain conditions (e.g., using different nitrating agents), radical pathways or complex catalyst interactions could alter selectivity.[11]

  • Solutions & Protocols:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C using an ice-salt bath during the addition of the nitrating mixture and for the duration of the reaction.[9]

    • Slow, Controlled Addition: Add the pre-mixed, chilled nitrating agent dropwise to the solution of (difluoromethyl)benzene. This prevents localized temperature spikes that can lead to side products.

    • Consider Alternative Nitrating Systems: For highly sensitive applications requiring exceptional purity, exploring milder or more selective nitrating agents may be beneficial. Systems like nitric acid with acetic anhydride over a zeolite catalyst have been shown to improve para-selectivity in some deactivated systems, suggesting the potential for tailored regiochemical control.[12][13]

Problem 2: Evidence of Over-Reaction - Dinitration Products Observed

Q: My mass spectrometry data indicates the presence of dinitro-difluoromethylbenzene. How do I prevent this?

Dinitration occurs when the initial product, 1-(difluoromethyl)-3-nitrobenzene, undergoes a second nitration.

  • Root Cause Analysis:

    • Harsh Conditions: The primary cause is overly aggressive reaction conditions. The initial product is significantly more deactivated than the starting material due to the presence of two electron-withdrawing groups. Therefore, dinitration typically requires forcing conditions like high temperatures, extended reaction times, or an excess of fuming nitric acid.[6]

    • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the probability of a second nitration event occurring.

  • Solutions & Protocols:

    • Stoichiometric Control: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 molar equivalents relative to the (difluoromethyl)benzene.

    • Reduced Reaction Time: Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

    • Lower Temperature: As with improving regioselectivity, maintaining a low temperature (0-5 °C) significantly disfavors the highly activated process of nitrating the already deactivated product ring.

Problem 3: Low Yield and Significant Tar Formation

Q: My reaction mixture turned dark brown or black, and after work-up, I recovered very little product and a large amount of insoluble, tar-like residue. What went wrong?

Tar formation is indicative of oxidative decomposition of the starting material or products.

  • Root Cause Analysis:

    • Excessive Temperature: This is the most common cause. Concentrated nitric and sulfuric acids are powerful oxidizing agents, and their oxidative potential increases dramatically with temperature.[14]

    • High Reagent Concentration: Using fuming nitric or fuming sulfuric acid (oleum) greatly increases the oxidizing power of the mixture and the risk of runaway reactions and degradation.[5]

    • Impurities: Impurities in the starting material can sometimes act as catalysts for decomposition.

  • Solutions & Protocols:

    • Aggressive Cooling: Ensure the reaction flask is well-submerged in an ice bath before and during the entire addition process.

    • Use Standard Concentrated Acids: Avoid using fuming nitric acid or oleum unless dinitration is explicitly desired and conditions are meticulously controlled.

    • Ensure Starting Material Purity: Use purified (difluoromethyl)benzene to avoid unintended side reactions.

Problem 4: Suspected Ipso-Substitution Byproducts

Q: My analytical data (GC-MS, LC-MS) shows unexpected byproducts that are not isomers of the target molecule. Could ipso-substitution be the cause?

Ipso-substitution is an electrophilic attack at the carbon atom already bearing the -CHF₂ substituent.[15][16]

  • Root Cause Analysis:

    • Mechanism: The nitronium ion attacks the carbon connected to the difluoromethyl group. This forms a highly unstable intermediate.[16][17] This intermediate does not lead directly to a stable product by deprotonation. Instead, it may undergo:

      • Rearrangement: The nitro group could migrate to an adjacent carbon, ultimately leading to the ortho-isomer. This pathway can complicate the isomer distribution.[16]

      • Elimination: In some cases, the substituent can be eliminated. While the C-C bond to the -CHF₂ group is strong, elimination to form products like nitrobenzene is a theoretical, albeit unlikely, side reaction.[11]

  • Troubleshooting & Identification:

    • Advanced Analytics: Carefully analyze mass spectrometry fragmentation patterns and NMR spectra for evidence of rearranged products or byproducts like nitrobenzene.

    • Mitigation: The conditions that minimize other side reactions—namely, low temperatures and controlled reagent addition—also disfavor the high-energy intermediate required for ipso-attack. By optimizing for the desired meta-product, you inherently reduce the likelihood of this side reaction.

Section 3: Recommended Protocols

Protocol 3.1: Standard Lab-Scale Nitration of (Difluoromethyl)benzene

  • Safety First: This procedure involves highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reagent Preparation:

    • Prepare a nitrating mixture by slowly and carefully adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask cooled in an ice bath. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (difluoromethyl)benzene (1.0 eq.) in a suitable solvent like dichloromethane or, if performing a solvent-free reaction, place the neat substrate in the flask.

    • Cool the reaction flask to 0 °C in an ice-salt bath.

  • Execution:

    • Slowly add the cold nitrating mixture dropwise to the stirred (difluoromethyl)benzene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up & Quenching:

    • Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).[18]

    • Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3.2: Purification of Nitrated Products

Separating the ortho, meta, and para isomers is often challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method.[19]

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity. The isomers will typically elute in the order of ortho, para, then meta, although this can vary.

  • Preparative HPLC: For achieving very high purity, preparative HPLC with a C18 or other suitable column may be necessary.[19]

Section 4: Data & Visualization

Diagram 4.1: Generation of the Nitronium Ion Electrophile This diagram illustrates the essential first step where sulfuric acid catalyzes the formation of the active nitrating agent, the nitronium ion (NO₂⁺).[7]

Nitronium_Formation cluster_activation Activation Step cluster_dissociation Dissociation HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid HNO3->H2NO3_plus + H⁺ (from H₂SO₄) H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus Loss of H₂O H2O Water (H₂O) H2NO3_plus->H2O

Caption: Formation of the nitronium ion electrophile.

Diagram 4.2: Rationale for meta-Direction This diagram shows the resonance structures for the arenium ion intermediates. The ortho and para pathways involve a highly destabilized structure, explaining the kinetic preference for meta attack.[2]

Directing_Effect cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_intermediate Unfavorable Resonance Structure (Positive charge adjacent to -CHF₂) meta_intermediate All Resonance Structures Avoid Placing Charge Next to -CHF₂ para_intermediate Unfavorable Resonance Structure (Positive charge adjacent to -CHF₂) start Difluoromethylbenzene + NO₂⁺ start->ortho_intermediate Ortho start->meta_intermediate Meta (Favored) start->para_intermediate Para Troubleshooting_Workflow start Unsatisfactory Reaction Outcome issue1 Poor Regioselectivity (ortho/para isomers) start->issue1 issue2 Dinitration Products start->issue2 issue3 Low Yield / Tar start->issue3 cause1a Cause: High Temperature issue1->cause1a cause2a Cause: Excess Nitrating Agent issue2->cause2a cause2b Cause: High Temp / Long Time issue2->cause2b cause3a Cause: Runaway Temperature issue3->cause3a cause3b Cause: Harsh Reagents issue3->cause3b solution1 Solution: 1. Maintain Temp at 0-5 °C 2. Slow, controlled addition cause1a->solution1 solution2 Solution: 1. Use 1.0-1.1 eq. HNO₃ 2. Monitor reaction and quench 3. Maintain low temperature cause2a->solution2 cause2b->solution2 solution3 Solution: 1. Aggressive cooling (ice-salt bath) 2. Use standard conc. acids 3. Ensure starting material purity cause3a->solution3 cause3b->solution3

Sources

Technical Support Center: Purification of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1,5-Difluoro-3-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Challenge of Purity

1,5-Difluoro-3-methyl-2-nitrobenzene is typically synthesized via the electrophilic aromatic substitution (nitration) of 1,5-difluoro-3-methylbenzene (also known as 3,5-difluorotoluene) using a mixture of concentrated nitric and sulfuric acids.[1] While effective, this synthesis route invariably leads to a mixture of products, necessitating robust purification strategies. The primary purification challenge lies in the separation of the desired product from structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,5-Difluoro-3-methyl-2-nitrobenzene?

A1: The impurity profile of your crude product is largely dictated by the regioselectivity of the nitration reaction and the reaction conditions. The most common impurities include:

  • Isomeric Byproducts: The primary isomeric impurity is typically 1,3-Difluoro-5-methyl-2-nitrobenzene . The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of this isomer.

  • Dinitrated Byproducts: If the reaction conditions (temperature, reaction time, or concentration of nitrating agents) are too harsh, dinitration of the aromatic ring can occur, leading to impurities such as 1,5-Difluoro-3-methyl-2,4-dinitrobenzene .

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 1,5-difluoro-3-methylbenzene .

  • Residual Acids: Trace amounts of nitric and sulfuric acid from the nitrating mixture may also be present in the crude product.

Q2: How do I choose the best purification method for my needs?

A2: The optimal purification strategy depends on the scale of your synthesis, the impurity profile, and the desired final purity. Here's a general guideline:

  • Recrystallization: This is an excellent choice for removing small amounts of impurities and for large-scale purifications where high throughput is desired. It is most effective when the desired compound and its impurities have significantly different solubilities in the chosen solvent system.

  • Column Chromatography: This technique offers the highest resolution and is ideal for separating complex mixtures of isomers and other byproducts, especially on a smaller, laboratory scale.

  • Liquid-Liquid Extraction: This is primarily used during the work-up phase to remove residual acids and water-soluble impurities.

The following flowchart can guide your decision-making process:

purification_decision_tree start Crude Product Analysis (TLC, GC, or NMR) q2 Are there significant polar impurities (e.g., acids)? start->q2 q1 Are there significant isomeric impurities? q3 Is the scale large (>10g)? q1->q3 No chromatography Column Chromatography q1->chromatography Yes q2->q1 No extraction Liquid-Liquid Extraction q2->extraction Yes recrystallization Recrystallization q3->recrystallization Yes q3->chromatography No end Pure Product recrystallization->end chromatography->end extraction->q1

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Oiling out of the product The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast. The solution is supersaturated with impurities.Select a solvent with a lower boiling point. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[2] If impurities are the issue, consider a preliminary purification step like column chromatography.
Poor recovery of the product The chosen solvent is too good at dissolving the product, even at low temperatures. Too much solvent was used.Select a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
No crystal formation upon cooling The solution is not supersaturated. The cooling process is too rapid, preventing nucleation.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure product.[3] If too much solvent was used, evaporate some of the solvent and allow it to cool again.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of isomers The mobile phase polarity is not optimized. The stationary phase is not providing sufficient selectivity. The column is overloaded.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. For fluorinated compounds, consider using a stationary phase with different selectivity, such as a fluorinated phase column.[4] Reduce the amount of crude material loaded onto the column.
Product is eluting too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product is not eluting from the column (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Tailing of peaks The compound is interacting strongly with the acidic silica gel. The column is overloaded.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica. Ensure the sample is loaded in a concentrated band.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Solvent Selection:

  • The ideal solvent will dissolve the crude product at elevated temperatures but have low solubility at room temperature or below.[3]
  • Commonly used solvents for the recrystallization of nitroaromatic compounds include ethanol, methanol, isopropanol, toluene, and heptane, or mixtures thereof.[1][5]
  • Perform small-scale solubility tests to identify the optimal solvent or solvent system.

2. Procedure: a. Dissolve the crude 1,5-Difluoro-3-methyl-2-nitrobenzene in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If insoluble impurities are present, perform a hot gravity filtration. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. e. Collect the crystals by vacuum filtration using a Büchner funnel.[6] f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. g. Dry the purified crystals under vacuum.

3. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.
  • Analyze the purity by GC, HPLC, or NMR spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol provides a starting point for the chromatographic purification of 1,5-Difluoro-3-methyl-2-nitrobenzene.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)
  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.
  • Glass chromatography column
  • Fraction collector or test tubes

2. Procedure: a. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. b. Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica bed. c. Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the separation of the impurities as monitored by TLC. d. Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC. e. Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

column_chromatography_workflow start Prepare Silica Gel Slurry pack Pack Chromatography Column start->pack load Load Crude Sample pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Separation incomplete combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for column chromatography purification.

Purity Assessment

Accurate determination of purity is crucial. A combination of analytical techniques is often employed for a comprehensive assessment.

Technique Typical Conditions Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Capillary column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[7] Carrier Gas: Helium. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7] Temperature Program: A gradient from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 230°C) is typically used to separate isomers.[7]Provides excellent separation of volatile impurities, including isomers and unreacted starting material. MS detection allows for the identification of unknown impurities.[6][8]
High-Performance Liquid Chromatography (HPLC) Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[9] Detector: UV detector at a wavelength where the analyte and impurities absorb (e.g., 230-254 nm).[9]Effective for the quantification of non-volatile impurities and for monitoring the progress of the purification. Fluorinated stationary phases can offer alternative selectivity for separating fluorinated isomers.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR, ¹⁹F NMR, ¹³C NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).Provides structural confirmation of the desired product and can be used for quantitative purity assessment (qNMR) with an internal standard.[11][12] ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated impurities.

References

Optimizing reaction conditions for synthesizing 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for this important synthetic transformation. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-yield, high-purity synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene via the nitration of 1,5-difluoro-3-methylbenzene (3,5-difluorotoluene).

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired product, or the reaction does not seem to be proceeding. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the nitration of 3,5-difluorotoluene is a common issue that can often be traced back to the generation and stability of the active electrophile, the nitronium ion (NO₂⁺), or insufficient activation of the aromatic ring.

Causality and Solutions:

  • Insufficient Nitronium Ion Generation: The nitronium ion is formed from the reaction of concentrated nitric acid and sulfuric acid.[1][2][3] If the acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the equilibrium will not favor the formation of NO₂⁺.

    • Solution: Use fresh, unopened bottles of concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). Ensure all glassware is thoroughly dried before use.

  • Inadequate Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to poor conversion.

    • Solution: The reaction is typically carried out at temperatures between 0 °C and room temperature. If you are running the reaction at 0 °C and observing low conversion, consider allowing the reaction to slowly warm to room temperature and monitoring the progress by TLC or GC.

  • Poor Mixing: In a biphasic reaction mixture (organic substrate and aqueous acidic phase), efficient mixing is essential to maximize the interfacial area where the reaction occurs.

    • Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer is recommended for larger scale reactions to ensure homogeneity.

Issue 2: Formation of Multiple Products (Isomers and Dinitro Compounds)

Question: My crude product analysis (GC-MS or ¹H NMR) shows the presence of multiple isomers and potentially dinitrated byproducts. How can I improve the regioselectivity and prevent over-nitration?

Answer:

The formation of undesired isomers and dinitrated products is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the starting material and the reaction conditions play a critical role.

Causality and Solutions:

  • Reaction Temperature Too High: The nitration reaction is highly exothermic. An uncontrolled increase in temperature significantly increases the rate of reaction and can lead to the formation of thermodynamically favored, but undesired, isomers and multiple nitration products.[2][4]

    • Solution: Meticulous temperature control is paramount. The reaction should be carried out in an ice bath to maintain a low temperature, especially during the addition of the nitrating mixture. A slow, dropwise addition of the nitrating mixture to the substrate is crucial to dissipate the heat generated. Temperatures should generally be kept below 50°C.[2][4][5]

  • Incorrect Stoichiometry: Using a large excess of the nitrating agent (nitric acid) will inevitably lead to dinitration.

    • Solution: Carefully control the stoichiometry. A slight excess (1.05-1.2 equivalents) of nitric acid is usually sufficient for complete conversion of the starting material without promoting significant dinitration.

  • Substituent Directing Effects: The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors but are deactivating. The desired product is formed by nitration at the position ortho to the methyl group and meta to the two fluorine atoms. Steric hindrance from the two fluorine atoms helps to direct the incoming nitro group to the desired position. However, other isomers are still possible.

    • Solution: While electronic and steric factors of the substrate are fixed, optimizing the reaction conditions as described above (low temperature, controlled stoichiometry) is the most effective way to maximize the yield of the desired 1,5-Difluoro-3-methyl-2-nitrobenzene isomer.

Issue 3: Difficult Product Purification

Question: I am struggling to isolate the pure 1,5-Difluoro-3-methyl-2-nitrobenzene from the reaction mixture and byproducts. What are the recommended purification strategies?

Answer:

Purification can be challenging due to the presence of structurally similar isomers and unreacted starting material. A multi-step approach is often necessary.

Causality and Solutions:

  • Presence of Acidic Impurities: The crude product will be contaminated with residual nitric and sulfuric acids.

    • Solution: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice. The organic product can then be extracted with a suitable solvent (e.g., dichloromethane, ethyl acetate). The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

  • Similar Polarity of Isomers: The desired product and its isomers often have very similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a powerful technique for purification. This often requires some initial trial and error to find the optimal solvent system.

      • Preparative Chromatography: While challenging, high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system can be used to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of 3,5-difluorotoluene?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1]

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3][6]

  • Electrophilic Attack: The π-electron system of the 3,5-difluorotoluene attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture, typically the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[3]

Q2: Why is sulfuric acid used as a catalyst in this reaction?

A2: Sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a strong acid to promote the formation of the nitronium ion (NO₂⁺) from nitric acid.[1][2][6] Secondly, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion and driving the equilibrium towards the products.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Ensure the reaction vessel is adequately cooled and that the addition of the nitrating mixture is done slowly and with continuous monitoring of the internal temperature.

  • Quenching: Quenching the reaction mixture by adding it to ice should be done carefully and slowly to avoid splashing of the acidic solution.

  • Waste Disposal: The acidic waste generated should be neutralized before disposal according to your institution's safety guidelines.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate alongside the starting material. A developing system such as hexanes/ethyl acetate can be used to visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC): GC is a more quantitative method to monitor the reaction progress. A small sample can be worked up and injected into the GC to determine the relative amounts of starting material and product.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Materials:

  • 3,5-Difluorotoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while stirring. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 3,5-difluorotoluene (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane (optional, can be run neat). Cool the flask to 0 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,5-difluorotoluene. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to obtain the pure 1,5-Difluoro-3-methyl-2-nitrobenzene.

Data Summary

ParameterRecommended ValueRationale
Temperature 0-5 °CMinimizes the formation of dinitrated byproducts and undesired isomers.[2][5]
Nitric Acid 1.05 - 1.2 equivalentsEnsures complete conversion while limiting over-nitration.
Sulfuric Acid 2.0 - 3.0 equivalentsCatalyzes the reaction by promoting the formation of the nitronium ion.[1][2]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion at the recommended temperature.

Visualizing the Process

Reaction Mechanism Workflow

Reaction_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ H3O+ H₃O⁺ Substrate 3,5-Difluorotoluene NO2+->Substrate Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex + NO₂⁺ Product 1,5-Difluoro-3-methyl- 2-nitrobenzene Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: The two-stage mechanism for the nitration of 3,5-difluorotoluene.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yield Impurity Isomers/Dinitration Problem->Impurity Purity Purification_Issue Purification Difficulty Problem->Purification_Issue Isolation Check_Reagents Check Acid Concentration & Dry Glassware Low_Yield->Check_Reagents Control_Temp Strict Temperature Control (0-5 °C) Impurity->Control_Temp Workup_Protocol Follow Proper Work-up: Quench, Extract, Wash Purification_Issue->Workup_Protocol Check_Temp Verify/Adjust Temperature Check_Reagents->Check_Temp Check_Mixing Ensure Vigorous Stirring Check_Temp->Check_Mixing Success Successful Synthesis Check_Mixing->Success Control_Stoich Adjust Stoichiometry (1.05-1.2 eq. HNO₃) Control_Temp->Control_Stoich Control_Stoich->Success Purification_Method Optimize Purification: Distillation, Recrystallization, or Chromatography Workup_Protocol->Purification_Method Purification_Method->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7.
  • Master Organic Chemistry.
  • Chemguide.
  • Chemistry Steps.
  • Pharmaguideline.
  • Chemguide.

Sources

Technical Support Center: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

I. Understanding the Synthesis: A Mechanistic Overview

The primary route to 1,5-Difluoro-3-methyl-2-nitrobenzene is the electrophilic aromatic substitution (EAS) reaction of 3,5-difluorotoluene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.

The regioselectivity of this reaction is dictated by the directing effects of the substituents on the 3,5-difluorotoluene ring. The methyl group is an activating, ortho-, para- director, while the fluorine atoms are deactivating, yet also ortho-, para- directing. This interplay of electronic and steric effects governs the position of the incoming nitro group and is the primary source of potential isomeric byproducts.

II. Troubleshooting Guide: From Unexpected Peaks to Low Yields

This section addresses common issues encountered during the synthesis and analysis of 1,5-Difluoro-3-methyl-2-nitrobenzene in a question-and-answer format.

Question 1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely byproducts?

Answer: The presence of multiple products indicates a lack of regioselectivity or over-reaction. The most common byproducts in this synthesis are positional isomers and dinitrated compounds.

  • Positional Isomers: The competing directing effects of the methyl and fluoro groups can lead to the formation of isomers. While the desired product is 1,5-Difluoro-3-methyl-2-nitrobenzene, other possible isomers include:

    • 1,3-Difluoro-5-methyl-2-nitrobenzene

    • 1,3-Difluoro-5-methyl-4-nitrobenzene

    • 1,5-Difluoro-2-methyl-3-nitrobenzene[2]

    The formation of these isomers is influenced by reaction conditions. For instance, higher temperatures can overcome the activation energy barriers for the formation of less favored isomers.

  • Dinitrated Byproducts: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time), a second nitration can occur, leading to dinitrated byproducts.[3] Given the directing effects of the substituents in the mononitrated product, the most likely dinitrated byproduct is 1,5-Difluoro-3-methyl-2,4-dinitrobenzene.

  • Oxidation Byproducts: Although less common with standard nitrating mixtures, strong oxidizing conditions could potentially lead to the oxidation of the methyl group to a carboxylic acid, forming 3,5-difluoro-2-nitrobenzoic acid.

Byproduct_Formation 3,5-Difluorotoluene 3,5-Difluorotoluene Desired Product 1,5-Difluoro-3-methyl-2-nitrobenzene 3,5-Difluorotoluene->Desired Product Controlled Nitration Isomeric Byproducts Positional Isomers 3,5-Difluorotoluene->Isomeric Byproducts Poor Regioselectivity Oxidation Byproducts Oxidation Products 3,5-Difluorotoluene->Oxidation Byproducts Strong Oxidizing Conditions Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Desired Product Nitrating Agent (HNO3/H2SO4)->Isomeric Byproducts Dinitrated Byproducts Dinitration Products Nitrating Agent (HNO3/H2SO4)->Dinitrated Byproducts Nitrating Agent (HNO3/H2SO4)->Oxidation Byproducts Desired Product->Dinitrated Byproducts Harsh Conditions

Question 2: How can I improve the regioselectivity of the nitration to favor the desired 2-nitro isomer?

Answer: Optimizing reaction parameters is crucial for maximizing the yield of the desired product.

ParameterRecommendationRationale
Temperature Maintain a low temperature, typically between 0-10°C, during the addition of the nitrating agent and throughout the reaction.Electrophilic aromatic substitution reactions are exothermic. Lower temperatures increase the selectivity for the kinetically favored product and minimize the formation of thermodynamically favored, but undesired, isomers. It also reduces the risk of dinitration.[1]
Rate of Addition Add the nitrating agent dropwise and slowly to the solution of 3,5-difluorotoluene.A slow addition rate helps to control the reaction exotherm and maintain a low local concentration of the nitrating agent, which disfavors over-reaction.[3]
Stoichiometry Use a slight excess of the nitrating agent (typically 1.1-1.2 equivalents).A significant excess of the nitrating agent will increase the likelihood of dinitration. Precise control of stoichiometry is key.
Solvent A non-polar, inert solvent like dichloromethane can be used.While often performed neat in sulfuric acid, the use of a co-solvent can sometimes improve heat dissipation and control.

Question 3: My product yield is consistently low, even with good regioselectivity. What could be the issue?

Answer: Low yields can stem from several factors beyond byproduct formation.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but proceed with caution to avoid byproduct formation.

  • Work-up Losses: The work-up procedure is critical for isolating the product.

    • Quenching: The reaction is typically quenched by pouring it onto ice. Ensure this is done carefully to avoid localized heating.

    • Extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • Washing: Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) is necessary to remove residual acids, but vigorous shaking can lead to emulsion formation.

  • Product Volatility: Although not extremely volatile, some product may be lost during solvent removal under reduced pressure if not performed at a controlled temperature.

III. Analytical Protocols for Byproduct Identification

Accurate identification and quantification of byproducts are essential for process optimization and quality control. Below are recommended starting points for GC-MS and HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile components of the reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction_Mixture Reaction Mixture Quench_Extract Quench & Extract Reaction_Mixture->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Dilute Dilute in Solvent Dry_Concentrate->Dilute Inject Inject into GC-MS Dilute->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis & Identification Detection->Data_Analysis

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture after work-up but before final purification.

    • Dissolve a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity column is recommended for separating positional isomers. A (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) is a good starting point.[4]

    • Injection: 1 µL, split or splitless injection depending on the concentration.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the desired product and byproducts by their mass spectra and retention times. The molecular ion peak for all mononitrated isomers will be at m/z 173.12. Fragmentation patterns will be key to distinguishing isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for the analysis of less volatile byproducts and for quantitative analysis.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare a standard solution of the purified 1,5-Difluoro-3-methyl-2-nitrobenzene in the mobile phase.

    • Prepare a sample of the crude reaction mixture by dissolving it in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC Column: A reversed-phase C18 column is a common choice for separating nitrotoluene isomers.[5][6] A phenyl-hexyl column can offer alternative selectivity due to π-π interactions.[7]

    • Mobile Phase: A mixture of methanol and water or acetonitrile and water. A typical starting point is a 60:40 or 70:30 (v/v) mixture.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 270 nm).[5]

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.

  • Data Analysis:

    • Compare the retention times of the peaks in the crude sample to the standard of the desired product.

    • Quantify the purity and the relative amounts of byproducts by peak area integration.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different nitrating agent? A1: While the nitric acid/sulfuric acid system is standard, other nitrating agents like dinitrogen pentoxide (N₂O₅) have been reported to offer higher regioselectivity in some cases, favoring the para-isomer.[8] However, these reagents are often less readily available and may require different reaction conditions.

Q2: Is it possible to completely avoid the formation of isomeric byproducts? A2: Achieving 100% regioselectivity is challenging in electrophilic aromatic substitution reactions with competing directing groups. However, by carefully controlling the reaction conditions as outlined in the troubleshooting guide, the formation of undesired isomers can be minimized to a level that allows for easy purification of the desired product.

Q3: What is the best method to purify the final product? A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be highly effective.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is a reliable method. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Distillation: If the product and byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be employed.

Q4: Are there any specific safety precautions I should take during this synthesis? A4: Yes, this reaction involves hazardous materials and requires strict safety protocols.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent a runaway reaction.

  • Nitrated Compounds: Many nitrated aromatic compounds are potentially explosive and toxic. Handle the product and byproducts with care.

V. References

  • A Researcher's Guide to Stationary Phase Selection for Nitrotoluene Isomer Separation. BenchChem. (2025).

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se pu = Chinese journal of chromatography, 17(4), 397–398.

  • 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7. Benchchem.

  • Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. ResearchGate. (2025).

  • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. BenchChem. (2025).

  • Separation of 4-Nitrotoluene on Newcrom R1 HPLC column. SIELC Technologies.

  • Nitration of Toluene (Electrophilic Aromatic Substitution).

  • Selective nitration of aromatic and substituted aromatic compositions. Google Patents.

  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. (2022). Central European Journal of Energetic Materials, 19(4), 424-437.

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate.

  • Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). (2019).

  • Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube. (2018).

  • 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851. PubChem.

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar.

  • Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu.

  • Regioselective dinitration of simple aromatics over zeolite Hβ/nitric acid/acid anhydride systems. ResearchGate.

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).

  • Application Note: GC-MS Protocol for the Analysis of Methyl 2-[1-(4-fluorobenzyl)-1h-indole-3-carboxamido]. BenchChem.

  • (PDF) Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. ResearchGate.

  • 1,5-Difluoro-3-methyl-2-nitrobenzene 97% | CAS: 1616526-80-7. AChemBlock.

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed.

  • 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7. Sigma-Aldrich.

  • Analysis of Gas Oil by GC/APCI FTMS.

  • 1188412-98-7 | 1,5-Difluoro-2-methyl-3-nitrobenzene. ChemScene.

  • Synthesis of Difluoromethylpyrazoles from Difluoroacetohydrazonoyl Bromides and Nitriles. ResearchGate.

Sources

Technical Support Center: Overcoming Poor Solubility of Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for handling poorly soluble fluorinated nitroaromatics. Researchers, particularly in drug discovery and materials science, frequently encounter solubility challenges with this class of compounds. Their unique physicochemical properties—stemming from the high electronegativity of fluorine and the strong electron-withdrawing nature of the nitro group—often result in high crystal lattice energy and low affinity for common solvents.[1][2][3] These molecules are colloquially known as "brick dust" for good reason.

This guide provides a systematic, question-and-answer-based approach to troubleshooting and overcoming these solubility issues. We will move from fundamental solvent screening to advanced formulation strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the poor solubility of fluorinated nitroaromatics.

Q1: Why are fluorinated nitroaromatic compounds so difficult to dissolve?

A1: The challenge arises from a combination of factors inherent to their molecular structure:

  • High Crystal Lattice Energy: The planar aromatic rings, coupled with strong dipole-dipole interactions from the C-F and NO₂ groups, allow these molecules to pack very efficiently into a stable crystal lattice. A large amount of energy is required to break these intermolecular forces, leading to low solubility.

  • Conflicting Polarity: These molecules possess both a non-polar aromatic core and highly polar regions (fluorine and nitro groups). This dual nature makes it difficult for them to interact favorably with either purely polar solvents (like water) or purely non-polar solvents (like hexanes).[2]

  • Increased Lipophilicity: While seemingly counterintuitive, fluorine substitution often increases the molecule's overall lipophilicity (LogP).[1][4] This enhances its preference for non-aqueous environments but doesn't guarantee solubility in common organic solvents if crystal packing forces are dominant.

Q2: My compound is fluorinated, which I thought was supposed to improve properties. Why is it making solubility worse?

A2: While fluorination is a powerful tool in medicinal chemistry for improving metabolic stability and binding affinity, its effect on solubility is complex.[1][3][4] Replacing a C-H bond with a stronger C-F bond can block metabolic degradation.[5] However, this same electronegativity can increase crystal packing forces and reduce the molecule's ability to accept hydrogen bonds from protic solvents, thereby decreasing aqueous solubility.

Q3: Is there a universal solvent for these compounds?

A3: Unfortunately, no. A systematic screening approach is always necessary. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common starting points due to their high polarity and ability to disrupt strong intermolecular forces. However, they often lead to precipitation when the stock solution is diluted into an aqueous medium for biological assays, a critical issue we will address in this guide.

Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

This section is designed as a logical workflow, from simple to advanced techniques.

Tier 1: Initial Screening & Basic Formulation

This is the first line of attack for any new compound. The goal is to find a suitable solvent for creating a stock solution and to assess if simple formulation adjustments can work.

Q4: I have a new fluorinated nitroaromatic powder. Where do I even begin?

A4: Start with a systematic solvent screening protocol. This will help you understand the compound's general solubility profile and identify a suitable solvent for creating a concentrated stock solution.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Aliquot 1-2 mg of your compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Dichloromethane) in a stepwise manner. Start with 100 µL.

  • Observation: Vortex each vial for 30-60 seconds. Observe for dissolution. Use a light source and a dark background to check for any undissolved particulates.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat the vortexing and observation. Continue this process until the compound dissolves or you reach a volume that represents an unacceptably low concentration (e.g., 1 mL, corresponding to 1-2 mg/mL).

  • Documentation: Record the approximate concentration at which the compound fully dissolved for each solvent. This creates a solubility profile.

Q5: My compound dissolved in DMSO, but it crashes out when I add it to my aqueous buffer for a cell-based assay. What's happening and how do I fix it?

A5: This is a classic problem of solvent-shifting. Your compound is soluble in 100% DMSO but insoluble in the final aqueous buffer, which may contain only 0.1-1% DMSO. The DMSO disperses, the local concentration of the organic solvent around your compound drops, and the compound precipitates.

Troubleshooting Steps:

  • Reduce Stock Concentration: Try making a less concentrated stock solution in DMSO. This reduces the degree of supersaturation upon dilution.

  • Use Co-solvents: Instead of diluting directly into the buffer, prepare an intermediate solution using a co-solvent system. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs by reducing the polarity of the aqueous environment.[6][7][8]

  • Incorporate Surfactants: Add a small amount of a non-ionic surfactant to your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed.[6][9]

Below is a decision workflow for initial solubility testing.

G cluster_0 Tier 1: Initial Troubleshooting start Start with new fluorinated nitroaromatic solvent_screen Perform Solvent Screen (DMSO, EtOH, etc.) start->solvent_screen dissolved Compound Dissolved? solvent_screen->dissolved stock_ok Prepare Stock Solution dissolved->stock_ok Yes troubleshoot Go to Tier 2: Formulation Strategies dissolved->troubleshoot No dilution Dilute into Aqueous Buffer stock_ok->dilution precipitate Precipitation? dilution->precipitate success Success! Proceed with Assay precipitate->success No precipitate->troubleshoot Yes

Caption: Initial solubility troubleshooting workflow.

Q6: Can I use pH adjustment to improve the solubility of my fluorinated nitroaromatic compound?

A6: It depends. Simple fluorinated nitrobenzenes are typically non-ionizable. However, if your molecule contains an acidic or basic functional group elsewhere (e.g., a carboxylic acid, an amine), then pH adjustment is a powerful and simple technique.[10][] By protonating or deprotonating the functional group, you create a charged species (a salt) which is generally much more water-soluble.[12]

  • For acidic compounds (e.g., with a -COOH group): Increasing the pH above the compound's pKa will deprotonate it, forming a soluble salt.

  • For basic compounds (e.g., with an -NH₂ group): Decreasing the pH below the compound's pKa will protonate it, forming a soluble salt.

Caution: Always check if pH extremes will affect your compound's stability or the integrity of your experimental system (e.g., cell viability).

Tier 2: Advanced Formulation Strategies

If simple solvent and pH manipulations are insufficient, you must employ formulation excipients to create a more stable and soluble system.

Q7: What are the best excipients to try first, and how do they work?

A7: The most common and effective excipients are co-solvents, surfactants, and cyclodextrins. It is often beneficial to use them in combination.

Excipient ClassMechanism of ActionCommon ExamplesKey Considerations
Co-solvents Reduce the polarity of the bulk solvent (water), making it more favorable for hydrophobic compounds.[8][13]Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol, Glycerin.[6][14]Can cause precipitation upon high dilution. Potential for toxicity in cell-based or in vivo studies.[14]
Surfactants Form micelles above their Critical Micelle Concentration (CMC). The hydrophobic compound partitions into the core of the micelle, while the hydrophilic shell maintains solubility in water.[6][9]Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS-15, Cremophor® EL.Can interfere with some biological assays or cause cell lysis at high concentrations.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes. They have a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can reside, effectively shielding it from water.[15][16][17][18]Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).Stoichiometry is key; you need enough cyclodextrin to complex the drug. Can be expensive for large-scale work.

Q8: How does a cyclodextrin actually work to solubilize my compound?

A8: Cyclodextrins work by a process of molecular encapsulation.[16] The non-polar, hydrophobic fluorinated nitroaromatic molecule (the "guest") has a low affinity for water and a higher affinity for the hydrophobic interior of the cyclodextrin ring (the "host"). The exterior of the cyclodextrin is hydrophilic, rendering the entire guest-host complex water-soluble.[15][18]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Fluorinated Nitroaromatic (Guest) complex Soluble Guest-Host Inclusion Complex compound->complex Enters Cavity cd Cyclodextrin (Host) Hydrophobic Interior Hydrophilic Exterior cd->complex water Aqueous Environment complex->water Disperses In

Caption: Mechanism of cyclodextrin solubilization.

Tier 3: Solid-State Modification Techniques

For the most intractable compounds, altering the physical form of the solid drug itself can lead to dramatic improvements in dissolution rate and apparent solubility. These methods are more complex but are staples in the pharmaceutical industry.

Q9: I've tried multiple formulation approaches with little success. What are my options now?

A9: When excipients in solution are not enough, you should consider modifying the solid state of your compound. The two most powerful techniques are solid dispersions and nanosuspensions.

  • Solid Dispersions: This technique involves dispersing your compound at a molecular level within a solid hydrophilic carrier (a polymer).[19][20] The goal is often to convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[20][21] Upon contact with water, the polymer dissolves quickly, releasing the drug as very fine, molecularly dispersed particles that dissolve rapidly.[19]

  • Nanosuspensions: This approach focuses on reducing the particle size of your drug to the sub-micron (nanometer) range.[14][22][23] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area. By creating nanoparticles, you dramatically increase the surface area, leading to a much faster dissolution rate.[24][25] Nanosuspensions are stabilized by surfactants or polymers to prevent the particles from agglomerating.[22][24]

Q10: Which of these advanced methods is better for my compound?

A10: The choice depends on your compound's properties and your downstream application.

TechniqueBest Suited ForAdvantagesDisadvantages
Solid Dispersion Compounds that can be made amorphous and are stable in that state. BCS Class II drugs.[19]Can significantly increase apparent solubility and dissolution rate. Well-established manufacturing methods (spray drying, hot-melt extrusion).[26]The amorphous state can be physically unstable and may recrystallize over time.[21] Requires specific equipment.
Nanosuspension Compounds that are highly crystalline and difficult to make amorphous. Compounds that are poorly soluble in both aqueous and organic media.[22][27]Applicable to a wide range of drugs. Increases dissolution velocity significantly.[24] Can be used for oral, injectable, and other routes of administration.[27]Requires specialized high-energy equipment (high-pressure homogenizers, bead mills).[23] Physical stability (particle growth) must be carefully controlled.[28]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer & Drug Solubilization: Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, HPMC). Dissolve both your fluorinated nitroaromatic compound and the carrier in a common volatile solvent (e.g., methanol, acetone) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a moderate temperature (e.g., 40-50°C) to avoid thermal degradation. Continue until a clear, solid film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Milling & Sieving: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.

  • Characterization & Testing: The resulting powder should be tested for its dissolution properties compared to the pure, unprocessed drug. Characterization techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential to confirm that the drug is in an amorphous state.

References

  • Gould, S., & Scott, K. R. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Jain, A., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics. [Link]

  • Khadka, P., et al. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Al-khedr, A. A., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance the bioavailability of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review: Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, S. (2017). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Inventi Rapid: Pharm Tech. [Link]

  • Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. [Link]

  • O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • S, S. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Indo American Journal of Pharmaceutical Research. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement—Eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Eurasia Academic Publishing Group. (n.d.). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

  • Patel, J., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Tran, P., & Park, J. B. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Molecules. [Link]

  • Jain, A., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. ResearchGate. [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. [Link]

  • Gould, S., & Scott, K. R. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Method used for Solubility Enhancement of Poorly water Soluble Drug: A Review. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ijpsonline.com. [Link]

  • Science Publishing Group. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Science Publishing Group. [Link]

  • Van Lier, G., et al. (2009). Theoretical prediction of the solubility of fluorinated C60. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. [Link]

  • Solubility of Things. (n.d.). 1-Fluoro-4-nitrobenzene. Solubility of Things. [Link]

  • Smith, A. D., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Shah, V. P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Association of Pharmaceutical Scientists. [Link]

  • Iran Chemkraft Representative Office. (2023). Fluorine Derivatives in Medicine. Iran Chemkraft. [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. [Link]

  • Rsc.org. (2025). PH adjustment: Significance and symbolism. Rsc.org. [Link]

  • Ingeniería UC. (n.d.). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería UC. [Link]

  • ResearchGate. (n.d.). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. ResearchGate. [Link]

  • Al-Badr, A. A., & Al-Adham, I. S. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • YouTube. (2025). How Does pH Impact Ionic Compound Solubility?. YouTube. [Link]

  • Restek. (n.d.). Control pH During Method Development for Better Chromatography. Restek. [Link]

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Preventing decomposition of 1,5-Difluoro-3-methyl-2-nitrobenzene during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,5-Difluoro-3-methyl-2-nitrobenzene

Welcome to the technical support guide for 1,5-Difluoro-3-methyl-2-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges related to its stability and provide actionable troubleshooting advice to ensure the success and reproducibility of your experiments.

FAQ: Understanding the Stability of 1,5-Difluoro-3-methyl-2-nitrobenzene

Question 1: What makes 1,5-Difluoro-3-methyl-2-nitrobenzene prone to decomposition?

Answer: The reactivity and potential instability of 1,5-Difluoro-3-methyl-2-nitrobenzene stem from its specific chemical structure. The benzene ring is substituted with two fluorine atoms, a methyl group, and a nitro group. The powerful electron-withdrawing nature of both the nitro group (-NO₂) and the fluorine atoms significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This high reactivity is beneficial for synthesis but also makes the molecule susceptible to degradation under suboptimal conditions.

Key structural points influencing stability include:

  • Electron Deficiency: The -NO₂ group, positioned adjacent to a fluorine atom and the methyl group, creates a highly electron-deficient aromatic system.[1]

  • Activated Leaving Groups: The fluorine atoms are excellent leaving groups in SNAr reactions, especially when ortho or para to a strong electron-withdrawing group like -NO₂.[2][3]

  • Steric and Electronic Balance: The methyl group at position 3 introduces a unique steric and electronic environment that influences the regioselectivity and rate of reactions.[1]

Decomposition can be triggered by excess heat, strong nucleophiles, inappropriate pH, or even light, leading to unwanted side products and reduced yield.

Question 2: What are the primary decomposition pathways I should be aware of?

Answer: There are two main decomposition pathways for this compound during a reaction:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the desired reaction but can become a decomposition pathway if it occurs uncontrollably or with unintended nucleophiles (e.g., hydroxide ions from water, or the solvent itself). The fluorine atom at position 1 (ortho to the nitro group) is the most likely site for nucleophilic attack due to the strong activation from the adjacent nitro group.[3][4]

  • Thermal Decomposition: Like many nitroaromatic compounds, this molecule can decompose at elevated temperatures.[5][6] High heat can lead to the cleavage of the C-NO₂ bond or intramolecular rearrangements, especially given the presence of an adjacent methyl group, which can introduce unique decomposition mechanisms not seen in simpler nitroaromatics.[7][8] This often results in the formation of complex, dark-colored polymeric materials or tars.

DecompositionPathways cluster_main 1,5-Difluoro-3-methyl-2-nitrobenzene cluster_conditions Reaction Conditions cluster_pathways Decomposition Pathways Start Reagent Stability Temp Excessive Heat (> Recommended T°C) Start->Temp exposes to Nucleophile Strong/Unintended Nucleophiles (e.g., OH⁻) Start->Nucleophile reacts with Thermal Thermal Degradation (C-NO₂ Cleavage, Polymerization) Temp->Thermal leads to SNAr Uncontrolled SₙAr (Side Product Formation) Nucleophile->SNAr leads to

Caption: Primary decomposition triggers for 1,5-Difluoro-3-methyl-2-nitrobenzene.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction mixture is turning dark brown or black, and the yield is very low.

Probable Cause: This is a classic sign of thermal decomposition. Nitroaromatic compounds are known to form highly colored, often polymeric, byproducts when overheated.[6] The reaction temperature may be too high, or "hot spots" may be forming in the reaction vessel.

Solutions:

  • Strict Temperature Control: Ensure the internal reaction temperature, not just the heating bath temperature, is monitored and controlled precisely. Use a calibrated thermometer or probe placed directly in the reaction mixture.

  • Reduce Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. Many SNAr reactions can proceed efficiently at moderate temperatures (e.g., 50-80°C) with an appropriate solvent and base.

  • Efficient Stirring: Use vigorous mechanical stirring to ensure even heat distribution and prevent localized overheating.

  • Degas Solvents: Dissolved oxygen can sometimes contribute to oxidative side reactions at higher temperatures. Degassing the solvent prior to use can be beneficial.

Issue 2: I am observing multiple products in my LC-MS/TLC analysis, including some where a fluorine atom has been replaced by -OH or an alkoxy group.

Probable Cause: This indicates that unintended nucleophiles are participating in SNAr reactions. The source is often residual water in your reagents or solvent, or the use of an alcohol-based solvent (like methanol or ethanol) which can act as a nucleophile, especially in the presence of a base.

Solutions:

  • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your starting materials and reagents are dry. Storing the reagent under an inert atmosphere (Nitrogen or Argon) is recommended.[9]

  • Solvent Selection: Switch to a non-nucleophilic, polar aprotic solvent. These solvents are ideal for SNAr reactions as they solvate the cation of the base but do not compete with the intended nucleophile.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Dimethylformamide (DMF) 15336.7Excellent, but must be anhydrous.
Dimethyl sulfoxide (DMSO) 18946.7Excellent, higher boiling point, must be anhydrous.
Acetonitrile (ACN) 8237.5Good choice, lower boiling point, easier to remove.
Tetrahydrofuran (THF) 667.6Less polar, but suitable for many applications.
Ethanol (EtOH) 7824.5Avoid. Can act as a competing nucleophile.
  • Controlled Reagent Addition: Add your primary nucleophile and base slowly and at a controlled temperature to favor the desired reaction over side reactions.

Issue 3: The reaction is sluggish or does not go to completion, even at elevated temperatures.

Probable Cause: While the substrate is highly activated, a sluggish reaction can be due to a weak nucleophile, insufficient base, or poor solubility of reagents.

Solutions:

  • Choice of Base: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will not sufficiently deprotonate the nucleophile. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, Et₃N) are common choices. Cesium carbonate is often effective in accelerating SNAr reactions.

  • Improve Solubility: Ensure all reactants are fully dissolved. If solubility is an issue, consider a co-solvent system or a different primary solvent from the table above.

  • Use a Phase-Transfer Catalyst (PTC): For reactions with poor solubility between the nucleophile salt and the organic substrate, a PTC like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates by transporting the nucleophile into the organic phase.

Experimental Protocol: Optimized SNAr Reaction

This protocol provides a generalized, robust starting point for a nucleophilic aromatic substitution reaction designed to minimize decomposition.

SNAr_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Oven-dry glassware B 2. Add substrate & anhydrous K₂CO₃ A->B C 3. Purge vessel with N₂/Ar B->C D 4. Add anhydrous DMF via syringe C->D E 5. Stir to dissolve/suspend D->E F 6. Slowly add nucleophile solution E->F G 7. Heat to 60-70°C F->G H 8. Monitor by TLC/LC-MS G->H I 9. Cool to RT H->I J 10. Quench with water I->J K 11. Extract with EtOAc J->K L 12. Purify via chromatography K->L

Caption: A robust workflow for SNAr reactions to minimize decomposition.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-Difluoro-3-methyl-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

  • Nucleophile Addition: Dissolve your nucleophile (e.g., an amine or thiol, 1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-20 minutes.

  • Heating and Monitoring: Gently heat the reaction mixture to the desired temperature (a starting point of 60-70°C is recommended). Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). Available at: [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). Available at: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene... Semantic Scholar. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds (Full Text). Defense Technical Information Center (DTIC). Available at: [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • 1,5-Difluoro-3-methyl-2-nitrobenzene PubChem Entry. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Column Chromatography of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the column chromatography purification of 1,5-difluoro-3-methyl-2-nitrobenzene. Here, we address common challenges and provide practical, field-proven solutions to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1,5-Difluoro-3-methyl-2-nitrobenzene to consider for column chromatography?

A1: Understanding the properties of 1,5-Difluoro-3-methyl-2-nitrobenzene is crucial for designing an effective purification strategy.

  • Structure: The molecule contains a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group.

  • Polarity: With a predicted LogP of approximately 2.3, this compound is considered moderately nonpolar.[1] The electron-withdrawing nitro and fluoro groups contribute to some polarity, while the methyl group and the aromatic ring provide nonpolar character.

  • Solubility: It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Q2: What is a good starting point for the stationary and mobile phases for the purification of 1,5-Difluoro-3-methyl-2-nitrobenzene?

A2: For a moderately nonpolar compound like this, normal-phase chromatography on silica gel is a standard and effective approach.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice due to its versatility and ability to separate compounds based on polarity.[2]

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent and a slightly more polar solvent is recommended. A good starting point is a hexane/ethyl acetate system.[3] You can begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the polarity of the mobile phase.

Q3: How do I determine the optimal solvent system for my separation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the ideal solvent system before committing to a full column.

  • TLC Analysis: Spot your crude sample on a silica gel TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

  • Target Rf Value: The ideal eluent system will give your desired compound an Rf (retention factor) value between 0.2 and 0.4.[4] This ensures good separation from impurities and a reasonable elution time from the column. An Rf in this range provides a good balance between resolution and the volume of solvent required.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Problem 1: Poor Separation of Isomers or Closely Related Impurities

Q: I'm observing co-elution of my product with an impurity, likely a positional isomer. How can I improve the separation?

A: Co-elution of isomers is a common challenge due to their similar polarities. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Fine-tune the Polarity: Make small, incremental changes to the solvent ratio. Sometimes a slight decrease in the polar component of the mobile phase can significantly improve separation.

    • Change Solvent Selectivity: If hexane/ethyl acetate doesn't provide adequate separation, try a different solvent system. Dichloromethane/methanol is a common alternative for more polar compounds.[6] For aromatic compounds, adding a small amount of toluene to the mobile phase can sometimes improve separation by introducing π-π interactions.

  • Alternative Stationary Phases:

    • Alumina: For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.[2]

    • Phenyl-Hexyl Bonded Silica: This stationary phase offers different selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of your compound. This can be particularly effective for separating aromatic isomers.[6]

Problem 2: Peak Tailing

Q: My compound is eluting as a broad, tailing band instead of a sharp peak. What causes this and how can I fix it?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Acidic Silica Surface: The surface of silica gel is slightly acidic due to the presence of silanol groups (Si-OH). These can strongly interact with basic or polar functional groups, leading to tailing. While 1,5-difluoro-3-methyl-2-nitrobenzene is not strongly basic, the nitro group can have some interactions.

    • Solution: Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent.[4][7] This will neutralize the acidic sites on the silica gel and reduce tailing. It's good practice to pre-equilibrate the column with the triethylamine-containing eluent before loading your sample.[4]

  • Mobile Phase pH: For compounds with acidic or basic functionalities, the pH of the mobile phase can significantly affect peak shape.

    • Solution: Use Additives: For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.[8] For basic compounds, triethylamine is effective.[9]

Problem 3: The Compound is Not Eluting from the Column

Q: I've run a large volume of eluent through the column, but my compound is not coming off. What should I do?

A: This issue can arise from several factors, from incorrect solvent choice to compound decomposition.

  • Incorrect Eluent Polarity: The mobile phase may not be polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your eluent. If you started with 95:5 hexane:ethyl acetate, try moving to 90:10, then 80:20, and so on. If your compound is still not eluting with 100% ethyl acetate, a more polar solvent system like dichloromethane/methanol may be necessary.[4]

  • Compound Decomposition on Silica: Some compounds are unstable on silica gel and can decompose, leading to a loss of product.[10] Nitro compounds can sometimes be sensitive.

    • Solution: Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.

    • Use a Milder Stationary Phase: If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or Florisil.[2][11] You can also use deactivated silica gel as described for peak tailing.[4]

Experimental Protocols

Recommended Solvent Systems

The following table provides a starting point for selecting a mobile phase based on the polarity of your compound and potential impurities.

Polarity of Compound/ImpurityRecommended Solvent System (v/v)Notes
Nonpolar 100% Hexane or HeptaneFor eluting very nonpolar impurities first.
Moderately Nonpolar (Target) 95:5 to 80:20 Hexane:Ethyl AcetateAdjust ratio based on TLC to achieve an Rf of 0.2-0.4.
More Polar 70:30 to 50:50 Hexane:Ethyl AcetateFor eluting more polar impurities after the product.
Polar Dichloromethane with 1-10% MethanolUse if the compound has low mobility in hexane/ethyl acetate.
Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system using TLC as described above. Aim for an Rf of 0.2-0.4 for 1,5-Difluoro-3-methyl-2-nitrobenzene.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand. Never let the silica run dry.

  • Sample Loading:

    • Dissolve your crude 1,5-Difluoro-3-methyl-2-nitrobenzene in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Carefully add a small amount of the eluent and drain again to ensure the sample is loaded in a narrow band.

  • Elution:

    • Carefully fill the column with your starting eluent.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.[4]

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified 1,5-Difluoro-3-methyl-2-nitrobenzene.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow start Start Purification problem Identify Problem start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Resolution Issue peak_tail Peak Tailing problem->peak_tail Bad Peak Shape no_elution No Elution problem->no_elution Compound Stuck sol_polarity Adjust Solvent Polarity poor_sep->sol_polarity deactivate_si Deactivate Silica Gel (add Triethylamine) peak_tail->deactivate_si increase_polarity Increase Eluent Polarity no_elution->increase_polarity sol_selectivity Change Solvent System (e.g., DCM/MeOH) sol_polarity->sol_selectivity Not Resolved success Successful Purification sol_polarity->success Resolved alt_stationary Use Alternative Stationary Phase (Alumina, Phenyl-Hexyl) sol_selectivity->alt_stationary Not Resolved sol_selectivity->success Resolved alt_stationary->success Resolved deactivate_si->success check_stability Check Compound Stability on TLC check_stability->alt_stationary Decomposition Observed increase_polarity->check_stability Still No Elution increase_polarity->success Eluted

Caption: Troubleshooting workflow for column chromatography.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Chemistry For Everyone. How To Neutralize Silica Gel?[Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?[Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. [Link]

  • LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]

  • ResearchGate. GC chromatograms for the separation of positional isomers on the POC-1...[Link]

  • Google Patents.
  • Organic Syntheses. Dry silica gel (84 g). [Link]

  • Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • PubChem. 1,5-Difluoro-3-methyl-2-nitrobenzene. [Link]

  • Brian H. Northrop. FLASH OPTIMIZATION. [Link]

  • Supporting Information. Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. [Link]

  • Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]

  • PubChem. 1,3-Difluoro-5-methyl-2-nitrobenzene. [Link]

  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Journal of the Indian Chemical Society. [Link]

  • ResearchGate. The Rf value of the ethyl acetate fraction detected on the Thin Layer...[Link]

Sources

Technical Support Center: Recrystallization of Nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nitrotoluene derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification technique. The information herein is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection & Optimization

Q1: I'm unsure which solvent to use for my nitrotoluene derivative. Where do I start?

A1: The cardinal rule of recrystallization is "like dissolves like." Nitrotoluene derivatives possess both aromatic (nonpolar) and nitro (polar) functionalities. Therefore, the ideal solvent will have a polarity that mirrors this dual nature.

  • Initial Screening: Start with common laboratory solvents of varying polarities. Ethanol, methanol, ethyl acetate, toluene, and hexane are excellent starting points.[1][2] Small-scale solubility tests are crucial. Place a few milligrams of your crude product in separate test tubes and add a few drops of each solvent. A good solvent will dissolve the compound when hot but not at room temperature.[3]

  • Solubility Data: Consult solubility data for nitrotoluene isomers as a guide. For instance, 4-nitrotoluene is soluble in ethanol and diethyl ether.[4] 2-nitrotoluene shows good solubility in hexane, benzene, and ethyl acetate.[1] 3-nitrotoluene is soluble in acetone, ethanol, and toluene.[2]

  • Mixed Solvent Systems: If a single solvent proves inadequate, a mixed-solvent system is a powerful alternative.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[5][6] The two solvents must be miscible.[7] Common pairs include ethanol/water and toluene/hexane.[8][9]

Q2: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] This is a common issue with impure compounds and when using mixed solvents.[8][11]

  • Causality: The melting point of your crude product is likely depressed by impurities. When the solution cools, it reaches a point where the concentration of your compound exceeds its solubility, but the temperature is still above its depressed melting point, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Add More "Good" Solvent: Reheat the solution and add a small amount of the "good" solvent to decrease the saturation point.[10]

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a warm hotplate or insulating it with glass wool. Slow cooling provides more time for proper crystal lattice formation.[11]

    • Lower the Solution Temperature: For mixed solvent systems, try adding the "bad" solvent at a slightly lower temperature.

    • Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can provide a nucleation site for crystallization to begin.[12]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[11][12]

Impurity Removal

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.

  • Mechanism: Activated charcoal has a high surface area with numerous pores that adsorb large, colored molecules.

  • Protocol:

    • Dissolve your crude product in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and significantly reduce the yield.

    • Boil the solution for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the charcoal.[13] This step must be done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated funnel can help.[8]

    • Allow the filtrate to cool and crystallize as usual.

Q4: I'm trying to separate isomers of nitrotoluene. Is recrystallization effective?

A4: Yes, fractional crystallization can be an effective method for separating isomers, particularly for mononitrotoluenes.[14][15] This technique relies on the differences in solubility of the isomers in a particular solvent.

  • Example - Separation of o- and p-Nitrotoluene:

    • The nitration of toluene typically yields a mixture of ortho-, para-, and a small amount of meta-nitrotoluene.[4][16]

    • p-Nitrotoluene has a significantly higher melting point (54.5 °C) than o-nitrotoluene (-9.3 °C for one form).[4][17]

    • By dissolving the mixture in a suitable solvent (like methanol) and cooling it to a low temperature (e.g., -15 °C), the less soluble p-isomer will crystallize out first, leaving the o-isomer in the mother liquor.[14]

    • Multiple recrystallizations may be necessary to achieve high purity.[15]

Experimental Protocols & Data

Table 1: Solubility of Nitrotoluene Isomers in Common Solvents
DerivativeEthanolMethanolEthyl AcetateTolueneHexaneWater
2-Nitrotoluene SolubleSolubleSoluble[1]SolubleSoluble[1]Slightly Soluble[1][18]
3-Nitrotoluene Soluble[2][4]SolubleSolubleSoluble[2]Sparingly SolubleSlightly Soluble[4]
4-Nitrotoluene Soluble[4][19]SolubleSolubleSolubleSparingly SolubleSlightly Soluble[4][19]
2,4-Dinitrotoluene SolubleSolubleSolubleSolubleSparingly SolubleSlightly Soluble
2,4,6-Trinitrotoluene (TNT) SolubleSparingly SolubleSolubleSolubleSparingly SolubleInsoluble

Data compiled from various sources. "Soluble" indicates good solubility in hot solvent. "Slightly Soluble" and "Sparingly Soluble" indicate poor solubility even in hot solvent.

Detailed Methodology: Mixed-Solvent Recrystallization of 2,4-Dinitrotoluene

This protocol outlines a standard procedure for purifying 2,4-dinitrotoluene (DNT) using an ethanol/water mixed solvent system.

  • Dissolution: In a fume hood, place the crude 2,4-DNT in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[6]

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add hot water dropwise until the solution becomes faintly cloudy (turbid).[5][7] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[5][7]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6][20]

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Visualizations

Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Gravity Filtration (if insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Filtrate Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Reheat Reheat Solution Start->Reheat Add_Solvent Add More 'Good' Solvent Reheat->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Check_Crystals Crystals Form? Slow_Cool->Check_Crystals Success Successful Recrystallization Check_Crystals->Success Yes Seed_Crystal Add Seed Crystal or Scratch Flask Check_Crystals->Seed_Crystal No Seed_Crystal->Slow_Cool Reattempt Re-evaluate Solvent System or Purify by Other Means Seed_Crystal->Reattempt Still Fails

Sources

Validation & Comparative

A Comparative Guide to the Synthesis, Characterization, and Reactivity of 1,5-Difluoro-3-methyl-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of 1,5-difluoro-3-methyl-2-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, spectroscopic identity, and chemical reactivity, benchmarked against relevant structural analogs. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for achieving high-purity, well-characterized compounds.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are foundational building blocks in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitro group, a potent electron-withdrawing substituent, serves a dual purpose: it significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and provides a synthetic handle for conversion into an amino group, a common pharmacophore.[1][3]

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS: 1616526-80-7) is a compound of particular interest due to its specific substitution pattern.[1][4] The arrangement of two fluorine atoms, a methyl group, and a nitro group creates a unique electronic and steric environment, influencing the regioselectivity and rate of subsequent chemical transformations. This guide aims to provide a comprehensive characterization of this molecule and its derivatives, offering a comparative analysis of its performance in key chemical reactions.

Synthesis: Regioselective Nitration

The principal and most direct method for preparing 1,5-difluoro-3-methyl-2-nitrobenzene is the electrophilic aromatic substitution (EAS) nitration of 1,5-difluoro-3-methylbenzene.[1] The choice of this precursor is critical; the directing effects of the existing substituents guide the incoming nitro group to the desired position.

Causality of Experimental Design:

  • Directing Effects: The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The C2 position is ortho to the methyl group and one fluorine atom, and para to the other fluorine atom, making it the most electronically activated site for electrophilic attack.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low and controlled temperature is crucial to prevent over-nitration (dinitration) and the formation of undesired regioisomers.

Experimental Protocol: Synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene
  • Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,5-difluoro-3-methylbenzene (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • Acid Mixture: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, ~3 eq) to the starting material, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30–60 minutes. The internal temperature must be strictly maintained at 0–5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate or oil should be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain 1,5-difluoro-3-methyl-2-nitrobenzene as a solid or semi-solid.[5]

G cluster_reagents Reagents & Setup cluster_process Reaction Process cluster_workup Workup & Purification 1,5-Difluoro-3-methylbenzene 1,5-Difluoro-3-methylbenzene Cooling Cool to 0-5 °C 1,5-Difluoro-3-methylbenzene->Cooling H2SO4_HNO3 Conc. H₂SO₄ / HNO₃ Addition Slow Dropwise Addition of Nitrating Mixture H2SO4_HNO3->Addition Cooling->Addition Stirring Stir for 1-2h at 0-5 °C Addition->Stirring Monitoring Monitor via TLC/GC Stirring->Monitoring Quench Pour onto Ice Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Final_Product Final_Product Purify->Final_Product Yields Pure 1,5-Difluoro-3-methyl-2-nitrobenzene

Caption: Workflow for the synthesis of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Spectroscopic Characterization: A Multi-faceted Structural Confirmation

Unambiguous characterization is paramount. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the structure and purity of the title compound.

Property Value Source
Molecular Formula C₇H₅F₂NO₂[4][5]
Molecular Weight 173.12 g/mol [1][4]
CAS Number 1616526-80-7[4][5]
Physical Form Solid or semi-solid[5]

Table 1. Physical Properties of 1,5-Difluoro-3-methyl-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The electronic environment created by the substituents results in a distinct spectral signature.

  • ¹H NMR: The spectrum is expected to show two signals: a singlet for the methyl (CH₃) protons and two aromatic protons appearing as multiplets due to coupling with the fluorine atoms.

  • ¹³C NMR: Will show distinct signals for each of the seven carbons, with C-F and C-NO₂ carbons being significantly downfield. The C-F couplings (¹J_CF, ²J_CF, etc.) provide crucial connectivity information.

  • ¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, confirming their non-equivalent chemical environments.

Technique Expected Chemical Shift (δ, ppm) Key Features
¹H NMR ~2.4 (s, 3H, CH₃)~7.0-7.5 (m, 2H, Ar-H)Methyl singlet confirms the -CH₃ group. Aromatic protons show complex splitting due to H-F coupling.
¹³C NMR ~15 (CH₃)~110-160 (Ar-C)Large C-F coupling constants are characteristic. Carbons attached to F and NO₂ are significantly deshielded.
¹⁹F NMR VariesTwo distinct signals confirming the two different fluorine environments.

Table 2. Predicted NMR Spectroscopic Data.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy confirms the presence of key functional groups, while MS confirms the molecular weight and provides fragmentation data.

Technique Characteristic Data Interpretation
IR (cm⁻¹) ~1530 & ~1350 (strong)~1200-1000 (strong)~3100-3000Asymmetric and symmetric NO₂ stretching.C-F stretching vibrations.Aromatic C-H stretching.
MS (EI) m/z = 173 [M]⁺m/z = 158 [M-CH₃]⁺m/z = 127 [M-NO₂]⁺Molecular ion peak confirms the molecular weight.Characteristic fragments aid in structural confirmation.[6]

Table 3. IR and MS Characterization Data.

Chemical Reactivity: A Comparative Analysis

The reactivity of 1,5-difluoro-3-methyl-2-nitrobenzene is dominated by the interplay between the electron-withdrawing nitro group and the halogen leaving groups.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction pathway for this class of compounds. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it, by stabilizing the negative charge in the intermediate Meisenheimer complex.[3]

Mechanism and Regioselectivity: In 1,5-difluoro-3-methyl-2-nitrobenzene, both fluorine atoms are activated. The F at C1 is ortho to the nitro group, while the F at C5 is para. Both positions are highly susceptible to substitution. The regioselectivity of the reaction with a given nucleophile will depend on a subtle balance of electronic and steric factors. Generally, the position para to the nitro group (C5) is slightly more favored for attack by smaller nucleophiles due to less steric hindrance from the adjacent methyl group, though substitution at C1 is also highly competitive.

Comparison with Other Isomers: The reactivity of halo-nitroaromatics is highly dependent on the substitution pattern.[3]

  • 2,4-Difluoronitrobenzene: A widely used SNAr substrate. The fluorine at C4 (para to -NO₂) is significantly more reactive than the fluorine at C2 (ortho to -NO₂), leading to high regioselectivity.[7]

  • 3,4-Difluoronitrobenzene: Used in the synthesis of oxazolidinone antimicrobials like linezolid.[8] Here, the fluorine at C4 (para to -NO₂) is the primary site of nucleophilic attack.

  • 1,5-Difluoro-3-methyl-2-nitrobenzene: Offers two highly activated fluorine atoms, allowing for potential sequential or selective substitutions, making it a versatile building block for more complex structures. The methyl group provides an additional point of steric and electronic differentiation compared to simpler difluoronitrobenzenes.

G Start 1,5-Difluoro-3-methyl-2-nitrobenzene + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Attack at C1 or C5 Product_C1 C1-Substituted Product (ortho-attack) Meisenheimer->Product_C1 Loss of F⁻ from C1 Product_C5 C5-Substituted Product (para-attack) Meisenheimer->Product_C5 Loss of F⁻ from C5

Caption: SNAr reaction pathways for 1,5-difluoro-3-methyl-2-nitrobenzene.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that unlocks access to a vast array of derivatives.[1] The resulting 2-amino-1,5-difluoro-3-methylbenzene is a valuable intermediate for pharmaceuticals and materials.

Experimental Protocol: Nitro Group Reduction

  • Setup: Dissolve 1,5-difluoro-3-methyl-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding aniline derivative.

Applications and Derivatives

The true value of 1,5-difluoro-3-methyl-2-nitrobenzene lies in its utility as a scaffold for building more complex molecules.

  • Pharmaceuticals: The derivatives are key building blocks for synthesizing Active Pharmaceutical Ingredients (APIs). The fluorine atoms can enhance metabolic stability, while the amino group derived from the nitro function can be used to introduce a wide range of functionalities.[1]

  • Agrochemicals: It serves as an intermediate in the production of advanced pesticides and herbicides.[1]

  • Materials Science: The unique electronic properties of its derivatives make them suitable for developing new materials with specific optical or electronic characteristics.[1]

Conclusion

1,5-Difluoro-3-methyl-2-nitrobenzene is a highly functionalized and versatile chemical intermediate. Its synthesis via regioselective nitration is straightforward and efficient. The specific arrangement of its substituents results in a unique reactivity profile, particularly in nucleophilic aromatic substitution reactions, where it provides two highly activated sites for functionalization. Compared to simpler isomers like 2,4-difluoronitrobenzene, it offers more complex substitution possibilities. A thorough characterization using a combination of NMR, IR, and MS is essential to confirm its identity and purity, providing a solid foundation for its application in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science industries.

References

  • Benchchem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7.
  • ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu: nucleophile. [Image]. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • Chemsrc. (n.d.). 1,5-Difluoro-2-methyl-3-nitro-benzene | CAS#:1188412-98-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Image]. Retrieved from [Link]

  • Semantic Scholar. (2001). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene.
  • Mohammadi, F., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(6), 2077–2088. [Link]

  • Gonçalves, A. S., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15206. [Link]

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A Senior Application Scientist's Guide to the Reactivity of Difluoronitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, difluoronitrobenzene isomers stand out as versatile and highly valuable building blocks.[1][2][3] Their utility is intrinsically linked to their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the construction of complex aryl ethers, amines, and thioethers. However, not all isomers are created equal. The specific arrangement of the two fluorine atoms and the potent electron-withdrawing nitro group on the benzene ring dictates a dramatic difference in their reactivity and regioselectivity.

This guide provides an in-depth comparison of the reactivity of common difluoronitrobenzene isomers. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these differences, supported by field-proven insights and experimental data. Our objective is to equip you, the researcher, with the predictive power to select the optimal isomer and reaction conditions for your synthetic endeavors.

The Decisive Role of Isomerism in SNAr Reactivity

The cornerstone of SNAr reactions is the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), which are essential for activating the aromatic ring towards nucleophilic attack.[4] This activation is most profound when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, a fluorine atom). This specific orientation allows for the effective delocalization and stabilization of the negative charge in the transient Meisenheimer complex, which is the rate-determining step of the reaction.[5][6]

The stability of this intermediate is the primary determinant of the reaction rate. A more stable Meisenheimer complex corresponds to a lower activation energy and, consequently, a faster reaction. Fluorine, being highly electronegative, enhances the electrophilicity of the carbon to which it is attached, making it an excellent leaving group in this context.[7]

Let's dissect the reactivity of the common difluoronitrobenzene isomers based on these principles:

  • 2,4-Difluoronitrobenzene: This isomer is highly reactive. The fluorine at the 4-position (para to the nitro group) is significantly more activated than the fluorine at the 2-position (ortho to the nitro group). This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the 4-position can be delocalized onto the nitro group through resonance, providing substantial stabilization. While the ortho position is also activated, it is generally less reactive than the para position due to steric hindrance.[8]

  • 2,6-Difluoronitrobenzene: In this isomer, both fluorine atoms are ortho to the nitro group.[2] This symmetrical activation makes it a highly reactive substrate for SNAr reactions.

  • 3,4-Difluoronitrobenzene: Here, the fluorine at the 4-position is ortho to the nitro group, while the fluorine at the 3-position is meta. Consequently, the 4-fluoro position is significantly more activated and will be the primary site of nucleophilic attack.[3]

  • 2,5-Difluoronitrobenzene: In this case, the fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 5-position is meta. Therefore, the 2-fluoro position is the more reactive site.

  • 3,5-Difluoronitrobenzene: This isomer is the least reactive of the series. Both fluorine atoms are meta to the nitro group. As a result, the powerful resonance stabilization of the Meisenheimer complex is not possible, leading to a much higher activation energy for nucleophilic attack.

Based on these mechanistic considerations, we can predict a general order of reactivity for monosubstitution:

Predicted Reactivity Order: 2,6-Difluoronitrobenzene ≈ 2,4-Difluoronitrobenzene > 3,4-Difluoronitrobenzene > 2,5-Difluoronitrobenzene >> 3,5-Difluoronitrobenzene

Quantitative Comparison: Supporting Experimental Data

IsomerMost Reactive PositionPredicted Relative Rate Constant (k/k₀)Key Observations
2,4-Difluoronitrobenzene 4-Fluoro (para to NO₂)HighThe para-fluoro is significantly more reactive due to resonance stabilization of the Meisenheimer complex.[8]
2,6-Difluoronitrobenzene 2- and 6-Fluoro (ortho to NO₂)HighBoth fluoro groups are highly activated.[2]
3,4-Difluoronitrobenzene 4-Fluoro (ortho to NO₂)Moderate-HighThe ortho-fluoro is activated, leading to good reactivity.[3]
2,5-Difluoronitrobenzene 2-Fluoro (ortho to NO₂)ModerateThe ortho-fluoro is activated, but the overall reactivity is generally lower than the 2,4- and 2,6-isomers.
3,5-Difluoronitrobenzene 3- and 5-Fluoro (meta to NO₂)Very LowLacks the crucial ortho/para activation by the nitro group, resulting in significantly lower reactivity.

Experimental Protocol: A Comparative Kinetic Study of Difluoronitrobenzene Isomers

To provide a practical framework for validating the predicted reactivity, we present a detailed, step-by-step methodology for a comparative kinetic study using UV-Visible spectrophotometry. This technique is well-suited for monitoring the progress of SNAr reactions, as the formation of the colored product often results in a change in the UV-Vis spectrum.

Objective:

To determine the second-order rate constants for the reaction of various difluoronitrobenzene isomers with piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.

Materials:
  • 2,4-Difluoronitrobenzene

  • 2,5-Difluoronitrobenzene

  • 2,6-Difluoronitrobenzene

  • 3,4-Difluoronitrobenzene

  • 3,5-Difluoronitrobenzene

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Experimental Workflow:

G cluster_prep Solution Preparation cluster_exp Kinetic Run cluster_analysis Data Analysis prep_iso Prepare stock solutions of each difluoronitrobenzene isomer in methanol equilibrate Equilibrate reactant solutions and spectrophotometer cell holder to the desired temperature prep_iso->equilibrate prep_pip Prepare a stock solution of piperidine in methanol prep_pip->equilibrate mix Rapidly mix equimolar amounts of an isomer and piperidine solution in a cuvette equilibrate->mix measure Immediately place the cuvette in the spectrophotometer and start data acquisition mix->measure monitor Monitor the increase in absorbance of the product at its λmax over time measure->monitor plot Plot absorbance vs. time monitor->plot calc Calculate the pseudo-first-order rate constant (k_obs) from the slope of ln(A∞ - At) vs. time plot->calc det_k2 Determine the second-order rate constant (k2) by dividing k_obs by the concentration of piperidine calc->det_k2 compare Compare the k2 values for all isomers det_k2->compare

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each difluoronitrobenzene isomer in spectroscopic grade methanol in separate volumetric flasks.

    • Prepare a 1.0 M stock solution of freshly distilled piperidine in spectroscopic grade methanol.

  • Determination of λmax of the Product:

    • For one of the reactive isomers (e.g., 2,4-difluoronitrobenzene), mix a small amount of the isomer and piperidine solutions and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the resulting product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for the kinetic measurements.

  • Kinetic Measurements:

    • Set the UV-Visible spectrophotometer to the determined λmax and thermostat the cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the piperidine stock solution and dilute with methanol to achieve the desired concentration (e.g., 0.1 M). Place the cuvette in the thermostatted cell holder and allow it to equilibrate.

    • To initiate the reaction, rapidly add a small, known volume of the difluoronitrobenzene isomer stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.

    • Continue data collection until the absorbance reaches a stable plateau (indicating the completion of the reaction).

    • Repeat the kinetic run for each of the five difluoronitrobenzene isomers under identical conditions.

  • Data Analysis:

    • For each kinetic run, plot absorbance versus time.

    • Assuming pseudo-first-order conditions (with piperidine in large excess, though in this proposed setup it is equimolar, for simplicity of comparison the initial rate can be used), the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the initial concentration of the reactant that is not in excess (in this case, if equimolar, a second-order integrated rate law should be used for a more accurate determination).

    • Compare the calculated k2 values for all isomers to establish a quantitative ranking of their reactivity.

Mechanistic Insights and Logical Relationships

The differences in reactivity can be visualized through the SNAr reaction mechanism, highlighting the critical role of the nitro group in stabilizing the Meisenheimer intermediate.

SNAAr_Mechanism cluster_intermediate cluster_stabilization Stabilization of Meisenheimer Complex DFNB Difluoronitrobenzene Isomer Meisenheimer Meisenheimer Complex (Rate-determining step) DFNB->Meisenheimer Attack at C-F Nu Nucleophile (e.g., Piperidine) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of F⁻ LeavingGroup Leaving Group (F⁻) Meisenheimer->LeavingGroup Resonance Resonance with NO₂ (ortho or para) Resonance->Meisenheimer Inductive Inductive effect of NO₂ and F Inductive->Meisenheimer

Caption: Generalized SNAr mechanism and factors stabilizing the intermediate.

This guide provides a comprehensive framework for understanding and comparing the reactivity of difluoronitrobenzene isomers. By appreciating the underlying mechanistic principles and employing robust experimental methodologies, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

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  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in DMF or EtOH. Journal of Chemical Research, 47(1-2), 13-21.
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • YouTube. (2020). SNAr reaction mechanism.
  • NIH. (2018).
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  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912–918.
  • Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...
  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • Thermo Fisher Scientific. Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar.
  • BenchChem. (2025). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
  • Royal Society of Chemistry. (2016). Rapid kinetic analysis of transient species in complex reactions. Reaction Chemistry & Engineering, 1, 103-108.
  • NIH. (2024).
  • MDPI. (2023). Porous and Close Packed Supramolecular Assemblies from 2,4-Difluoronitrobenzene with Three Different Linkers and an n-Butylamine Cap. International Journal of Molecular Sciences, 24(19), 14683.
  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • PubMed. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5604-5610.
  • NIH. Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
  • RSC Publishing. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines.
  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • ResearchGate. (2022). Determination of rate constants in second-order kinetics using UV-visible spectroscopy.
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  • Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy.
  • ResearchGate. (2014). Mechanistic studies that focus on characterizing the differences...
  • BenchChem. (2025). A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties.

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A Comparative Guide to Fluorination Strategies: The Fluorinated Building Block Approach vs. Late-Stage Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of two primary strategies for introducing fluorine into aromatic systems: the use of pre-fluorinated synthons, exemplified by molecules like 1,5-Difluoro-3-methyl-2-nitrobenzene, versus the direct introduction of fluorine onto a complex molecule in the final stages of a synthetic route, known as late-stage fluorination.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple listing of reagents to explore the underlying strategic and mechanistic considerations that guide the choice between these two divergent and powerful approaches.

The Dichotomy of Fluorination Strategy: Building Blocks vs. On-Demand Introduction

The decision of when and how to introduce fluorine is a critical juncture in synthetic planning. The two philosophies can be broadly categorized as follows:

  • The Fluorinated Building Block (FBB) Approach: This long-established and robust strategy involves incorporating a commercially available or readily synthesized, fluorine-containing fragment into the carbon skeleton of the target molecule. 1,5-Difluoro-3-methyl-2-nitrobenzene is a prime example of such a building block. Its utility lies not in acting as a fluorinating agent, but as a scaffold upon which molecular complexity is built, with the fluorine atoms already in their desired positions. The primary reaction type employed with such building blocks is Nucleophilic Aromatic Substitution (SNAr).

  • Late-Stage Fluorination (LSF): This more contemporary strategy focuses on installing fluorine atoms onto a complex, highly functionalized molecule near the end of the synthetic sequence.[2] This approach offers significant advantages for rapid Structure-Activity Relationship (SAR) studies, as a common, non-fluorinated advanced intermediate can be diversified into a library of fluorinated analogues.[2][3] This strategy relies on potent and selective fluorinating agents, which are broadly classified as electrophilic or nucleophilic.

Below is a conceptual workflow illustrating the divergent paths of these two strategies in a typical drug discovery campaign.

F_Strategy_Comparison cluster_0 Fluorinated Building Block (FBB) Approach cluster_1 Late-Stage Fluorination (LSF) Approach FBB 1,5-Difluoro-3-methyl-2-nitrobenzene Reaction1 SNAr with Nucleophile A FBB->Reaction1 IntermediateA Fluorinated Intermediate A Reaction1->IntermediateA StepsA Further Synthetic Steps IntermediateA->StepsA TargetA Final Product A StepsA->TargetA Start Non-fluorinated Precursor Intermediate_Common Common Advanced Intermediate Start->Intermediate_Common LSF_Reaction Fluorination (e.g., Selectfluor) Intermediate_Common->LSF_Reaction SAR_Analogue Rapid SAR Analogue Synthesis Intermediate_Common->SAR_Analogue TargetB Final Product (Fluorinated) LSF_Reaction->TargetB

Caption: Comparative workflows of the FBB vs. LSF strategies.

In-Depth Analysis of Fluorination Strategies

The choice between the FBB and LSF approaches is dictated by a multitude of factors, from the availability of starting materials to the overall goals of the synthetic campaign.

FeatureFluorinated Building Block (FBB) ApproachLate-Stage Fluorination (LSF) Approach
General Strategy Incorporates a pre-fluorinated molecule into the target structure early in the synthesis.Introduces a fluorine atom onto a complex molecule near the end of the synthesis.[1]
Key Advantages - Predictable reactivity and regioselectivity.- Avoids handling potentially aggressive fluorinating agents on complex substrates.- Wide commercial availability of diverse building blocks.- Enables rapid generation of fluorinated analogues from a common intermediate for SAR studies.[2]- Can circumvent challenges of carrying fluorine through multi-step sequences where it may be labile or interfere with other reactions.
Key Disadvantages - Requires a unique synthetic route for each desired fluorinated analogue.- Can lead to longer linear sequences.- The desired building block may not be commercially available and require a separate synthesis.- Regioselectivity can be a significant challenge on complex molecules with multiple potential reaction sites.- Substrate scope of fluorinating agents can be limited.- Optimization of reaction conditions can be time-consuming.
Typical Reactions Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions.Electrophilic Aromatic Substitution, Nucleophilic Fluorination (e.g., deoxyfluorination), C-H activation/fluorination.

The Fluorinated Building Block in Practice: Nucleophilic Aromatic Substitution

1,5-Difluoro-3-methyl-2-nitrobenzene is an excellent substrate for SNAr. The strong electron-withdrawing effect of the nitro group, combined with that of the two fluorine atoms, activates the aromatic ring towards attack by nucleophiles.[4]

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] The high electronegativity of the fluorine atoms makes the ipso-carbons highly electrophilic and also stabilizes the intermediate Meisenheimer complex. Fluorine's utility as a leaving group in SNAr is somewhat counterintuitive given the strength of the C-F bond. However, the rate-determining step is typically the initial nucleophilic attack to form the stabilized carbanion, not the subsequent loss of the leaving group.[4]

SNAr_Mechanism cluster_0 cluster_1 reactant 1,5-Difluoro-3-methyl-2-nitrobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + Nu- nu Nu- product Substituted Product meisenheimer->product - F- f_minus F- EAS_Fluorination cluster_0 cluster_1 reactant Electron-Rich Arene sigma_complex Sigma Complex (Cationic Intermediate) reactant->sigma_complex + Selectfluor selectfluor Selectfluor (F-TEDA-BF4) product Fluorinated Arene sigma_complex->product + Base base Base

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Nitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitrotoluenes are a critical class of aromatic compounds with wide-ranging industrial and defense applications. From the synthesis of dyes, polymers, and pharmaceuticals to their role as energetic materials like 2,4,6-trinitrotoluene (TNT), the precise identification and differentiation of these molecules are paramount.[1] The isomeric forms of nitrotoluenes, such as ortho-, meta-, and para-nitrotoluene, or the various dinitrotoluene (DNT) isomers, possess distinct physical and chemical properties dictated by the substitution pattern on the aromatic ring.[1] Consequently, robust analytical methodologies are required for quality control, forensic analysis, and environmental monitoring.[2][3]

Spectroscopic techniques offer powerful, non-destructive tools for the elucidation of molecular structures. Each method probes different aspects of a molecule's quantum mechanical states, providing a unique fingerprint. This guide provides a comparative analysis of several core spectroscopic techniques—Vibrational (FT-IR & Raman), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the characterization and differentiation of substituted nitrotoluenes. We will explore the causal relationships between molecular structure and spectral output, present comparative data, and provide validated experimental protocols for each technique.

Comparative Spectroscopic Analysis

The key to differentiating nitrotoluene isomers lies in how the number and position of the electron-withdrawing nitro (–NO₂) groups and the electron-donating methyl (–CH₃) group influence the molecule's electronic environment and geometry. This, in turn, uniquely affects its interaction with different forms of electromagnetic radiation.

Vibrational Spectroscopy: FT-IR & Raman

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule.[4] The absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (Raman) excites molecular vibrations (stretching, bending, rocking). The frequencies of these vibrations are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them, making this technique highly sensitive to molecular structure.

Causality Behind Spectral Differences:

The strong electronegativity of the nitro group significantly influences the electronic distribution within the benzene ring and the C-H and C-N bonds. This leads to distinct vibrational frequencies for:

  • NO₂ Group Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes.[5][6] Their exact frequencies are sensitive to the electronic environment and steric hindrance from adjacent groups. For instance, the presence of a methyl group in the ortho position can cause slight shifts compared to the meta or para positions.

  • Aromatic C-H Vibrations: The substitution pattern on the benzene ring dictates the frequencies of the C-H out-of-plane bending vibrations, which are particularly useful for distinguishing isomers.[7]

  • Ring Vibrations: The overall symmetry of the molecule influences which vibrational modes are IR or Raman active, sometimes leading to the presence or absence of certain peaks.

Comparative Data: Key Vibrational Frequencies (cm⁻¹)

CompoundNO₂ Asymmetric StretchNO₂ Symmetric StretchAromatic C-H Bending (Out-of-Plane)Reference
2-Nitrotoluene ~1525~1350~750-770[7]
3-Nitrotoluene ~1530~1355~780-810[5][7]
4-Nitrotoluene ~1520~1345~830-860[7]
2,4-Dinitrotoluene ~1540, ~1525~1350, ~1340~835[8]
2,6-Dinitrotoluene ~1535~1350~815[8]
2,4,6-Trinitrotoluene (TNT) ~1540~1350~830[8][9][10]

Note: These are approximate values. Exact peak positions can vary based on the sample phase (solid, liquid) and measurement conditions.

Experimental Protocol: FT-IR Analysis of a Nitrotoluene Sample

  • Sample Preparation:

    • For solid samples (e.g., DNT, TNT), prepare a KBr (potassium bromide) pellet. Weigh approximately 1-2 mg of the sample and mix with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For liquid samples (e.g., mononitrotoluenes), a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Collection: Place the empty sample holder (or a pure KBr pellet/clean salt plates) in the spectrometer's sample compartment. Run a background scan to measure the contribution of the atmosphere (CO₂, H₂O) and the sample matrix. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place the prepared sample in the spectrometer. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background from the sample spectrum. Perform baseline correction and peak picking to identify the key vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly dependent on the local electronic environment.

Causality Behind Spectral Differences:

The differentiation of nitrotoluene isomers by NMR is based on two key parameters:

  • Chemical Shift (δ): The chemical shift indicates the electronic environment of a nucleus. The electron-withdrawing nitro groups deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The position of the nitro and methyl groups creates a unique electronic landscape, giving each proton and carbon a distinct chemical shift.

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent carbons causes splitting of NMR signals into multiplets. The coupling pattern (ortho, meta, para coupling constants) provides definitive information about the relative positions of substituents on the aromatic ring.

Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundMethyl Protons (-CH₃)Aromatic ProtonsReference
2-Nitrotoluene ~2.597.20 - 7.94[11]
3-Nitrotoluene ~2.467.39 - 8.09[12]
4-Nitrotoluene ~2.467.31, 8.10 (two doublets)[13]
2,4-Dinitrotoluene ~2.607.60 - 8.70[1]
3,4-Dinitrotoluene ~2.657.50 - 8.20[14]
2,4,6-Trinitrotoluene (TNT) ~2.758.80 - 8.90 (singlet)[15]

Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary slightly with solvent and concentration.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the nitrotoluene sample.[14]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[14]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).[14]

  • Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.[14]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and co-adding 16 to 32 scans for a good signal-to-noise ratio.[14]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like nitrotoluenes.[16][17] In the mass spectrometer, molecules are ionized and then fragmented. The pattern of fragment ions is characteristic of the parent molecule's structure.

Causality Behind Spectral Differences:

While all mononitrotoluene isomers have the same molecular weight (137.14 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle but significant differences.[13]

  • Molecular Ion (M⁺): The relative abundance of the molecular ion peak can vary between isomers.

  • Ortho Effect: Isomers with a nitro group ortho to the methyl group (e.g., 2-nitrotoluene, 2,6-DNT) can exhibit a characteristic "ortho effect," leading to the loss of an OH radical (M-17), which is less favorable in other isomers.[18][19]

  • Characteristic Fragments: Common fragmentation pathways include the loss of NO₂, O, or NO, leading to characteristic ions. For example, the loss of NO₂ from the molecular ion results in a fragment at m/z 91 (the tropylium ion).[19] The relative abundance of these fragments helps distinguish between isomers.

Comparative Data: Key Fragment Ions (m/z) and Relative Abundances

CompoundMolecular Ion (M⁺)[M-OH]⁺[M-NO]⁺[M-NO₂]⁺Other Key FragmentsReference
2-Nitrotoluene 137120 (significant)1079165[19][20]
3-Nitrotoluene 137120 (minor)10791 (major)65, 77[19]
4-Nitrotoluene 137 (abundant)120 (minor)10791 (major)65, 77, 107[13][19]
2,4-Dinitrotoluene 182165-13663, 89[21]
2,4,6-Trinitrotoluene (TNT) 227 (weak)---210 ([M-OH]⁺ is not from M⁺ but a fragment), 89, 63[10]

Note: Relative abundances can vary significantly depending on the ionization energy and instrument type.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the nitrotoluene sample (~10-100 ppm) in a suitable solvent like acetonitrile or dichloromethane.

  • GC Separation: Inject 1 µL of the sample solution into the GC. The isomers are separated based on their boiling points and interaction with the capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program might start at 50°C and ramp up to 250°C.

  • Ionization: As compounds elute from the GC column, they enter the MS ion source, where they are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is compared against a spectral library (e.g., NIST) for identification. The combination of retention time from the GC and the mass spectrum provides a high degree of confidence in the identification.[17]

Synergistic Approach and Visualization

While each technique provides valuable information, a synergistic approach yields the most definitive characterization. For an unknown sample, GC-MS can first be used to separate components and provide initial identification based on fragmentation patterns and library matching. Subsequently, purified fractions can be analyzed by NMR for unambiguous structural confirmation and by FT-IR/Raman to provide a complete vibrational fingerprint.

Workflow for Isomer Identification

G cluster_0 Initial Analysis & Separation cluster_1 Structural Confirmation Sample Unknown Nitrotoluene Mixture GCMS GC-MS Analysis Sample->GCMS Injection Sep Separated Isomers (Retention Time + Mass Spectrum) GCMS->Sep Separation & Tentative ID NMR 1H & 13C NMR Spectroscopy Sep->NMR Fraction Collection FTIR_Raman FT-IR / Raman Spectroscopy Sep->FTIR_Raman Fraction Collection FinalID Unambiguous Isomer Identification NMR->FinalID FTIR_Raman->FinalID caption Fig. 1: Synergistic workflow for nitrotoluene analysis. G cluster_outputs Spectroscopic Fingerprint Structure {Molecular Structure | {-NO₂ & -CH₃ Position | Molecular Symmetry}} FTIR FT-IR/Raman Vibrational Frequencies (cm⁻¹) Structure->FTIR affects bond strengths NMR NMR Chemical Shifts (δ) & Coupling (J) Structure->NMR alters electron density MS Mass Spec Fragmentation Pattern (m/z) Structure->MS governs fragment stability caption Fig. 2: Causality of structure on spectroscopic data.

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A Comparative Guide to the Purity Analysis of 1,5-Difluoro-3-methyl-2-nitrobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of safe and effective synthesis. 1,5-Difluoro-3-methyl-2-nitrobenzene, a key building block in the creation of complex pharmaceutical compounds, is no exception. Its purity can directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by a detailed, optimized HPLC protocol and comparative data.

The Critical Role of Purity in Synthesis

1,5-Difluoro-3-methyl-2-nitrobenzene is typically synthesized via the electrophilic nitration of 1,5-difluoro-3-methylbenzene.[1] This reaction, while generally effective, can lead to a range of impurities that must be meticulously controlled. These include:

  • Unreacted Starting Material: Residual 1,5-difluoro-3-methylbenzene.

  • Positional Isomers: Formation of other isomers such as 1,5-difluoro-2-methyl-3-nitrobenzene.[2]

  • Over-nitrated Products: Dinitro- or trinitro- species resulting from excessive nitration.

  • Downstream Impurities: In subsequent reactions, the nitro group is often reduced to an amine.[3][4] Incomplete reduction or side reactions can introduce further impurities.

Given the structural similarity of these potential impurities to the main compound, a high-resolution analytical technique is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile tool for this purpose, offering excellent separation capabilities for non-volatile and thermally labile compounds like substituted nitrobenzenes.[5][6]

Primary Purity Validation: An Optimized Reversed-Phase HPLC Method

A well-developed HPLC method is a self-validating system, providing clear, reproducible results.[7] The following reversed-phase HPLC (RP-HPLC) method has been optimized for the robust separation and quantification of 1,5-Difluoro-3-methyl-2-nitrobenzene from its key potential impurities.

Causality Behind Experimental Choices

The selection of each parameter is critical for achieving the desired separation and sensitivity.[7][8]

  • Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing for polar analytes, which is beneficial for separating the nitro- and potential amino-impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the separation of compounds with a range of polarities.[9] Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of trifluoroacetic acid (TFA) to the aqueous phase serves to suppress the ionization of any potential acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[10]

  • Detection: A photodiode array (PDA) detector is selected. It not only quantifies the known compounds at a specific wavelength (e.g., 254 nm, where aromatic compounds typically absorb) but also provides spectral data across a range of wavelengths. This is invaluable for impurity profiling, helping to identify unknown peaks and assess peak purity.[11]

Experimental Protocol: RP-HPLC Method
Parameter Specification
Instrument Standard HPLC System with PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40-85% B; 15-18 min: 85% B; 18.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with full spectral acquisition from 200-400 nm)
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of 1,5-Difluoro-3-methyl-2-nitrobenzene. Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate purity Calculate % Purity (Area Normalization) integrate->purity report Generate Report purity->report

Workflow for HPLC Purity Validation.

Comparative Analysis of Purity Validation Methods

While HPLC is a highly suitable technique, it is essential to consider its performance relative to other analytical methods, particularly Gas Chromatography (GC).[5] The choice between HPLC and GC often depends on the physicochemical properties of the analyte and potential impurities.[6][12]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.[12]
Applicability Ideal for non-volatile and thermally labile compounds. Highly suitable for 1,5-Difluoro-3-methyl-2-nitrobenzene and its non-volatile impurities.[13]Best for volatile and thermally stable compounds.[14] The analyte has a moderate boiling point, making it amenable to GC, but less volatile impurities may be challenging to analyze.
Resolution Excellent for separating structurally similar isomers and compounds with different polarities.High resolution, particularly for volatile impurities and residual solvents.
Sensitivity High sensitivity with UV detection, typically in the low ng range.Very high sensitivity with a Flame Ionization Detector (FID), often reaching the pg range for hydrocarbons.
Sample Preparation Simple dissolution and filtration.[15]May require derivatization for less volatile compounds; sample must be soluble in a volatile solvent.
Analysis Time Typically 15-30 minutes per sample.Often faster, with run times of 5-20 minutes, especially with modern fast GC techniques.
Key Advantage Broad applicability to a wide range of pharmaceutical intermediates and their impurities without requiring volatility.Unparalleled for analyzing residual solvents, which are a critical class of impurities in pharmaceutical manufacturing.
Key Limitation Not suitable for analyzing highly volatile impurities like residual solvents.Potential for thermal degradation of labile compounds in the heated injection port.

Conclusion: A Multi-faceted Approach to Purity

For the comprehensive purity analysis of 1,5-Difluoro-3-methyl-2-nitrobenzene, High-Performance Liquid Chromatography is the superior primary technique. Its ability to resolve non-volatile impurities and positional isomers with high sensitivity and reproducibility makes it the cornerstone for routine quality control and release testing.[16] The detailed RP-HPLC method provided in this guide serves as a robust, validated starting point for implementation in a research or quality control laboratory.

However, a truly comprehensive purity profile, especially for regulatory purposes, often benefits from an orthogonal technique. Gas Chromatography is an excellent complementary method, specifically for the quantification of residual volatile organic compounds that are not detectable by HPLC.[6] By understanding the strengths and limitations of each technique, scientists can implement a multi-faceted analytical strategy that ensures the quality, safety, and integrity of this critical pharmaceutical intermediate.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Hu, P. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Times, 46(10), 55-62. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Patel, D. et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-239. [Link]

  • Lab-Training. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]

  • Pharmastate. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • ResearchGate. (2014). hplc method validation for pharmaceuticals: a review. [Link]

  • Lim, Y. et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 29(5), 1084. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]

  • Walgraeve, C. et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 179-197. [Link]

  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?. YouTube. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • ResearchGate. (2025). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]

  • PubChem. 1,5-Difluoro-3-methyl-2-nitrobenzene. [Link]

  • ResearchGate. (2014). HPLC Determination of Four Derivatives of Benzene. [Link]

  • Görög, S. (Ed.). (2000).
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Crystallographic Analysis of Novel 1,5-Difluoro-3-methyl-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution.[3][4] This guide provides a comprehensive, experience-driven framework for the comparative structural analysis of a hypothetical series of novel 1,5-Difluoro-3-methyl-2-nitrobenzene derivatives. While crystallographic data for this specific parent compound is not publicly available in repositories like the Cambridge Structural Database (CSD), the principles and protocols outlined here serve as an authoritative guide for researchers embarking on the characterization of new chemical entities (NCEs).[5][6][7] We will explore the causal logic behind experimental choices, from crystallization to data refinement, and present a template for comparing key structural parameters.

Introduction: The Rationale for Structural Analysis in Drug Development

In drug development, understanding the solid-state properties of a molecule is paramount.[1] Different crystal forms, known as polymorphs, can exhibit vastly different physical properties that impact drug efficacy and manufacturability.[2][8] X-ray crystallography provides the definitive data needed for rational drug design, allowing scientists to visualize drug-target interactions and understand structure-activity relationships (SAR).[4][8][9]

The subject of this guide, 1,5-Difluoro-3-methyl-2-nitrobenzene, serves as a representative scaffold for small molecule drug candidates.[10] Its substituted benzene ring presents opportunities for modification to modulate biological activity. A comparative analysis of its derivatives is essential to understand how subtle changes in chemical structure—such as the addition of a hydroxyl group or the replacement of the methyl group—influence molecular conformation and, crucially, the intermolecular interactions that dictate crystal packing. These interactions, including hydrogen bonds and halogen bonds, are fundamental to the stability and properties of the resulting solid form.

The Crystallographic Workflow: A Methodological Overview

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous technique and a logical approach. Each step is designed to yield a high-quality single crystal suitable for diffraction and to ensure the resulting data is accurate and reliable.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis of Derivative Purification Purification (>99%) Synthesis->Purification Chromatography/Recrystallization Crystallization Crystal Growth Purification->Crystallization Screening Solvents Selection Crystal Selection & Mounting Crystallization->Selection Microscopic Examination Diffraction X-ray Diffraction Experiment Selection->Diffraction Goniometer Mounting Data_Reduction Data Integration & Reduction Diffraction->Data_Reduction Generate Reflection File (hkl) Solution Structure Solution (Phase Problem) Data_Reduction->Solution e.g., SHELXT Refinement Model Refinement Solution->Refinement e.g., SHELXL via Olex2 Validation Validation & CIF Generation Refinement->Validation CheckCIF G Start Is Compound Soluble? Method1 Slow Evaporation | Simple, good for stable compounds Start->Method1 Yes Method2 Vapor Diffusion | Good for mg quantities, volatile solvents Start->Method2 Yes Method3 Solvent Layering | For miscible solvents with different densities Start->Method3 Yes Method4 Cooling Crystallization | For compounds with temperature-dependent solubility Start->Method4 Yes Insoluble Consider High-Temp or Reactant Diffusion Methods Start->Insoluble No

Sources

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of fluorinated nitroaromatic compounds versus their non-fluorinated analogs. By examining key therapeutic areas such as antimicrobial and anticancer applications, alongside their interactions with enzymatic targets, we will elucidate the profound impact of fluorination on potency, selectivity, and overall pharmacological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental methodologies.

The Influence of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine, the most electronegative element, into a nitroaromatic scaffold imparts a unique set of physicochemical properties that can dramatically alter a molecule's biological behavior. The strong electron-withdrawing nature of both the nitro and fluoro groups can significantly impact the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological macromolecules.

Key effects of fluorination include:

  • Increased Lipophilicity: Fluorine substitution often enhances a molecule's ability to permeate biological membranes, a critical factor for drug efficacy.

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, leading to increased drug half-life.

  • Altered pKa: Fluorination can modulate the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within protein binding pockets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[1][2]

These modifications collectively contribute to the enhanced biological activities frequently observed in fluorinated nitroaromatics compared to their non-fluorinated counterparts.

Comparative Antimicrobial Activity

Nitroaromatic compounds have long been recognized for their antimicrobial properties, with their mechanism of action often involving the intracellular reduction of the nitro group to form cytotoxic reactive nitrogen species.[3][4] Fluorination can amplify this activity through several mechanisms, including enhanced cellular uptake and favorable interactions with microbial enzymes.

A study on fluorinated β-nitrostyrenes demonstrated that fluorine substitution, particularly at the 4-position of the aryl ring, led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6]

Comparative Minimum Inhibitory Concentration (MIC) Data

The following table summarizes representative MIC values for fluorinated and non-fluorinated nitroaromatic compounds against common bacterial strains.

CompoundNon-Fluorinated Analog MIC (µg/mL)Fluorinated Analog MIC (µg/mL)Target OrganismReference
4-Nitro-β-methyl-β-nitrostyrene>10012.5Escherichia coli[5]
4-Nitro-β-methyl-β-nitrostyrene6.253.12Staphylococcus aureus[5]
Unsubstituted NitroimidazoleVariableGenerally LowerAnaerobic Bacteria[7]

Note: The data presented are illustrative and sourced from various studies. Direct comparison requires identical experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (fluorinated and non-fluorinated nitroaromatics)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Comparative Anticancer Activity

The anticancer potential of nitroaromatic compounds is often linked to their ability to induce oxidative stress and damage DNA in rapidly proliferating cancer cells. Fluorination can enhance this activity by increasing the compound's uptake into cancer cells and modulating its redox properties.

Studies have shown that fluorinated analogs of various anticancer agents exhibit superior cytotoxicity against a range of cancer cell lines. For instance, fluorinated Schiff bases have demonstrated potent cytotoxic effects on A549 lung cancer cells.[10]

Comparative IC50 Data in Cancer Cell Lines

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for fluorinated and non-fluorinated nitroaromatic compounds against different cancer cell lines.

Compound ClassNon-Fluorinated Analog IC50 (µM)Fluorinated Analog IC50 (µM)Cancer Cell LineReference
Aminophenylhydrazines>500.64 (Compound 6, 5 fluorine atoms)A549 (Lung)[10]
Cinnamide DerivativesVariable4.23 (Compound 6)HepG2 (Liver)
Indole Derivatives2.50.8 (Compound 24a)PERK Inhibition Assay[11]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][11]

Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated nitroaromatic compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Compounds seed_cells->treat_compounds incubate_24_72h Incubate (24-72h) treat_compounds->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: MTT assay workflow for cytotoxicity.

Enzyme Inhibition: A Tale of Enhanced Affinity

Fluorinated compounds are well-known for their ability to act as potent enzyme inhibitors.[1][2][12][13] The unique properties of fluorine can lead to tighter binding to the enzyme's active site, often resulting in irreversible or slowly reversible inhibition. While specific data for fluorinated nitroaromatics as enzyme inhibitors is an emerging area, the principles of fluorine-mediated enzyme inhibition are well-established.

Fluorine can enhance inhibitory activity through:

  • Mimicking Transition States: The strong electron-withdrawing nature of fluorine can help to stabilize transition-state-like structures within the enzyme's active site.

  • Covalent Modification: In some cases, fluorinated inhibitors can form covalent bonds with active site residues, leading to irreversible inhibition.

  • Altering Substrate Presentation: Fluorine substitution can influence the conformation of the inhibitor, leading to a more favorable binding orientation.

Experimental Protocol: General Enzymatic Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition.[14]

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer

  • Test compounds

  • 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate to yield a linear reaction rate over a suitable time course.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

Enzyme_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P -> E + P I Inhibitor (I) EI->E - I

Sources

A Senior Application Scientist’s Guide to Validated Analytical Methods for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of analyzing fluorinated organic compounds. In this document, we move beyond mere procedural lists to provide an in-depth comparison of core analytical methodologies, grounded in field-proven insights and validated data. Our objective is to equip you with the rationale behind experimental choices, enabling you to select and implement the most effective and robust analytical strategies for your specific application, be it environmental monitoring, food safety, or pharmaceutical quality control.

The Analytical Imperative for Fluorinated Compounds

Fluorinated organic compounds represent a diverse class of molecules with unparalleled influence across industries. In pharmaceuticals, fluorine substitution is a key strategy to enhance drug potency, metabolic stability, and bioavailability, with fluorinated drugs constituting approximately 30% of all small-molecule new molecular entities approved by the U.S. Food and Drug Administration (FDA) between 2018 and 2022[1]. Conversely, the environmental persistence of certain fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), has led to widespread contamination and mounting health concerns[2][3]. These "forever chemicals" are now subject to stringent regulatory monitoring in drinking water, soil, and food products[2][4].

This dichotomy—beneficial in medicine, hazardous in the environment—creates a pressing need for validated, sensitive, and selective analytical methods. The choice of methodology is not trivial; it is dictated by the analyte's structure, the complexity of the sample matrix, and the required limits of detection.

Core Analytical Techniques: A Comparative Overview

The analysis of fluorinated compounds is primarily dominated by three powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different analytical challenges.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of non-volatile, polar fluorinated compounds, especially PFAS. Its power lies in the combination of physical separation by chromatography with highly selective and sensitive detection by mass spectrometry. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed and validated multiple LC-MS/MS methods for PFAS analysis in various matrices[5]. The use of isotope dilution, where stable isotope-labeled analogs of the target analytes are added to samples before extraction, is a cornerstone of these methods, as it corrects for matrix interference and any analyte losses during sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile and semi-volatile fluorinated organic compounds, such as fluorotelomer alcohols (FTOHs) and certain industrial chemicals[6][7]. For non-volatile compounds, derivatization may be required to increase their volatility for GC analysis[8]. GC-MS offers excellent chromatographic resolution and, particularly with chemical ionization (CI), can achieve picogram-level detection limits[6][7].

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For applications involving higher concentration samples, such as the quality control of fluorinated pharmaceuticals, ¹⁹F NMR is an exceptionally powerful tool. Its key advantages are that it is non-destructive and can provide absolute quantification without the need for a specific reference standard for the analyte, instead using a common internal standard[9][10]. Because fluorine is absent from most pharmaceutical excipients, ¹⁹F NMR spectra are often clean, with minimal signal overlap, ensuring high specificity[11].

Comparative Performance of Core Techniques

The following table provides a high-level comparison of the primary analytical techniques discussed.

Parameter LC-MS/MS GC-MS ¹⁹F NMR Spectroscopy
Primary Analytes Non-volatile, polar compounds (e.g., PFAS, drug metabolites)Volatile & semi-volatile compounds (e.g., FTOHs, fluorinated solvents)High-concentration fluorinated molecules (e.g., APIs)
Sensitivity Excellent (sub-ng/L to pg/mL)Excellent (pg level)[6]Moderate (mg/mL to high µg/mL)
Selectivity Very High (based on precursor/product ion transitions)High (based on retention time and mass spectra)Exceptional (based on unique chemical shifts)
Quantification Relative (requires analyte-specific standards or isotope dilution)Relative (requires analyte-specific standards)Absolute (with a single internal standard)[10]
Sample Throughput HighHighHigh (for direct analysis)[10]
Matrix Effects Significant; often requires extensive cleanup and isotope dilutionModerate; requires cleanupLow to negligible
Regulatory Acceptance High (numerous EPA and FDA methods)[12][13]Moderate (method-dependent)High (for pharmaceutical QC)[9]

The Critical Foundation: Sample Preparation

The adage "garbage in, garbage out" is particularly true in trace analysis. Effective sample preparation is crucial to isolate and concentrate target analytes from complex matrices, thereby enhancing sensitivity and minimizing instrumental interference[2][14].

Solid-Phase Extraction (SPE)

For aqueous samples like drinking water, groundwater, and wastewater, Solid-Phase Extraction (SPE) is the essential and most widely used cleanup technique[2][14]. The process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes of interest.

  • Causality Behind Sorbent Choice: For PFAS analysis, weak anion exchange (WAX) sorbents are frequently recommended in regulatory methods like EPA 1633[15][16]. This is because WAX cartridges effectively capture a wide range of PFAS, including both the negatively charged carboxylates and sulfonates (via anion exchange) and shorter-chain PFAS that are not well-retained by other mechanisms. This ensures a comprehensive extraction profile. Automated SPE systems are also becoming more common to increase throughput and improve reproducibility[17].

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

For complex solid and semi-solid matrices such as food, soil, and tissue, the QuEChERS method is a powerful alternative. Originally developed for pesticide analysis, it has been successfully adapted for fluorinated compounds[18][19]. The method involves a two-step process:

  • Extraction: The homogenized sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride). The salts induce a phase separation, partitioning the analytes into the acetonitrile layer.

  • Dispersive SPE (dSPE) Cleanup: An aliquot of the extract is then mixed with a combination of sorbents to remove interfering matrix components like fats, pigments, and sugars.

The FDA has validated a QuEChERS-based method for the analysis of PFAS in various food products, demonstrating its robustness and effectiveness[20].

Validated Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of fluorinated compounds in different matrices, reflecting best practices and regulatory guidelines.

Protocol 1: Analysis of PFAS in Drinking Water by SPE and LC-MS/MS

This protocol is based on the principles outlined in U.S. EPA Methods 533 and 537.1, which are standard for regulatory compliance monitoring of PFAS in drinking water[4][13].

Objective: To accurately quantify a target list of short- and long-chain PFAS in drinking water at parts-per-trillion (ng/L) levels.

Workflow Diagram:

SPE_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Collect 250 mL Water Sample Spike 2. Spike with Isotope-Labeled Surrogate Standards Sample->Spike Load 3. Load onto Conditioned WAX SPE Cartridge Spike->Load Wash 4. Wash Cartridge to Remove Interferences Load->Wash Elute 5. Elute PFAS with Methanolic Solution Wash->Elute Concentrate 6. Concentrate Eluate under Nitrogen Elute->Concentrate Reconstitute 7. Reconstitute in Methanol/Water & Add Internal Standard Concentrate->Reconstitute Inject 8. Inject into UHPLC-MS/MS Reconstitute->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Detect 10. Detection via Multiple Reaction Monitoring (MRM) Separate->Detect Quantify 11. Quantify using Isotope Dilution Detect->Quantify

Caption: Workflow for PFAS analysis in water via SPE and LC-MS/MS.

Step-by-Step Methodology:

  • Sample Collection: Collect a 250 mL water sample in a polypropylene bottle.

  • Fortification: Add a known amount of a stable isotope-labeled surrogate standard solution to the sample. This is the cornerstone of the isotope dilution technique, allowing for the correction of analyte loss during the subsequent steps.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 cc) sequentially with methanol and reagent water. This prepares the sorbent for optimal interaction with the sample.

  • Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). The PFAS analytes are retained on the sorbent.

  • Cartridge Washing: Wash the cartridge with a buffered solution to remove potential matrix interferences that were co-retained.

  • Elution: Elute the retained PFAS from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide). The basic pH ensures the deprotonation and release of the acidic PFAS from the WAX sorbent.

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a final volume (e.g., 1 mL) of a methanol/water mixture and add the injection internal standard. This step concentrates the analytes to achieve the required low detection limits.

  • LC-MS/MS Analysis: Inject the final extract into an LC-MS/MS system.

    • LC Separation: Use a C18 analytical column with a gradient elution of mobile phases containing ammonium acetate in water and methanol. A delay column is often used to chromatographically separate any background PFAS contamination originating from the LC system itself.

    • MS/MS Detection: Operate the mass spectrometer in negative ion electrospray (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte for confident identification and quantification[12].

  • Data Analysis: Quantify the native PFAS using the response ratio to their corresponding stable isotope-labeled surrogates.

Performance Data:

Parameter Typical Performance (EPA Method 533) Reference
Detection Limit (MDL) 0.5 - 6.3 ng/L[17]
Analyte Recovery 96% - 115% (in spiked reagent water)[17]
Precision (%RSD) < 10%[17]
Protocol 2: Analysis of Fluorinated Pesticides in Produce by QuEChERS and LC-MS/MS

This protocol is adapted from methodologies used for multiclass pesticide residue analysis, including fluorinated species, in complex food matrices[20].

Objective: To extract and quantify fluorinated pesticides from a representative produce matrix (e.g., lettuce) with high accuracy and precision.

Workflow Diagram:

QuEChERS_LCMS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis Homogenize 1. Homogenize 10g Sample (e.g., Lettuce) Spike 2. Spike with Surrogate Standards Homogenize->Spike AddSolvent 3. Add 10 mL Acetonitrile & Shake Spike->AddSolvent AddSalts 4. Add QuEChERS Salts (MgSO4, NaCl) & Shake AddSolvent->AddSalts Centrifuge1 5. Centrifuge to Separate Layers AddSalts->Centrifuge1 Transfer 6. Take Aliquot of Acetonitrile Supernatant Centrifuge1->Transfer AddSorbent 7. Add to dSPE Tube (PSA, C18, MgSO4) Transfer->AddSorbent Vortex 8. Vortex to Mix AddSorbent->Vortex Centrifuge2 9. Centrifuge to Pellet Sorbents Vortex->Centrifuge2 FinalExtract 10. Collect Supernatant for Analysis Centrifuge2->FinalExtract Inject 11. Inject into LC-MS/MS FinalExtract->Inject qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis WeighAPI 1. Accurately Weigh API Sample Dissolve 3. Dissolve Both in Deuterated Solvent WeighAPI->Dissolve WeighIS 2. Accurately Weigh Internal Standard (IS) WeighIS->Dissolve Acquire 4. Acquire ¹⁹F NMR Spectrum Dissolve->Acquire Integrate 5. Integrate Signals for API and IS Acquire->Integrate Calculate 6. Calculate Concentration Based on Integral Ratio Integrate->Calculate

Caption: Logic diagram for quantitative ¹⁹F NMR (qNMR) analysis.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Choose a suitable internal standard. The ideal IS is a fluorinated compound that is stable, has a simple ¹⁹F NMR spectrum (preferably a single peak), and its signal does not overlap with the analyte signals. Trifluoroacetic acid (TFA) is a common choice.[9][10]

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into a vial.

    • Accurately weigh a known amount of the fluorinated API sample into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆). The deuterated solvent is necessary to provide a lock signal for the NMR spectrometer.

  • NMR Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum. Key acquisition parameters must be optimized to ensure accurate quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the IS signals. This ensures complete relaxation between scans, which is critical for accurate integration.

      • Number of Scans: Choose a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate processing to the spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the area of a well-resolved signal for the API and the signal for the internal standard.

    • Calculate the purity or concentration of the API using the following equation, which relates the integral values to the molar amounts:

    Purity (%) = (I_API / I_IS) * (N_IS / N_API) * (M_API / M_IS) * (m_IS / m_API) * 100

    Where:

    • I = Integral area

    • N = Number of fluorine atoms giving rise to the signal

    • M = Molar mass

    • m = mass

Performance Data:

Parameter Typical Performance Reference
Linearity (R²) > 0.999
Precision (%RSD) < 2% (Interday precision ~1.2%)[9][21]
Accuracy Excellent agreement with chromatographic methods

Conclusion

The analysis of fluorinated organic compounds is a dynamic and critical field. For trace-level environmental and food monitoring, LC-MS/MS combined with robust sample preparation like SPE and QuEChERS provides the required sensitivity and is supported by a strong framework of validated regulatory methods. For volatile compounds, GC-MS remains a powerful tool. In the pharmaceutical industry, ¹⁹F NMR offers a uniquely direct and reliable method for quantifying high-concentration active ingredients.

As a senior application scientist, my core advice is to ground your method selection in a thorough understanding of your analytical objective. Consider the required detection limits, the nature of your sample matrix, and the available instrumentation. By understanding the causality behind each step—from sample preparation to final detection—you can build self-validating systems that produce trustworthy, accurate, and defensible data.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m
  • Automated solid-phase extraction system for the analysis of PFAS in drinking w
  • Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS.
  • Application of 19F NMR spectroscopy for content determination of fluorin
  • LC/MS/MS: Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in Aqueous Samples by EPA Method 1633. PerkinElmer.
  • Simplifying PFAS Analysis with Solid-Phase Extraction. Lab Manager.
  • Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances.
  • LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327. Technology Networks.
  • 11 Sampling and Analytical Methods – PFAS. ITRC.
  • Method for Analysis of PFAS in Pesticide Products Containing Non-ionic Surfactants and Non-vol
  • US EPA Method 1633 for PFAS in W
  • EPA PFAS Drinking Water Labor
  • LC-MS Analysis of PFAS Compounds. Sigma-Aldrich.
  • Solid Phase Extraction Methods for PFAS in w
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning.
  • Determination of 30 Per and Polyfluoroalkyl Substances (PFAS)
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Semantic Scholar.
  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic.
  • Evaluation of an alternative fluorinated chitosan as a QuEChERS adsorbent for pesticide residue analysis in apple samples. Analytical Methods (RSC Publishing).
  • PFAS Sample Preparation: A Definitive Guide.
  • QuEChERS Extraction of Per- and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on Xevo TQ-XS.
  • QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube.
  • QuEChERS method combined with GC‒MS for pesticide residues determination in water.
  • A Comprehensive Analysis of U.S. FDA-Approved Fluorinated Drugs: Structural Advantages, Applications, and Industry Insights. Alfa Chemistry.

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A Comparative Guide to the Synthesis Efficiency of Difluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of DFNB Isomers

Difluoronitrobenzene isomers are not just simple aromatic compounds; they are highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, making these isomers critical synthons for drug discovery.[3] However, the synthesis of a specific, pure DFNB isomer is often challenging due to issues with regioselectivity and the competing formation of undesired byproducts. This guide benchmarks the common synthetic routes to provide a clear, data-driven comparison of their efficiencies.

The Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The primary route to many DFNB isomers is the direct nitration of a difluorobenzene precursor. This is an electrophilic aromatic substitution (EAS) reaction, where the regiochemical outcome is dictated by the directing effects of the two fluorine atoms.

Causality Behind Experimental Choices: Fluorine is an unusual substituent: it is highly electronegative, making it deactivating via an inductive effect, yet it is also a weak ortho, para-director due to resonance effects (lone pair donation). When two fluorine atoms are present, their combined deactivating nature makes nitration more challenging than it is for benzene, requiring strong nitrating conditions (typically a mixture of concentrated nitric and sulfuric acid).[3] The ultimate position of the incoming nitro group is a result of the complex interplay between the inductive withdrawal and resonance donation of both fluorine atoms.

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// Edges Start -> TS1 [label="+ NO₂⁺"]; Reagent -> TS1; TS1 -> Intermediate [label="Formation of σ-complex"]; Intermediate -> TS2 [label="Loss of Proton"]; TS2 -> Product; TS2 -> Deprotonation [style=invis];

// Rank alignment {rank=same; Start; Reagent;} } केंदot Caption: Generalized workflow for electrophilic aromatic nitration of difluorobenzene.

Comparative Synthesis of Key Isomers

Synthesis of 3,4-Difluoronitrobenzene

The most direct and common method for synthesizing 3,4-difluoronitrobenzene is the electrophilic nitration of 1,2-difluorobenzene.[1][4]

  • Reaction: 1,2-Difluorobenzene + HNO₃/H₂SO₄ → 3,4-Difluoronitrobenzene

  • Regioselectivity Explained: In 1,2-difluorobenzene, the C4 position is the most favorable for substitution. The C3 position is sterically hindered by the adjacent fluorine, and substitution at C4 is electronically favored as it allows for resonance stabilization from the C1 fluorine without significant steric clash. This leads to a high regioselectivity for the desired 3,4-isomer. Some studies have achieved yields as high as 98% for 4-nitro-1,2-difluorobenzene (an alternative name for the same product) using specific catalytic methods.[5]

  • Alternative Route: An alternative, though less common, industrial method involves a halogen exchange (Halex) reaction. This process heats 3-chloro-4-fluoronitrobenzene with potassium fluoride in a high-boiling solvent like tetramethylenesulfone.[6] While effective, this method often results in lower yields (around 10% reported in one instance) and requires more drastic conditions (230°C).[6]

Synthesis of 2,4-Difluoronitrobenzene

This isomer is a crucial intermediate in pharmaceuticals.[2] Its synthesis can be approached in two primary ways.

  • Route A: Nitration of 1,3-Difluorobenzene: This is an electrophilic aromatic substitution.

    • Reaction: 1,3-Difluorobenzene + HNO₃/H₂SO₄ → 2,4-Difluoronitrobenzene

    • Regioselectivity Explained: The two fluorine atoms at positions 1 and 3 strongly direct the incoming nitro group to the C4 position. This position is para to one fluorine and ortho to the other, making it the most electronically activated site. The C2 position, while also ortho to both fluorines, is significantly more sterically hindered. This directing effect leads to high selectivity for the 2,4-isomer.

  • Route B: Nucleophilic Aromatic Substitution (SNAr): This method involves a halogen exchange reaction, typically starting from 2,4-dichloronitrobenzene.[7]

    • Reaction: 2,4-Dichloronitrobenzene + KF → 2,4-Difluoronitrobenzene

    • Mechanism Insight: This reaction proceeds via a Meisenheimer complex.[8] The strong electron-withdrawing effect of the nitro group and the chlorine atoms activates the ring towards nucleophilic attack by the fluoride ion. High temperatures and polar aprotic solvents (like sulfones) are typically required.[7] Patents have reported high yields (up to 94%) using this method in the presence of specific sulfone compounds.[7]

Synthesis of 3,5-Difluoronitrobenzene

Synthesizing the 3,5-isomer is considerably more complex than its counterparts, as direct nitration of 1,3-difluorobenzene overwhelmingly yields the 2,4-isomer. Therefore, multi-step indirect routes are necessary.

  • Multi-step Synthesis: A common pathway involves starting from a precursor like 2,4-difluoro-6-nitroaniline. The amino group can be removed via a diazotization reaction followed by reduction, which yields 3,5-difluoronitrobenzene.[9] Another complex route starts from 2,4,5-trichloronitrobenzene, proceeding through several intermediates including 5-chloro-2,4-difluoronitrobenzene and 2,6-dichloro-3,5-difluoronitrobenzene.[3][10][11]

  • Efficiency Considerations: These multi-step syntheses are inherently less efficient in terms of atom economy and overall yield compared to the direct nitration methods used for other isomers.[3] Each step introduces potential for material loss, making the final product more costly and the process more labor-intensive.

Quantitative Performance Benchmarking

The efficiency of these synthetic routes can be summarized and compared based on reported yields and reaction conditions.

IsomerStarting Material(s)Synthetic MethodTypical YieldKey ConditionsReference(s)
3,4-DFNB 1,2-DifluorobenzeneElectrophilic Nitration~72-98%HNO₃/H₂SO₄, controlled temp. (-5 to 0°C)[4][5]
3,4-DFNB 3-Chloro-4-fluoronitrobenzene, KFNucleophilic Substitution (Halex)~10%Tetramethylenesulfone, 230°C[6]
2,4-DFNB 1,3-DifluorobenzeneElectrophilic NitrationHigh (quantitative data varies)HNO₃/H₂SO₄[3]
2,4-DFNB 2,4-Dichloronitrobenzene, KFNucleophilic Substitution (Halex)>65% (up to 94%)Phase transfer catalyst or sulfone solvent, ~180°C[7][12]
3,5-DFNB 2,4-Difluoro-6-nitroanilineMulti-step (Deamination)Moderate (multi-step losses)Diazotization (NaNO₂) then reduction[9]
3,5-DFNB 2,4,5-TrichloronitrobenzeneMulti-step (Halex, Chlorination, Nitration, Reduction)Moderate (multi-step losses)Multiple distinct reaction stages[10][11]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are detailed with explanations for critical steps.

Protocol 1: Synthesis of 3,4-Difluoronitrobenzene via Nitration

This protocol is adapted from the procedure described by R. W. Taft, et al. and is intended for trained professionals in a controlled laboratory setting.[4]

Materials:

  • 1,2-Difluorobenzene (9.7 g, 0.085 mole)

  • Concentrated Nitric Acid (5.0 mL)

  • Concentrated Sulfuric Acid (13.9 mL)

  • Diethyl ether, 10% Sodium Carbonate solution, Magnesium Sulfate, Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a low-temperature thermometer, combine concentrated nitric acid and concentrated sulfuric acid. Cool the mixture to -12°C using an appropriate cooling bath (e.g., ice-salt).

    • Causality: Pre-cooling the strong acid mixture is critical to control the reaction rate and prevent over-nitration or degradation of the starting material. The reaction is highly exothermic.

  • Addition of Substrate: Slowly add 1,2-difluorobenzene to the stirred, cold acid mixture. Monitor the temperature closely. A slight exotherm will be observed. Maintain the temperature between -5°C and 0°C for 45 minutes.

    • Causality: Slow addition and strict temperature control are paramount for safety and selectivity. Allowing the temperature to rise can lead to the formation of dinitrated byproducts.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Workup - Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This will quench the reaction and dilute the strong acids.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water, 10% aqueous sodium carbonate solution (to neutralize residual acid), and finally with water again.

    • Causality: The carbonate wash is essential to remove all acidic components, which could interfere with subsequent steps or degrade the product upon storage.

  • Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution in vacuo without external heating to yield the crude product.

  • Purification: Purify the crude liquid via distillation (e.g., Kugelrohr apparatus) to obtain pure 3,4-difluoronitrobenzene.

Protocol 2: Synthesis of 2,4-Difluoronitrobenzene via Halogen Exchange

This protocol is based on patented industrial processes and should be performed with appropriate safety measures for high-temperature reactions.[7]

Materials:

  • 2,4-Dichloronitrobenzene (1 mole)

  • Potassium Fluoride (KF, spray-dried, 2-5 moles)

  • A sulfone solvent (e.g., dimethyl sulfone)

  • Toluene or other suitable organic solvent for workup

Procedure:

  • Reactor Setup: In a reactor suitable for high temperatures equipped with a mechanical stirrer and condenser, charge the sulfone solvent and spray-dried potassium fluoride.

    • Causality: Using anhydrous or spray-dried KF is crucial as water can significantly hinder the reaction rate of nucleophilic fluorination.

  • Reaction: Add the 2,4-dichloronitrobenzene to the mixture. Heat the reaction to approximately 180-200°C and maintain for several hours, monitoring the reaction progress by GC analysis.

  • Workup - Filtration: After the reaction is complete, cool the mixture. Precipitated potassium chloride (KCl) will be present. The mixture can be diluted with an organic solvent like toluene and filtered to remove the inorganic salts.

  • Workup - Washing: Wash the filtrate with water to remove the high-boiling sulfone solvent and any remaining salts.

  • Purification: The resulting organic layer containing the product can be concentrated and purified by vacuum distillation.

// Start Nodes sub1 [label="1,2-Difluorobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub2 [label="1,3-Difluorobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub3 [label="2,4-Dichloronitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub4 [label="Complex Precursors\n(e.g., 2,4,5-Trichloronitrobenzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Method Nodes method1 [label="Electrophilic Nitration\n(HNO₃/H₂SO₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; method2 [label="Nucleophilic Substitution\n(KF, High Temp)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; method3 [label="Multi-Step Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Nodes prod1 [label="3,4-DFNB", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="2,4-DFNB", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; prod3 [label="3,5-DFNB", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections sub1 -> method1 -> prod1; sub2 -> method1 -> prod2; sub3 -> method2 -> prod2; sub4 -> method3 -> prod3;

// Efficiency Labels prod1 [xlabel="High Yield, Direct"]; prod2 [xlabel="High Yield, Choice of Route"]; prod3 [xlabel="Lower Yield, Indirect"]; } केंदot Caption: Comparison of primary synthetic routes to DFNB isomers.

Conclusion and Outlook

The synthesis of difluoronitrobenzene isomers is a clear case study in the principles of aromatic chemistry.

  • 3,4-DFNB is most efficiently produced via direct nitration of 1,2-difluorobenzene, offering high yield and selectivity.

  • 2,4-DFNB provides flexibility, as it can be synthesized efficiently through either electrophilic nitration of 1,3-difluorobenzene or nucleophilic substitution on 2,4-dichloronitrobenzene, with the latter often being preferred in industrial settings for its high conversion rates.

  • 3,5-DFNB remains the most challenging isomer, requiring indirect, multi-step pathways that result in lower overall efficiency.

Future research will likely focus on developing more efficient catalytic systems for direct nitration to improve regioselectivity, especially for challenging isomers, and exploring continuous flow reactor technologies to enhance safety and consistency in these often energetic reactions.[1]

References

  • Molbase. (n.d.). 3,4-Difluoronitrobenzene Synthesis. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of a. 3,4-Difluoronitrobenzene. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 3,4-difluoronitrobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (2005). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
  • Google Patents. (1996). US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
  • ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. Retrieved from [Link]

  • Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (1993). EP0562435A1 - Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.
  • Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • Google Patents. (1992). CA2103303A1 - Process for preparing 1,3-difluorobenzene.
  • ResearchGate. (n.d.). Scheme 5. Nitration of p-difluorobenzene. Retrieved from [Link]

  • PubMed. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. Retrieved from [Link]

  • Google Patents. (1996). WO1996036587A1 - Catalytic nitration.
  • Novartis OAK. (2015). Regioselective nitration of 3-fluoro-2-substituted benzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PubMed. (2014). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

  • PMC - NIH. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of 1,5-Difluoro-3-methyl-2-nitrobenzene, a halogenated nitroaromatic compound. The protocols herein are synthesized from regulatory standards and field-proven best practices to ensure a self-validating system of safety and compliance.

Core Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle. 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No. 1616526-80-7) belongs to a class of compounds—halogenated nitroaromatics—that are recognized for their potential toxicity and environmental persistence.[1] The electron-withdrawing nature of both the nitro group and the fluorine atoms contributes to the molecule's stability and, consequently, its resistance to natural degradation.[1]

Its primary hazards, as defined by the Globally Harmonized System (GHS), necessitate careful handling to avoid exposure. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. This profile demands that all handling and disposal operations be conducted with stringent adherence to safety protocols.

Table 1: Chemical and Safety Data Summary

Property Value Source(s)
CAS Number 1616526-80-7 [2]
Molecular Formula C₇H₅F₂NO₂ [2]
Molecular Weight 173.12 g/mol [2]
Physical Form Solid, semi-solid, or liquid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

| Storage | Sealed in a dry place at room temperature | |

Essential Safety and Handling Protocols

Prior to initiating any disposal-related tasks, a clear understanding of the required protective measures and chemical incompatibilities is critical.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following should be considered the minimum standard when handling 1,5-Difluoro-3-methyl-2-nitrobenzene or its waste.[3][4]

  • Gloves: Chemically resistant nitrile or neoprene gloves are mandatory. Always inspect gloves for integrity before use.[3][4]

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.[3]

  • Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound, especially in powdered or volatile form, should occur within a certified chemical fume hood to prevent inhalation.[3]

Chemical Incompatibilities

To prevent dangerous reactions, waste containing 1,5-Difluoro-3-methyl-2-nitrobenzene must not be mixed with incompatible materials. Key incompatibilities include:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[5]

Mixing with these substances can lead to exothermic reactions or the generation of hazardous gases.

Spill Management and Decontamination

In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access and ensure the area is well-ventilated, preferably within a fume hood.[4][6]

  • Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.1.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the chemical.

  • Collection: Carefully sweep or scoop the contained material into a designated, sealable, and clearly labeled hazardous waste container.[4][8] Use non-sparking tools and avoid creating dust.

  • Decontamination: Clean the spill surface with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, solvent, etc.) are now considered hazardous waste and must be placed in the same container.[4]

  • Disposal: The sealed container holding the spill cleanup materials must be disposed of as halogenated organic hazardous waste according to the protocol in the following section.

Procedural Guide for Proper Disposal

The disposal of 1,5-Difluoro-3-methyl-2-nitrobenzene is governed by its classification as a halogenated organic compound.[9] Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific disposal requirements.[10][11]

Step 1: Waste Segregation

This is the most critical step in the disposal workflow.

  • Designate as Halogenated Waste: All waste streams containing 1,5-Difluoro-3-methyl-2-nitrobenzene must be segregated as "Halogenated Organic Waste."[4][9]

  • Avoid Mixing: Never mix this waste with non-halogenated organic solvents or aqueous waste. Doing so contaminates the entire volume, leading to more complex and costly disposal procedures.[4]

Step 2: Containerization
  • Primary Container: Use a robust, chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are often suitable.

  • Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to mitigate leaks or spills.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1,5-Difluoro-3-methyl-2-nitrobenzene"

  • The waste category: "Halogenated Organic Waste"

  • Associated Hazard Pictograms (e.g., GHS07 Exclamation Mark)

  • The date accumulation started

  • The name and contact information of the generating laboratory or researcher[4][6]

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the lab personnel and away from general traffic.

Step 5: Final Disposal
  • Professional Disposal: The ultimate disposal of this chemical must be conducted by a licensed and certified hazardous waste disposal contractor.[7][12] Do not attempt to dispose of this chemical via standard drains or trash.

  • Treatment Technology: The standard and environmentally preferred treatment for halogenated organic waste is high-temperature incineration in a facility equipped with appropriate scrubbers and emission controls to handle the acidic gases (like hydrogen fluoride) produced during combustion.[13]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for segregating and containerizing different forms of waste generated from 1,5-Difluoro-3-methyl-2-nitrobenzene.

G Disposal Workflow for 1,5-Difluoro-3-methyl-2-nitrobenzene cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposition Waste Waste Containing 1,5-Difluoro-3-methyl-2-nitrobenzene Pure Pure or Concentrated (Solid or Liquid) Waste->Pure Is it pure chemical? Contaminated Contaminated Solids (Gloves, Wipes, Absorbent) Waste->Contaminated Is it contaminated labware? Dilute Dilute Solution in Organic Solvent Waste->Dilute Is it a dilute solution? Container_Pure Sealable, Labeled Container (e.g., Glass Bottle) Pure->Container_Pure Container_Solid Sealable, Labeled Container (e.g., HDPE Pail or Drum) Contaminated->Container_Solid Container_Dilute Sealable, Labeled Container (e.g., Solvent Can) Dilute->Container_Dilute SAA Store in Secondary Containment in Satellite Accumulation Area Container_Pure->SAA Container_Solid->SAA Container_Dilute->SAA Disposal Arrange Pickup by Licensed Hazardous Waste Contractor SAA->Disposal

Sources

Comprehensive Safety and Handling Guide for 1,5-Difluoro-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS No. 1616526-80-7). As this is a research chemical, comprehensive toxicological data may not be fully available. Therefore, a cautious approach, treating the substance as potentially hazardous, is paramount. This document is intended for researchers, scientists, and professionals in drug development and is structured to provide immediate, actionable safety and logistical information.

Hazard Identification and Risk Assessment

1,5-Difluoro-3-methyl-2-nitrobenzene is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07 (Exclamation mark), indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful). Given its structure as a halogenated nitroaromatic compound, it should be handled with the assumption that it may have other potential long-term health effects. A thorough risk assessment should be conducted before any new procedure involving this chemical.[1][2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 1,5-Difluoro-3-methyl-2-nitrobenzene.[5][6]

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[7]
Hand Protection Double-gloving with compatible materials.Due to the lack of specific breakthrough data, double-gloving is recommended. Use a thicker, chemical-resistant outer glove over a standard nitrile inner glove. Regularly inspect gloves for any signs of degradation or contamination and change them frequently.[5]
Body Protection Flame-resistant lab coat and chemical-resistant apron.A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure the lab coat is buttoned and the sleeves cover the wrists.
Respiratory Protection Use within a certified chemical fume hood.All handling of solid or solutions of 1,5-Difluoro-3-methyl-2-nitrobenzene should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]

Operational and Handling Plan

Adherence to a strict operational plan is critical for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All work with 1,5-Difluoro-3-methyl-2-nitrobenzene should be conducted in a designated area within a chemical fume hood.[7]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

During the Reaction
  • Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the volatility of the compound.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and carefully, preferably at a reduced temperature.

  • Extraction and Chromatography: All extraction and purification steps, such as column chromatography, should be performed within the fume hood.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location.

Spill_Cleanup cluster_prep Preparation cluster_contain Containment & Cleanup cluster_dispose Disposal Alert Alert others in the lab Don_PPE Don appropriate PPE Alert->Don_PPE Ensure safety Absorb Cover with an inert absorbent material Don_PPE->Absorb Proceed with caution Collect Collect absorbent into a sealed container Absorb->Collect Carefully scoop Decontaminate Decontaminate the area Collect->Decontaminate Wipe down surfaces Label_Waste Label as hazardous waste Decontaminate->Label_Waste Prepare for disposal Dispose Dispose of according to institutional guidelines Label_Waste->Dispose

Caption: Minor chemical spill cleanup workflow.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8][9][10][11]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen fluoride.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Plan

Proper disposal of 1,5-Difluoro-3-methyl-2-nitrobenzene and any contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.[12][13]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "1,5-Difluoro-3-methyl-2-nitrobenzene".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Halogenated waste should generally be kept separate from non-halogenated waste.[14]

Disposal Procedure
  • Container Management: Keep the waste container closed except when adding waste. Store it in a secondary containment bin in a well-ventilated area, away from incompatible materials.[13]

  • Contact EHS: When the container is full, contact your institution's EHS department to arrange for pickup and disposal.[13]

  • Professional Disposal: Disposal of halogenated nitroaromatic compounds typically involves high-temperature incineration at a licensed hazardous waste facility. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[12]

By adhering to these safety and handling guidelines, you can minimize the risks associated with working with 1,5-Difluoro-3-methyl-2-nitrobenzene and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent safety data sheets for any chemicals you are working with.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Laboratory Spill Prevention and Safety Measures. (2010, July 14). Lab Manager. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Government Printing Office. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Preventing Chemical Spills in the Lab. (2016, January 13). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]

  • Laboratory Chemical Spill Response Plan. (2019, October 16). OnePointe Solutions. Retrieved from [Link]

  • How to Handle Chemical Spills in Laboratories. (2015, February 17). UCSD Blink. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]

  • Chapter 6: Chemical Storage and Handling. (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]

  • What steps should be taken when a new chemical is introduced to the workplace?. (2024, December 24). LinkedIn. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]

  • 5 Safety Measures to Take When Handling Chemicals. (2024, August 1). Total Workplace Safety. Retrieved from [Link]

  • Handling and Storing Hazardous Substances: Safety Protocols for Chemical Industries. (2025, December 12). LinkedIn. Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved from [Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory. (n.d.). National Academies Press. Retrieved from [Link]

  • COSHH, Risk Assessment and Chemical Safety. (n.d.). University of Glasgow. Retrieved from [Link]

  • Laboratory Risk Assessment. (n.d.). Oregon State University Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Work Risk Assessment. (n.d.). University of Wollongong. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.